5-Iodo-1-methyl-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-iodo-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYVAWASNYRGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672037 | |
| Record name | 5-Iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072433-59-0 | |
| Record name | 5-Iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Iodo-1-methyl-1H-indazole CAS number and properties
An In-depth Technical Guide to 5-Iodo-1-methyl-1H-indazole: Properties, Synthesis, and Applications
Executive Summary
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural framework, featuring the indazole nucleus, is a privileged scaffold found in numerous pharmacologically active molecules.[1][2][3] The presence of an iodine atom at the C5 position and a methyl group at the N1 position provides a unique combination of reactivity and structural definition, making it a valuable building block for drug discovery and development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis strategies, and key applications, with a focus on its utility for researchers and drug development professionals.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a bicyclic aromatic heterocycle that is isosteric to indole. This structural similarity has allowed indazole-containing compounds to serve as effective surrogates for indoles in drug design, expanding the chemical space for patentable new chemical entities.[4] The indazole nucleus is a core component of several FDA-approved drugs, including:
-
Axitinib and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy.[2][4]
-
Granisetron: A 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[1][4]
-
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID).[1][2]
The versatility of the indazole scaffold stems from its ability to participate in various biological interactions and its synthetic tractability, allowing for substitution at multiple positions to modulate pharmacological activity.
Compound Identification and Core Properties
The subject of this guide, this compound, is a specifically substituted derivative designed for further synthetic elaboration.
-
Chemical Name: this compound
Caption: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key computed and experimental properties is provided below. Experimental data such as melting and boiling points are not consistently reported across commercial suppliers and should be determined empirically.
| Property | Value | Source |
| CAS Number | 1072433-59-0 | PubChem[5], Sunway Pharm Ltd[6] |
| Molecular Formula | C₈H₇IN₂ | PubChem[5], Sunway Pharm Ltd[6] |
| Molecular Weight | 258.06 g/mol | PubChem[5], Sunway Pharm Ltd[6] |
| XLogP3 | 2.2 | PubChem (Computed)[5] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[5] |
| Appearance | Solid (form may vary) | N/A |
| Storage Conditions | Sealed in dry, Room Temperature | Sunway Pharm Ltd[6] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several routes. A common and logical strategy involves a two-step process starting from a commercially available precursor, 5-aminoindazole. This method provides good regiochemical control.
Step-by-Step Protocol:
Part 1: Synthesis of 5-Iodo-1H-indazole via Sandmeyer-type Reaction
This procedure is adapted from established methods for the conversion of aromatic amines to aryl iodides.[7]
-
Diazotization: Dissolve 1H-indazol-5-amine in an aqueous acidic solution (e.g., 6N HCl) and cool the mixture to 0-5 °C in an ice bath.[7]
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the corresponding diazonium salt.[7]
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.[7]
-
Slowly add the cold diazonium salt solution to the KI solution. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.[7]
-
Work-up: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with a sodium thiosulfate solution to remove excess iodine, followed by brine.[7]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Iodo-1H-indazole.[7]
Part 2: N-Methylation of 5-Iodo-1H-indazole
-
Deprotonation: Dissolve the crude 5-Iodo-1H-indazole in a suitable aprotic solvent such as DMF or THF.
-
Add a base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)) to deprotonate the indazole nitrogen.
-
Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up and Purification: Quench the reaction carefully with water. Extract the product into an organic solvent. Wash the organic layer, dry it, and concentrate. Purify the final product, this compound, using column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile synthetic intermediate. The iodine substituent is a key functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the C5 position is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful C-C and C-N bond-forming reactions. This makes the compound an ideal substrate for:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne linkages.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions are fundamental in medicinal chemistry for building complex molecular architectures from simpler precursors. The ability to functionalize the C5 position allows for systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, related iodo-indazole compounds are crucial for synthesizing inhibitors of protein kinases, which are often dysregulated in cancer.[8]
Caption: Role in Palladium-Catalyzed Cross-Coupling Reactions.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly detailed, data from related iodo-aromatic and heterocyclic compounds suggest the following precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[11]
-
Hazards: May cause skin and serious eye irritation. Harmful if swallowed or inhaled.[10][11] Some related iodine-containing heterocycles are suspected of causing long-term health effects, and appropriate caution should be exercised.[10]
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[11][12]
-
-
Storage: Store in a tightly closed container in a cool, dry place, sealed from moisture and light.[6]
Conclusion
This compound is a strategically important building block for chemical synthesis. Its defined structure and the reactive iodine handle at the C5 position make it an invaluable tool for medicinal chemists aiming to develop novel therapeutics. The synthetic accessibility and the potential for diverse functionalization through robust cross-coupling chemistry ensure its continued relevance in the exploration of new chemical entities targeting a wide range of diseases. Proper handling and adherence to safety protocols are essential when working with this compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789810, this compound. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1079-47-6, METHYL 5-IODO-1H-INDAZOLE-3-CARBOXYLATE. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 1H-indazole-3-carboxylic acid, 5-iodo-, methyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11322835, 5-iodo-1-methyl-1H-indole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21894739, 5-Iodo-1H-indazole. Retrieved from [Link]
-
Gaikwad, D. D., et al. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Rasayan J. Chem. Retrieved from [Link]
-
Farooq, U., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]
-
Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
-
Park, A., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H7IN2 | CID 45789810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CAS:1072433-59-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Iodo-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1-methyl-1H-indazole is a substituted heterocyclic aromatic compound belonging to the indazole family. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including oncology and anti-inflammatory treatments.[1] The introduction of a methyl group at the N1 position and an iodine atom at the C5 position of the indazole ring creates a specific regioisomer with distinct electronic and steric properties. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable building block in the synthesis of novel therapeutic agents and a subject of interest for structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. While experimental data for this specific molecule is limited in publicly accessible literature, this document leverages data from closely related analogues and established analytical methodologies to present a predictive profile and detailed protocols for its empirical characterization.
Section 1: Chemical Identity and Core Properties
A precise understanding of the fundamental properties of a compound is the cornerstone of all further research and development.
Molecular Structure and Identification
The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with substituents at defined positions.
Sources
An In-depth Technical Guide to 5-Iodo-1-methyl-1H-indazole: Molecular Structure, Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Iodo-1-methyl-1H-indazole, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, a detailed synthetic pathway, and its potential applications, particularly in the synthesis of kinase inhibitors.
Introduction: The Significance of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of molecules that can interact with a wide range of biological targets.[1] The introduction of substituents, such as a methyl group at the N1 position and an iodine atom at the 5-position, provides strategic handles for chemists to modulate the compound's steric and electronic properties, thereby fine-tuning its biological activity and pharmacokinetic profile.
This compound, in particular, is a valuable intermediate. The iodine atom can be readily utilized in various cross-coupling reactions to introduce diverse functionalities, a common strategy in the exploration of chemical space for drug discovery programs.[3]
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₇IN₂ | |
| Molecular Weight | 258.06 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 1072433-59-0 | |
| Appearance | Solid (predicted) | Inferred from related compounds |
| XLogP3-AA | 2.2 |
Molecular Structure
The molecular structure of this compound is foundational to its reactivity and its ability to interact with biological targets.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 5-Iodo-1H-indazole (Precursor)
This protocol is adapted from established procedures for the diazotization of aminoindazoles followed by iodination. [4] Materials:
-
5-Amino-1H-indazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Potassium iodide (KI)
-
Ethyl acetate
-
10% w/v Sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 to 0 °C, suspend 5-amino-1H-indazole in water and add concentrated HCl.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 2 °C. Stir the resulting brown solution for an additional 15 minutes at -5 °C.
-
In a separate flask, dissolve potassium iodide in water. Slowly add the diazonium salt solution to the potassium iodide solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to 90 °C for 1.5 hours.
-
Cool the mixture to room temperature and extract with ethyl acetate.
-
Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-Iodo-1H-indazole.
Experimental Protocol: N-Methylation of 5-Iodo-1H-indazole
The regioselectivity of N-alkylation of indazoles is highly dependent on reaction conditions. [5]To favor the thermodynamically more stable N1-methylated product, a strong base in an aprotic solvent is employed.
Materials:
-
5-Iodo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 5-Iodo-1H-indazole in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Analytical Characterization
While specific experimental spectra for this compound are not widely available in the public domain, we can predict the expected spectral characteristics based on data from closely related analogs. [6][7][8]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):
-
N-CH₃: A singlet expected around 4.0-4.2 ppm.
-
Aromatic Protons:
-
One proton will appear as a singlet or a narrow doublet, likely the most downfield aromatic proton, in the range of 8.0-8.2 ppm.
-
The other two aromatic protons will likely appear as doublets or multiplets in the range of 7.2-7.8 ppm.
-
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):
-
N-CH₃: A signal expected around 35-37 ppm.
-
C-I: A signal expected at a low field, around 85-90 ppm.
-
Other Aromatic Carbons: Signals expected in the range of 110-140 ppm.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 258. A prominent fragment would likely correspond to the loss of an iodine atom ([M-I]⁺) at m/z 131. Another possible fragmentation pathway is the loss of a methyl radical ([M-CH₃]⁺) at m/z 243. [2][9]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for:
-
Aromatic C-H stretching: Above 3000 cm⁻¹. [10]* C=C and C=N stretching (in-ring): In the 1600-1450 cm⁻¹ region. [11]* C-N stretching: Around 1350-1250 cm⁻¹.
-
C-I stretching: In the fingerprint region, typically below 600 cm⁻¹.
Applications in Drug Discovery
The indazole scaffold is a key component in many kinase inhibitors. [3][12][13][14]The 5-iodo substituent on the indazole ring serves as a crucial synthetic handle for introducing various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize inhibitor potency and selectivity.
While specific examples detailing the use of this compound as a direct precursor to a clinical candidate are not prevalent in the literature, its structural motifs are highly relevant. For instance, related iodo-indazole derivatives are key intermediates in the synthesis of potent inhibitors of kinases such as c-Jun N-terminal kinases (JNKs) and Akt. [13][14]The N1-methyl group can also play a vital role in modulating the binding affinity and pharmacokinetic properties of the final compound.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined molecular structure and predictable reactivity, particularly at the iodo-substituted position, make it an ideal starting material for the synthesis of diverse libraries of compounds. While detailed experimental data for this specific molecule is sparse, its structural relationship to known kinase inhibitor scaffolds underscores its potential for the development of novel therapeutics. The synthetic protocols and analytical insights provided in this guide offer a solid foundation for researchers to utilize this compound in their scientific endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.
- The Royal Society of Chemistry. (2014).
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.
- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.
- BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
- ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- BenchChem. (2025). Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis.
- University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.
- RSC Publishing. (2021).
- ChemComplete. (2020, December 17).
- Shokat Lab - UCSF. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
- Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
- National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. (2011). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors.
- BenchChem. (2025). Application Notes and Protocols: The Use of 3-Iodo-6-methyl-5-nitro-1H-indazole in Medicinal Chemistry.
-
PubChem. (n.d.). 5-Iodo-1H-indazole. Retrieved from [Link]
- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- National Institutes of Health. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry [Video]. YouTube.
- University of Wisconsin-River Falls. (n.d.). INFRARED SPECTROSCOPY (IR).
- Life Science Journal. (2008).
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 14. researchgate.net [researchgate.net]
The Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have propelled its integration into a multitude of clinically successful and investigational therapeutic agents. This guide provides a comprehensive technical overview of the biological significance of the indazole scaffold, delving into its diverse pharmacological activities, underlying mechanisms of action, and critical structure-activity relationships (SAR). Furthermore, this document furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of indazole-based compounds, aiming to empower researchers in their drug discovery and development endeavors.
Introduction: The Ascendance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in various biological interactions.[1] Among these, the indazole core has garnered significant attention due to its structural resemblance to purines, enabling it to function as an effective ATP-competitive inhibitor for a range of enzymes, particularly protein kinases.[2] This fundamental bioisosteric relationship has been a cornerstone of its success in oncology.
The indazole nucleus exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[3] This tautomerism can influence the molecule's reactivity and biological interactions, a crucial consideration in rational drug design. While naturally occurring indazoles are rare, the synthetic versatility of the scaffold allows for extensive derivatization at multiple positions, facilitating the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This adaptability has led to the development of a wide array of indazole-containing compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antifungal activities.[4]
The Indazole Scaffold in Oncology: A Kinase Inhibition Powerhouse
The most profound impact of the indazole scaffold has been in the field of oncology, primarily through the development of potent protein kinase inhibitors.[5] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The indazole moiety serves as an excellent hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase.[6]
FDA-Approved Indazole-Containing Kinase Inhibitors: Case Studies
The clinical and commercial success of several indazole-based drugs underscores the scaffold's therapeutic value.
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor, Pazopanib is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4][7] It potently inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit, thereby suppressing tumor angiogenesis and growth.[4][8]
-
Axitinib (Inlyta®): Another potent and selective inhibitor of VEGFRs 1, 2, and 3, Axitinib is utilized in the treatment of advanced renal cell carcinoma.[9] Its high selectivity contributes to a manageable side-effect profile.[9]
-
Niraparib (Zejula®): A potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, Niraparib is employed in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[3][10] It leverages the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.[3]
Mechanism of Action: Kinase Inhibition
Indazole-based kinase inhibitors typically function as Type I or Type II inhibitors, binding to the ATP-binding site in the active or inactive conformation of the kinase, respectively. The indazole core forms crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP. Substituents on the indazole ring can then extend into adjacent hydrophobic pockets, enhancing potency and selectivity.
Caption: Indazole Kinase Inhibition Mechanism.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of key indazole-based drugs against their primary kinase targets.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Pazopanib | VEGFR-1 | 10 | [8] |
| VEGFR-2 | 30 | [8] | |
| VEGFR-3 | 47 | [8] | |
| PDGFR-α | 71 | [8] | |
| PDGFR-β | 81 | [8] | |
| c-Kit | 74 | [8] | |
| Axitinib | VEGFR-1 | ~1 | [11] |
| VEGFR-2 | 0.2 | [9] | |
| VEGFR-3 | 0.1-0.3 | [9] | |
| Niraparib | PARP-1 | 3.8 | [3] |
| PARP-2 | 2.1 | [3] |
Anti-Inflammatory Properties of the Indazole Scaffold
Indazole derivatives have demonstrated significant anti-inflammatory activity, with some compounds progressing to clinical use.[12] Their mechanisms of action often involve the inhibition of key inflammatory mediators.
-
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, used topically to relieve pain and inflammation.
-
Bendazac: Another NSAID, used topically for the treatment of cataracts and other inflammatory eye conditions.
Mechanism of Action: Anti-Inflammatory Effects
The anti-inflammatory effects of indazole derivatives can be attributed to several mechanisms, including:
-
Inhibition of Cyclooxygenase (COX) enzymes: Similar to other NSAIDs, some indazoles can inhibit COX-1 and COX-2, reducing the production of prostaglandins.[12]
-
Modulation of Pro-inflammatory Cytokines: Certain indazole compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12]
-
Free Radical Scavenging: Some derivatives possess antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) that contribute to inflammatory processes.[12]
Caption: Anti-Inflammatory Mechanisms of Indazoles.
Quantitative Data: In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard assay for evaluating the acute anti-inflammatory activity of novel compounds.
| Compound | Dose (mg/kg) | Max. Inhibition of Edema (%) | Reference |
| Indazole | 100 | 61.03 | [12] |
| 5-Aminoindazole | 100 | 83.09 | [12] |
| 6-Nitroindazole | 100 | 75.29 | [12] |
| Diclofenac (Standard) | 10 | 84.50 | [12] |
Neuroprotective and Other Biological Activities
The therapeutic potential of the indazole scaffold extends beyond oncology and inflammation.
-
Neuroprotection: Indazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[13] Mechanisms include the inhibition of monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3).[13] Some indazole-based compounds also act as sodium channel modulators, offering neuroprotection in models of ischemic injury.[14]
-
Antimicrobial Activity: A variety of indazole derivatives have demonstrated promising activity against bacterial and fungal pathogens.[15][16] Their mechanisms of action are diverse and can involve the inhibition of essential microbial enzymes.
Quantitative Data: Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Indazole Derivative 5j | Bacillus megaterium | >100 | [15] |
| Indazole Derivative 5a | Bacillus megaterium | >100 | [15] |
| Indazole Derivative 2 | Enterococcus faecalis | 128 | [16] |
| Indazole Derivative 3 | Enterococcus faecalis | 128 | [16] |
| Indazole Derivative 5 | Staphylococcus aureus | 64-128 | [16] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of indazole derivatives.
Synthesis of 3-Aminoindazole Derivatives via Buchwald-Hartwig Amination
This protocol describes a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles.[4]
Step 1: Synthesis of Hydrazones
-
To a Schlenk tube, add benzophenone hydrazone (1.1 equiv), 2-bromobenzonitrile (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 5.5 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene.
-
Heat the mixture at 100 °C, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired hydrazone.
Step 2: Deprotection and Cyclization to 3-Aminoindazole
-
Dissolve the hydrazone from Step 1 in a suitable solvent (e.g., methanol).
-
Add a strong acid (e.g., concentrated HCl) and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[3]
-
Prepare a serial dilution of the test indazole compound in DMSO.
-
In a 96-well plate, add kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the VEGFR-2 specific peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and add a detection reagent (e.g., ADP-Glo™).
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Anti-proliferative MTT Assay
This colorimetric assay assesses the effect of a compound on the proliferation and viability of cancer cells.[10]
-
Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test indazole compound for 48-72 hours. Include vehicle-only and no-treatment controls.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Conclusion and Future Perspectives
The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, with its impact particularly pronounced in the development of targeted cancer therapies. The clinical success of drugs like Pazopanib, Axitinib, and Niraparib validates the therapeutic potential of this versatile heterocyclic system. The ongoing exploration of indazole derivatives continues to unveil novel biological activities, from anti-inflammatory and neuroprotective effects to antimicrobial properties.
Future research will likely focus on several key areas:
-
Enhancing Selectivity: The development of highly selective kinase inhibitors remains a priority to minimize off-target effects and improve patient outcomes.
-
Overcoming Drug Resistance: The design of novel indazole derivatives that can overcome acquired resistance to existing therapies is a critical challenge.
-
Exploring New Therapeutic Areas: The diverse biological activities of indazoles warrant further investigation into their potential for treating a wider range of diseases.
-
Advanced Drug Delivery Systems: The formulation of indazole-based drugs into novel delivery systems could enhance their bioavailability and therapeutic efficacy.
The continued application of rational drug design, combinatorial chemistry, and advanced biological screening techniques will undoubtedly lead to the discovery of new and improved indazole-based medicines, further solidifying the legacy of this remarkable scaffold.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Available from: [Link]
-
Niraparib in ovarian cancer: results to date and clinical potential. (2017). Therapeutic Advances in Medical Oncology, 9(6), 337-348. Available from: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. (2017). Clinical Pharmacokinetics, 56(8), 847-859. Available from: [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(9), FF01-FF05. Available from: [Link]
-
Inhibitory curves and IC50 values for the reference compound axitinib... (n.d.). ResearchGate. Available from: [Link]
-
Novel Substituted Indazoles towards Potential Antimicrobial Agents. (2021). Oriental Journal of Chemistry, 37(4), 934-941. Available from: [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). International Journal of Molecular Sciences, 24(6), 5319. Available from: [Link]
-
Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. (2009). Clinical Cancer Research, 15(19), 6032-6041. Available from: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(40), 24657-24696. Available from: [Link]
-
Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.). ResearchGate. Available from: [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 578-583. Available from: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]
-
ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). HAL Open Science. Available from: [Link]
-
Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. (2015). Journal of Neuro-Oncology, 121(3), 473-481. Available from: [Link]
-
Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. (2013). Proceedings of the National Academy of Sciences, 110(19), 7774-7779. Available from: [Link]
-
Niraparib-induced STAT3 inhibition increases its antitumor effects. (2022). Journal of Clinical Investigation, 132(15), e156676. Available from: [Link]
-
(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. (2010). The Oncologist, 15(10), 1077-1085. Available from: [Link]
-
Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. (2021). Journal of Ovarian Research, 14(1), 1-11. Available from: [Link]
-
Activity of pazopanib, sunitinib, and sorafenib against purified kinases. (n.d.). ResearchGate. Available from: [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry, 21(5), 363-376. Available from: [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(S9), 7668-7678. Available from: [Link]
-
Importance of Indazole against Neurological Disorders. (2022). Current Drug Targets, 23(14), 1335-1347. Available from: [Link]
-
In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. (2022). Bosnian Journal of Basic Medical Sciences, 22(5), 766-773. Available from: [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). ResearchGate. Available from: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4099. Available from: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15675-15687. Available from: [Link]
-
MIC values (µg/mL) for effects of thiazole and imidazole derivatives... (n.d.). ResearchGate. Available from: [Link]
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). International Journal of Molecular Sciences, 24(20), 15159. Available from: [Link]
-
Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones. (2009). Journal of Medicinal Chemistry, 52(11), 3649-3652. Available from: [Link]
-
Synthesis Of Substituted (4(1H-Indol-3-Yl)Butanoyl). (n.d.). Journal of Advanced Zoology. Available from: [Link]
-
Anti - inflammatory activity of ten indigenous plants in carrageenan induced paw oedema in albino rats. (n.d.). Semantic Scholar. Available from: [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. (2022). Computational and Structural Biotechnology Journal, 20, 1049-1062. Available from: [Link]
-
Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3436-3440. Available from: [Link]
-
Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. Available from: [Link]
-
PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. (n.d.). ResearchGate. Available from: [Link]
-
Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. (2015). BioMed Research International, 2015, 674868. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. Available from: [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). Molecules, 28(21), 7350. Available from: [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). Bioorganic & Medicinal Chemistry Letters, 27(4), 857-861. Available from: [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 16. mdpi.com [mdpi.com]
exploring the tautomeric forms of substituted indazoles
An In-Depth Technical Guide to the Tautomeric Forms of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] Its inherent ability to exist in different tautomeric forms—primarily the 1H- and 2H-isomers—presents both a challenge and an opportunity in drug design. The tautomeric state of an indazole derivative profoundly influences its physicochemical properties, receptor binding interactions, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides a comprehensive exploration of the tautomerism of substituted indazoles, offering field-proven insights into the factors governing tautomeric equilibrium, detailed protocols for their analytical characterization, and strategic considerations for their selective synthesis. By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for professionals engaged in the discovery and development of indazole-based pharmaceuticals.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[2] Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically successful drugs, including the kinase inhibitor Axitinib and the antiemetic Granisetron.[1][3]
A fundamental chemical characteristic of the indazole system is prototropic tautomerism, which describes the migration of a proton between the two nitrogen atoms of the pyrazole ring.[3] This results in the existence of three potential tautomers: 1H-indazole, 2H-indazole, and the significantly less common 3H-indazole.[2][4] The distinction between the 1H- and 2H-tautomers is not trivial; these isomers possess distinct electronic distributions, dipole moments, and three-dimensional shapes. Consequently, controlling and characterizing the specific tautomeric form of a drug candidate is a critical step in preclinical development, impacting everything from target affinity and selectivity to solubility and intellectual property rights.[3][5]
The Tautomeric Landscape: Stability and Influencing Factors
The equilibrium between indazole tautomers is a delicate balance dictated by intrinsic thermodynamics and extrinsic environmental factors. A thorough understanding of these influences is paramount for predicting and controlling the behavior of an indazole-based molecule.
Intrinsic Stability: 1H vs. 2H Tautomers
For the unsubstituted indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase, in solution, and in the solid state.[5][6][7][8] This preference is attributed to the greater aromatic character of the 1H-form, which possesses a benzenoid structure, whereas the 2H-form exhibits a less stable ortho-quinoid character.[2][9] Computational studies quantify this stability gap, with the 1H-tautomer being favored by approximately 3.6 to 5.3 kcal/mol.[4][10]
Factors Modulating Tautomeric Equilibrium
While the 1H-form is generally dominant, the tautomeric preference can be shifted or even reversed by a combination of electronic, steric, and solvent effects.
-
Electronic Effects of Substituents: The nature and position of substituents on the indazole ring are critical. While a universal rule is elusive, theoretical calculations have shown that certain substitution patterns can decrease the energy gap between the 1H and 2H forms, and in some specific cases, favor the 2H-tautomer.[10][11] The position of the substituent relative to the nitrogen atoms plays a key role in modulating the electronic distribution and stability of each tautomer.[12]
-
Solvent Polarity: The solvent environment can influence the tautomeric equilibrium. The 2H-tautomer generally has a larger dipole moment than the 1H-tautomer, meaning polar solvents can preferentially solvate and stabilize the 2H form, although this effect alone is often insufficient to make it the major species.[13][14]
-
Hydrogen Bonding: The formation of intra- or intermolecular hydrogen bonds can be a powerful force in stabilizing a specific tautomer.[10] For example, a substituent at the C3 position capable of accepting a hydrogen bond can form a strong intramolecular N-H···X bond in the 2H-tautomer, significantly stabilizing this form, particularly in non-polar solvents.[15] In the solid state, intermolecular hydrogen bonding networks can "lock" the molecules into a specific tautomeric form, which may not be the most stable form in solution.[15]
Analytical Characterization of Indazole Tautomers
Unambiguous identification and quantification of tautomers are essential. A multi-pronged analytical approach, combining spectroscopy and crystallography, provides the most reliable characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and commonly used technique for studying tautomeric equilibria in solution.[5][12] Distinct chemical shifts for the protons and carbons of each tautomer allow for their identification and the determination of their relative populations.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts for 1H- and 2H-Indazole Isomers
| Nucleus | 1H-Indazole (Representative) | 2H-Indazole (Representative) | Key Differentiating Feature |
| ¹H NMR | |||
| N-H | ~10-13 ppm (broad singlet) | N/A (if substituted) or different | The presence and chemical shift of the N-H proton is a primary indicator for unsubstituted 1H-indazoles.[5] |
| H-3 | ~8.1 ppm | ~8.4 ppm | The H-3 proton in 2H-isomers is typically deshielded and appears further downfield.[5] |
| ¹³C NMR | |||
| C-3 | ~135 ppm | ~125 ppm | The C-3 chemical shift is a reliable diagnostic marker, often being significantly different between the two tautomers. |
| C-7a | ~140 ppm | ~150 ppm | The bridgehead carbon C-7a also shows a characteristic shift difference. |
Note: Chemical shifts are approximate and can vary based on substituents and solvent. Data is compiled from representative examples in the literature.[5][16]
-
Sample Preparation: Dissolve a precisely weighed sample of the substituted indazole in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as it can influence the tautomeric equilibrium. It is often advisable to analyze the sample in multiple solvents of varying polarity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure the spectral width is sufficient to observe all signals, including the potentially broad N-H proton (0-15 ppm). Use a relaxation delay (d1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate quantification.
-
Identification of Tautomers: Identify distinct sets of signals corresponding to the 1H- and 2H-tautomers. Focus on well-resolved, non-overlapping signals characteristic of each isomer (e.g., the H-3 proton).
-
Quantification: Integrate the identified signals for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution under the specific experimental conditions.
-
Confirmation (Optional but Recommended): Acquire 2D NMR spectra, such as HMBC and NOESY, to confirm assignments. ¹⁵N NMR can also provide definitive evidence, as the nitrogen chemical shifts are highly sensitive to the tautomeric state.[6][17]
Single-Crystal X-ray Crystallography
X-ray crystallography provides unequivocal proof of the tautomeric form present in the solid state.[18] It reveals not only the precise location of the proton on either N1 or N2 but also the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.[15][19]
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are invaluable predictive tools.[11] They are used to calculate the relative energies of the different tautomers in the gas phase or with a solvent model, predicting the most stable form and complementing experimental findings.[20][21]
-
Structure Generation: Build the 3D structures of all relevant tautomers (1H, 2H, etc.) of the substituted indazole.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G**). This finds the lowest energy conformation for each isomer.
-
Energy Calculation: Calculate the single-point electronic energy and the Gibbs free energy for each optimized structure. The difference in Gibbs free energy (ΔG) indicates the relative stability of the tautomers at a given temperature.
-
Solvent Modeling (Optional): To better mimic solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) into the energy calculations.
-
Analysis: Compare the calculated energies to predict the predominant tautomer and the equilibrium constant (K_eq = e^(-ΔG/RT)).
Synthetic Control and Implications in Drug Discovery
For drug development, it is often necessary to "lock" the molecule into a single, desired tautomeric form to ensure consistent biological activity and physicochemical properties. This is achieved by replacing the mobile proton with an alkyl or aryl group (e.g., methylation or benzylation). Synthetic strategies must therefore be designed for high regioselectivity.
The choice between the 1H- and 2H-isomers has profound consequences:
-
Pharmacodynamics: The two tautomers present different hydrogen bond donor/acceptor patterns to a biological target. One isomer may bind with high affinity, while the other may be inactive.
-
Pharmacokinetics: Properties like solubility, lipophilicity (logP), and membrane permeability can differ significantly between tautomers, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intellectual Property: A patent covering a specific, well-characterized tautomer is significantly stronger than one claiming a compound that exists as an uncharacterized mixture.
Conclusion
The tautomerism of substituted indazoles is a complex but manageable challenge in medicinal chemistry. A deep understanding of the interplay between substituent effects, solvent, and hydrogen bonding is crucial for predicting which tautomer will predominate. By employing a robust analytical toolkit, led by NMR spectroscopy and X-ray crystallography and supported by computational chemistry, researchers can confidently identify and quantify the tautomeric forms of their compounds. Ultimately, strategic, regioselective synthesis allows for the isolation of single isomers, ensuring the development of drug candidates with consistent, optimized, and well-defined properties.
References
-
Yu, J., Liu, F., & Chen, Y. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]
-
Claramunt, R. M., Elguero, J., & Fruchier, A. (1987). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]
-
Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. Available at: [Link]
-
Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Different tautomeric forms of indazole nuclei. Available at: [Link]
-
Mal, D., Ghosh, K., & Mal, P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. Available at: [Link]
-
Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry. Available at: [Link]
-
Ghosh, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
-
Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules. Available at: [Link]
-
ResearchGate. (2016). 13C NMR of indazoles. Available at: [Link]
-
ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). Available at: [Link]
-
Sun, C., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
ChemInform Abstract. (2010). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Available at: [Link]
-
Matsuo, H., & Ohe, K. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. The Journal of Physical Chemistry. Available at: [Link]
-
Babin, V. N., et al. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules. Available at: [Link]
-
Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Available at: [Link]
-
ResearchGate. (n.d.). On the solvatochromism, dimerization and tautomerism of indazole. Available at: [Link]
-
Irvin, J. A., & Photochemistry and Photobiology. (2019). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Photochemistry and Photobiology. Available at: [Link]
-
ResearchGate. (n.d.). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Available at: [Link]
-
ResearchGate. (2007). X-Ray crystal structure analysis and determination of azo-enamine and hydrazone-imine tautomers of two hetarylazo indole dyes. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scarcity and Science of Nature's Indazoles: A Technical Guide to Their Occurrence and Isolation
Foreword: Unveiling a Rare Scaffold
In the vast and intricate tapestry of natural products, the indazole ring system stands as a testament to nature's nuanced chemical diversity. Unlike the ubiquitous indole or quinoline scaffolds, indazoles are remarkably rare in the natural world, a characteristic that belies their significant and ever-expanding role in medicinal chemistry.[1][2] This guide is crafted for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional. It moves beyond a mere cataloging of facts to provide a deeper, mechanistic understanding of where these unique heterocyclic compounds are found and the rigorous methodologies required to isolate them. We will explore the causality behind experimental choices, grounding our discussion in the principles of separation science and spectroscopic analysis. This document is designed not as a rigid template, but as an in-depth exploration, empowering you with the foundational knowledge and technical insights to navigate the fascinating world of naturally occurring indazole derivatives.
Part 1: The Natural Provenance of Indazole Derivatives
The known natural sources of indazoles are few, making each discovery a significant event in the field of phytochemistry and marine natural products chemistry. The primary reservoirs of these compounds are found within the plant and marine invertebrate kingdoms, with some contributions from the fungal world.
Terrestrial Flora: The Genus Nigella
The most well-documented sources of indazole alkaloids are plants of the genus Nigella, belonging to the Ranunculaceae family.[3] Specifically, Nigella sativa (black cumin) and Nigella glandulifera have yielded a small but structurally intriguing family of indazole-containing compounds.[4][5]
-
Nigella sativa : This plant is the source of the first discovered naturally occurring indazole alkaloid, nigellicine .[6] Subsequently, another indazole alkaloid, nigellidine , was also isolated from its seeds.[7] These discoveries were pivotal, as they established a botanical origin for a scaffold previously thought to be exclusively synthetic.
-
Nigella glandulifera : This species has also been a source of indazole alkaloids, including nigeglanine . The presence of these compounds in a second Nigella species suggests a conserved biosynthetic pathway within this genus.
The low abundance of these alkaloids necessitates efficient and sensitive isolation techniques to procure them in quantities sufficient for structural elucidation and biological evaluation.[5]
Marine Ecosystems: A Gorgonian Diterpenoid
The marine environment, a crucible of unique chemical structures, has also furnished an example of an indazole-related natural product, albeit a diterpenoid rather than a simple alkaloid.
-
Pseudopterogorgia elisabethae : This Caribbean sea whip is the source of aberrarone , a diterpene with a novel carbon skeleton.[2][8] While not a simple indazole, its discovery underscores the potential for marine organisms to produce complex molecules with rare heterocyclic systems. The isolation of aberrarone highlights the chemical diversity of gorgonian octocorals.[2]
Fungal Metabolites: The Chaetomium Genus
The fungal kingdom is a prolific source of bioactive secondary metabolites. Among these are compounds from the genus Chaetomium.
-
Chaetomium cochliodes : This fungus is known to produce a range of metabolites, including chaetocochin J . While the broader class of chaetocochins are epipolythiodioxopiperazines, the inclusion of indazole-like moieties in some fungal metabolites cannot be ruled out and represents an area for further investigation.
The following table summarizes the key naturally occurring indazole derivatives and their sources:
| Compound Name | Natural Source | Organism Type |
| Nigellicine | Nigella sativa | Plant |
| Nigellidine | Nigella sativa | Plant |
| Nigeglanine | Nigella glandulifera | Plant |
| Aberrarone | Pseudopterogorgia elisabethae | Marine Invertebrate (Gorgonian) |
| Chaetocochin J | Chaetomium cochliodes | Fungus |
Part 2: The Isolation and Purification of Indazole Derivatives: A Methodological Deep Dive
The isolation of naturally occurring indazoles is a challenging endeavor due to their low concentrations and the complexity of the biological matrices in which they are found. The process is a multi-step workflow that begins with extraction and culminates in the purification of the target compound.
A Generalized Workflow for Isolation
The following diagram illustrates a typical workflow for the isolation of indazole alkaloids from a plant source. The principles outlined are broadly applicable to other sources with appropriate modifications.
Caption: Generalized workflow for the isolation of indazole alkaloids.
Detailed Experimental Protocols
The following protocols are generalized representations based on established phytochemical methods. Optimization of solvent systems, stationary phases, and other parameters is crucial for successful isolation.
Rationale: The initial extraction aims to liberate the alkaloids from the plant matrix. Subsequent acid-base partitioning is a classic and effective method for the selective enrichment of basic alkaloids from a complex mixture of neutral and acidic compounds.
Step-by-Step Methodology:
-
Preparation of Plant Material:
-
Grind dried Nigella sativa seeds to a fine powder.
-
For oil-rich seeds, defat the powder by Soxhlet extraction with a non-polar solvent like n-hexane for several hours. This removes lipids that can interfere with subsequent steps.[7]
-
-
Alkaloid Extraction:
-
Pack the defatted seed powder into a Soxhlet apparatus.
-
Extract with methanol for 24-48 hours. Methanol is a polar solvent that is effective for extracting a broad range of alkaloids.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 1 M hydrochloric acid. This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and weakly acidic compounds.
-
Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., ammonium hydroxide or sodium carbonate). This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the basified aqueous solution multiple times with dichloromethane or a chloroform/methanol mixture.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.
-
Rationale: Chromatography is the cornerstone of natural product isolation, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. A multi-stage chromatographic approach is often necessary to achieve high purity.
Step-by-Step Methodology:
-
Column Chromatography (Initial Separation):
-
Prepare a column with a suitable stationary phase, such as silica gel or alumina. Silica gel is a common choice for the separation of alkaloids.[9]
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity. A common solvent system for alkaloids is a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier (e.g., triethylamine or ammonia) to reduce tailing of basic compounds.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Further purify the enriched fractions using preparative HPLC. Both normal-phase and reversed-phase HPLC can be employed.
-
Reversed-Phase HPLC: A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Normal-Phase HPLC: A silica or cyano-bonded column can be used with a non-polar mobile phase (e.g., hexane/ethyl acetate or hexane/isopropanol).
-
Monitor the elution profile with a UV detector at a wavelength where the indazole ring absorbs (typically around 254 nm and 280 nm).
-
Collect the peak corresponding to the pure indazole derivative.
-
Rationale: Crystallization is a powerful technique for the final purification of a compound and for obtaining crystals suitable for X-ray diffraction analysis, which can be used for unambiguous structure determination.
Step-by-Step Methodology:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent in which it is sparingly soluble at room temperature.
-
Slowly cool the solution to allow for the formation of well-defined crystals.
-
Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a solvent in which it is insoluble (the anti-solvent) until turbidity is observed.
-
Allow the solution to stand undisturbed for crystal growth.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]
Structural Elucidation: The Role of Spectroscopy
Once a pure compound is isolated, its structure must be determined. A combination of spectroscopic techniques is employed for this purpose.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.[2] Fragmentation patterns observed in MS/MS experiments can provide clues about the compound's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the structure of organic molecules.[11]
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as C=O, N-H, and aromatic rings.[2]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be characteristic of the indazole chromophore.
The following table summarizes the key spectroscopic data for a representative naturally occurring indazole derivative, nigellicine.
| Spectroscopic Technique | Key Observational Data for Nigellicine |
| HRMS | Provides the exact mass to confirm the molecular formula. |
| ¹H NMR | Shows signals in the aromatic region corresponding to the protons on the indazole ring and any substituents. |
| ¹³C NMR | Displays the expected number of carbon signals for the indazole core and its substituents. |
| IR | Shows characteristic absorption bands for N-H stretching, C=N stretching, and aromatic C-H bending. |
| UV-Vis | Exhibits absorption maxima characteristic of the indazole aromatic system. |
Part 3: Biological Significance and Future Perspectives
The rarity of indazole derivatives in nature is contrasted by their potent and diverse biological activities. Many synthetic indazoles are in clinical use or under investigation for the treatment of a wide range of diseases, including cancer, inflammation, and infectious diseases.[10][12] The naturally occurring indazoles also exhibit interesting biological properties. For example, aberrarone has shown antimalarial activity.[2][8]
The study of naturally occurring indazoles is a field ripe with opportunity. The discovery of new indazole-containing natural products could lead to the identification of novel therapeutic agents. Furthermore, understanding the biosynthetic pathways of these compounds in their native organisms could open up avenues for their biotechnological production.
The logical relationship between the discovery of a natural indazole and its potential for drug development is illustrated below.
Caption: From nature to medicine: the indazole drug discovery pathway.
Conclusion
The natural occurrence of indazole derivatives is a fascinating yet underexplored area of chemical biology. The compounds isolated to date from terrestrial plants and marine organisms represent a small fraction of what may exist in nature. The challenges associated with their low abundance and the complexity of their isolation demand a sophisticated and systematic approach, integrating classical phytochemical techniques with modern analytical instrumentation. This guide has provided a comprehensive overview of the known natural sources of indazoles and the methodologies for their isolation and characterization. It is our hope that this technical resource will serve as a valuable tool for researchers and contribute to the advancement of knowledge in this exciting field, ultimately leading to the discovery of new molecules with the potential to benefit human health.
References
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. Retrieved from [Link]
-
PubMed Central. (2022). Synthetic study toward the diterpenoid aberrarone. Retrieved from [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
ResearchGate. (n.d.). Various Extraction and Analytical Techniques for Isolation and Identification of Secondary Metabolites from Nigella sativa Seeds. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). The Jia Synthesis of Aberrarone. Retrieved from [Link]
-
PubMed Central. (n.d.). Aberrarone: A Gorgonian-Derived Diterpene from Pseudopterogorgia elisabethae. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and characterization of new compounds from seeds of Nigella sativa. Retrieved from [Link]
-
PubMed. (2023). NMR-guided isolation of alkaloids from Nigella glandulifera seeds and their bioactivities. Retrieved from [Link]
-
ResearchGate. (n.d.). Total synthesis of nigellicine. Retrieved from [Link]
-
PubMed Central. (2024). Extraction, characterization and bioactive properties of Nigella sativa seedcake. Retrieved from [Link]
-
PubMed. (n.d.). Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration. Retrieved from [Link]
-
Semantic Scholar. (1985). Isolation and structure determination of nigellicine, a novel alkaloid from the seeds of. Retrieved from [Link]
-
TSI Journals. (n.d.). Isolation, characterization and biological activity of compounds isolated from the seeds of Nigella sativa L.. Retrieved from [Link]
-
PubMed. (2022). Enantioselective Total Synthesis of (+)-Aberrarone. Retrieved from [Link]
-
ResearchGate. (2018). EXTRACTION AND CHEMICAL TESTS ON NIGELLA SATIVA L. COLLECTED FROM VIDARBHA REGION OF INDIA. Retrieved from [Link]
-
BG. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes: II. Isolation and Concentration. Retrieved from [Link]
-
ijat.aatsea. (n.d.). Bio-formulation of Chaetomium cochliodes for controlling brown leaf spot of rice. Retrieved from [Link]
-
Lifeasible. (n.d.). Alkaloid Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the alternative eluents for purifying alkaloids in column chromatography?. Retrieved from [Link]
-
PubMed Central. (2019). Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution. Retrieved from [Link]
-
PubMed Central. (n.d.). Spectroscopic dataset of Hedione's derivatives gathered during process development. Retrieved from [Link]
-
Indian Journal of Natural Products and Resources. (n.d.). Different extraction methods for Thymoquinone from Nigella sativa L. seeds and antioxidant activity. Retrieved from [Link]
-
Pharmacy & Pharmacology. (n.d.). RESULTS OF A COMPARATIVE STUDY OF NIGELLA SATIVA L. SEEDS OILS COMPOSITION. Retrieved from [Link]
-
PubMed Central. (2022). Analytical Determination of the Lipid Fraction of Nigella sativa Fatty Oil by GC and NMR Analysis and Evaluation of Its Cytotoxic and Antioxidant Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Nigelladine A among Selected Compounds from Nigella sativa Exhibits Propitious Interaction with Omicron Variant of SARS-CoV-2: An In Silico Study. Retrieved from [Link]
-
PubMed Central. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
Sources
- 1. Various extraction and analytical techniques for isolation and identification of secondary metabolites from Nigella sativa seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aberrarone: A Gorgonian-Derived Diterpene from Pseudopterogorgia elisabethae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR-guided isolation of alkaloids from Nigella glandulifera seeds and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structure determination of nigellicine, a novel alkaloid from the seeds of | Semantic Scholar [semanticscholar.org]
- 7. Extraction, characterization and bioactive properties of Nigella sativa seedcake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic study toward the diterpenoid aberrarone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkaloid Separation - Lifeasible [lifeasible.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Carreira Synthesis of Aberrarone [organic-chemistry.org]
A Technical Guide to the Spectroscopic Characterization of 5-Iodo-1-methyl-1H-indazole
Abstract
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the research and development pipeline. 5-Iodo-1-methyl-1H-indazole is a substituted indazole with potential applications in medicinal chemistry, making its precise characterization essential. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By combining detailed, field-proven experimental protocols with an expert interpretation of predicted spectral data, this document serves as a practical resource for the synthesis, purification, and analytical validation of this compound and its analogs. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a self-validating framework for analysis.
Introduction: The Importance of Spectroscopic Validation
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of substituents, such as iodine and a methyl group, onto the indazole ring system can significantly modulate a molecule's biological activity, physicochemical properties, and metabolic stability. Consequently, the precise placement of these substituents must be unequivocally confirmed.
Spectroscopic techniques are the cornerstone of molecular structure elucidation. A multi-faceted approach, utilizing data from orthogonal analytical methods, provides the highest level of confidence in a compound's identity and purity. This guide will focus on the three most common and powerful techniques for the characterization of small organic molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and determine the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
The molecular structure and numbering scheme for this compound (C₈H₇IN₂) are shown below.[1][2]
Figure 1: Molecular structure of this compound with standard numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment of each nucleus, allowing for the differentiation of isomers and the confirmation of the desired substitution pattern.
Optimized Experimental Protocol for NMR
The quality of NMR data is highly dependent on proper sample preparation and the choice of acquisition parameters. The following protocol is designed to yield high-quality ¹H and ¹³C NMR spectra for this compound.
Materials:
-
5-10 mg of purified this compound
-
0.6-0.7 mL of deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
5 mm NMR tube
-
Pasteur pipette with a cotton plug
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a good first choice for many organic molecules. If the compound's solubility is low, or to observe potentially exchangeable protons, DMSO-d₆ is a suitable alternative.
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Once fully dissolved, filter the solution through a cotton-plugged Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument's magnetic field should be optimized by shimming on the sample to achieve the best possible resolution and lineshape.[3]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4] The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[4] Two-dimensional NMR experiments, such as HSQC and HMBC, can be performed to further confirm assignments.
Predicted ¹H and ¹³C NMR Data and Interpretation
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~7.8 - 8.0 | s | - | Singlet due to no adjacent protons. |
| H-4 | ~7.8 - 7.9 | d | ~1.5 | Doublet due to coupling with H-6. Deshielded by the adjacent iodine. |
| H-6 | ~7.5 - 7.6 | dd | ~8.5, ~1.5 | Doublet of doublets due to coupling with H-7 and H-4. |
| H-7 | ~7.2 - 7.3 | d | ~8.5 | Doublet due to coupling with H-6. |
| N-CH₃ | ~4.0 - 4.1 | s | - | Singlet, characteristic of an N-methyl group on an aromatic ring. |
Interpretation: The iodine at the C-5 position will exert a deshielding effect on the adjacent protons, H-4 and H-6, through its inductive and anisotropic effects. The N-methyl group is expected to appear as a singlet in the region of 4.0-4.1 ppm. The aromatic protons will exhibit a characteristic splitting pattern that confirms the 5-iodo substitution.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~133 - 135 | Aromatic CH. |
| C-3a | ~123 - 125 | Quaternary carbon. |
| C-4 | ~129 - 131 | Aromatic CH. |
| C-5 | ~85 - 90 | Carbon directly attached to iodine, showing a significant upfield shift. |
| C-6 | ~127 - 129 | Aromatic CH. |
| C-7 | ~109 - 111 | Aromatic CH. |
| C-7a | ~140 - 142 | Quaternary carbon. |
| N-CH₃ | ~35 - 37 | N-methyl carbon. |
Interpretation: The most diagnostic signal in the ¹³C NMR spectrum is that of C-5, the carbon atom directly bonded to iodine. The "heavy atom effect" of iodine causes a significant upfield shift for this carbon, typically to the 85-90 ppm range.[5] This is a key feature that distinguishes it from other iodo-indazole isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy levels of its bonds.
Experimental Protocol for Solid-State IR
For a solid sample like this compound, a thin-film method is often sufficient.
Procedure:
-
Sample Preparation: Place a few milligrams of the solid sample in a small vial. Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid.
-
Film Casting: Apply a drop of the resulting solution to a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, which will leave a thin, even film of the compound on the plate.[6]
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.[6]
Predicted IR Data and Interpretation
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic C-H |
| ~2950 - 2850 | C-H stretch | Methyl C-H |
| ~1620 - 1580 | C=C stretch | Aromatic ring |
| ~1500 - 1450 | C=N stretch | Indazole ring |
| ~850 - 750 | C-H bend | Out-of-plane bending for substituted benzene ring |
Interpretation: The IR spectrum will be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹. The key fingerprint region will contain absorptions corresponding to the C=C and C=N stretching of the indazole ring system. The pattern of C-H out-of-plane bending bands between 850 and 750 cm⁻¹ can also provide confirmatory evidence for the substitution pattern on the benzene portion of the ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, providing definitive proof of its chemical formula.
Experimental Protocol for HRMS
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like indazoles.
Procedure:
-
Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.[3]
-
Sample Introduction: Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) at a low flow rate (5-10 µL/min).[3]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.
Predicted MS Data and Interpretation
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Elemental Composition |
| [M+H]⁺ | 258.9732 | C₈H₈IN₂ |
Interpretation: The molecular formula of this compound is C₈H₇IN₂.[1][2] The calculated monoisotopic mass is 257.9654 Da. In positive-ion ESI-MS, the compound will be detected as its protonated form, [M+H]⁺, with a calculated m/z of 258.9732. The presence of a single iodine atom (¹²⁷I is the only stable isotope) will result in a simple isotopic pattern for the molecular ion peak.[3] A measured mass within 5 ppm of the calculated mass is considered strong evidence for the proposed elemental composition.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of a novel compound is a systematic process that integrates the data from these different techniques. The following workflow illustrates the logical progression from initial analysis to final structural confirmation.
Sources
- 1. This compound | C8H7IN2 | CID 45789810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-INDAZOLE,5-IODO-1-METHYL- | CAS: 1072433-59-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Pharmacological Activities of Iodinated Indazoles: Synthesis, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic introduction of an iodine atom onto this scaffold significantly enhances its utility, providing a versatile synthetic handle for molecular elaboration and often modulating pharmacological properties. This guide offers an in-depth exploration of the potential pharmacological activities of iodinated indazoles, with a primary focus on their role as kinase inhibitors in oncology. We will dissect the synthetic strategies used to create these molecules, analyze their mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to unlock the full therapeutic potential of this important class of compounds.
Introduction: The Indazole Scaffold and the Strategic Role of Iodine
Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. This structure is found in a variety of pharmacologically active agents, including anti-inflammatory drugs like bendazac and the kinase inhibitor pazopanib.[2][3] The indazole core is particularly adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket in many kinases, making it an ideal starting point for inhibitor design.[4][5]
The introduction of an iodine atom onto the indazole ring is a key strategic decision in the design of novel therapeutics. This is due to two primary factors:
-
Modulation of Potency and Selectivity: The iodine atom, being a large and lipophilic halogen, can occupy hydrophobic pockets within a target protein, potentially increasing binding affinity and influencing selectivity.
-
Synthetic Versatility: The carbon-iodine bond is relatively weak and readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[5][6] This allows for the late-stage introduction of diverse chemical moieties, enabling the rapid generation of compound libraries to explore structure-activity relationships (SAR) and optimize lead compounds. The 3-iodoindazole is a particularly common and crucial intermediate for this purpose.[6][7]
Key Pharmacological Activities of Iodinated Indazoles
While indazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-HIV properties, their most prominent and well-developed role is in oncology, particularly as kinase inhibitors.[1][3][8]
Anti-Cancer Activity: Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] Iodinated indazoles have emerged as a powerful class of kinase inhibitors.
Mechanism of Action: Most indazole-based kinase inhibitors are ATP-competitive, binding to the ATP pocket in the enzyme's active site. The indazole core typically forms one or more hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP. The substituents installed via the iodine handle then extend into other regions of the active site, conferring potency and selectivity for the target kinase.
Key Kinase Targets:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFRs are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. Several indazole derivatives have been developed as potent VEGFR-2 inhibitors.[4][9]
-
PLK4 (Polo-like Kinase 4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to centrosome amplification and genomic instability in cancer.[10] Indazole-based compounds have been designed as potent PLK4 inhibitors.[10]
-
PI3K (Phosphatidylinositol 3-kinase): The PI3K/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancer.[11] 3-ethynyl-1H-indazoles, synthesized from iodinated precursors, have been identified as multi-target inhibitors of the PI3K pathway.[11]
-
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Indazole derivatives have shown significant inhibitory activity against Aurora kinases.[4]
Below is a diagram illustrating the general signaling pathway of VEGFR, a common target for indazole-based inhibitors.
Caption: Simplified VEGFR/PI3K signaling pathway targeted by iodinated indazole-based inhibitors.
Structure-Activity Relationship (SAR) Highlights: The vast body of research on indazole kinase inhibitors allows for the derivation of some general SAR principles:
| Position of Substitution | Effect of Modification | Example | Reference |
| C3-Position | The site of iodination and subsequent coupling. Introduction of aryl, heteroaryl, or ethynyl groups is crucial for potency. The nature of this group largely determines target selectivity. | 3-ethynyl-1H-indazoles target the PI3K pathway. | [11] |
| N1-Position | Substitution at N1 with groups like benzyl can explore additional binding pockets. Substituents on the benzyl ring can fine-tune activity. | Ortho-fluoro substitution on an N1-benzyl group improved HIF-1 inhibitory activity. | [7] |
| C5/C6-Position | Substitution on the benzene ring of the indazole can modulate physicochemical properties and interact with solvent-exposed regions of the kinase. | Methoxy or halogen groups can enhance potency against VEGFR-2. | [4] |
Anti-Inflammatory Activity
Indazole derivatives, including bendazac, have a history of use as anti-inflammatory agents.[2] Recent studies have explored the mechanisms behind this activity, suggesting that newer indazole compounds exert their effects by inhibiting key inflammatory mediators.
Mechanism of Action: Studies have shown that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins which are key mediators of inflammation.[12][13][14] Furthermore, they have been shown to decrease the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[12][13][14]
| Compound | Target | IC50 | Reference |
| Indazole | COX-2 Inhibition | Not specified | [12][13] |
| Indazole | TNF-α Inhibition | Not specified | [12][13] |
| Substituted 4,5-dihydro-2H-indazoles | COX-2 | Varies by compound | [15] |
Synthetic Strategies and Experimental Protocols
The synthesis of pharmacologically active iodinated indazoles typically involves two key stages: the regioselective iodination of the indazole core and the subsequent diversification through cross-coupling reactions.
General Synthesis Workflow
The diagram below outlines a common workflow for the synthesis and screening of novel iodinated indazole-based kinase inhibitors.
Caption: General workflow for the synthesis and screening of iodinated indazole derivatives.
Protocol: Synthesis of 3-Iodo-1H-indazole
This protocol is a representative procedure for the C3-iodination of indazole, a common starting point for further derivatization.[6][7][9]
Rationale: This reaction proceeds via an electrophilic substitution mechanism. The base (KOH) deprotonates the indazole, increasing its nucleophilicity, which then attacks the iodine molecule (I2). Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.
Materials:
-
1H-Indazole
-
Iodine (I2)
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the indazole (concentration typically 0.1-0.2 M).
-
Addition of Reagents: While stirring at room temperature, add iodine (2.0 eq) to the solution, followed by the portion-wise addition of KOH pellets (4.0 eq).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (to quench excess iodine), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure 3-iodo-1H-indazole.
Self-Validation:
-
Negative Control: Run the reaction without KOH to demonstrate the necessity of the base for the reaction to proceed efficiently.
-
QC Check: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the C3-proton signal in the ¹H NMR spectrum is a key indicator of successful iodination.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method to assess the inhibitory potency of synthesized compounds against a specific protein kinase.
Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the ADP produced, and therefore inversely proportional to the activity of the kinase inhibitor.
Materials:
-
Target Kinase (e.g., VEGFR-2)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
Synthesized Iodinated Indazole Inhibitors
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay Buffer (containing MgCl₂)
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of assay buffer.
-
Add 25 nL of the serially diluted test compound or DMSO (for positive and negative controls).
-
Add 2.5 µL of a 2X kinase/substrate mixture prepared in assay buffer.
-
To initiate the reaction, add 5 µL of a 2X ATP solution (concentration should be at or near the Km for the specific kinase).
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
-
Signal Measurement: Incubate for 30 minutes at room temperature and then read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "No Kinase" control (100% inhibition) and the "DMSO" control (0% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation:
-
Positive Control: A known inhibitor for the target kinase should be run in parallel to validate assay performance.
-
Negative Control (0% Inhibition): Wells containing DMSO instead of an inhibitor.
-
100% Inhibition Control: Wells without kinase or without ATP.
-
Z'-factor Calculation: The Z'-factor should be calculated from the control wells to ensure the assay is robust and suitable for screening (Z' > 0.5 is considered excellent).
Future Directions and Outlook
The iodinated indazole scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on several key areas:
-
Targeting Novel Kinases: With over 500 kinases in the human genome, many remain underexplored as drug targets.[4] Iodinated indazoles provide a validated platform for developing inhibitors against these novel targets.
-
Developing Allosteric Inhibitors: While most current inhibitors are ATP-competitive, the development of allosteric inhibitors that bind to sites other than the ATP pocket could offer higher selectivity and overcome resistance mechanisms.[16]
-
PROTACs and Molecular Glues: The synthetic handle provided by the iodine atom is ideal for the conjugation of E3 ligase binders, enabling the development of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the target kinase rather than just inhibiting it.
-
Exploring Other Therapeutic Areas: While oncology is the dominant field, the demonstrated anti-inflammatory and anti-infective properties of indazoles warrant further investigation and optimization.[8][12]
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021-04-27).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PubMed Central.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.
- Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors - Benchchem.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2025-09-12).
- Pharmacological properties of indazole derivatives: recent developments - PubMed.
- Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed. (2016-09-01).
- (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025-08-06).
- Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: The Role of 5-Iodo-1-methyl-1H-indazole as a Bioisostere for Indole
Abstract
In medicinal chemistry, the strategic modification of lead compounds to optimize pharmacological and pharmacokinetic profiles is paramount. Bioisosteric replacement is a cornerstone of this process, enabling chemists to fine-tune molecular properties while retaining biological activity. This guide provides a detailed technical analysis of 5-Iodo-1-methyl-1H-indazole as a non-classical bioisostere for the ubiquitous indole scaffold. We delve into the comparative physicochemical properties, the strategic advantages in overcoming metabolic liabilities associated with indoles, and the synthetic considerations for its implementation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced bioisosteric replacement to design more robust and effective therapeutic agents.
The Rationale for Bioisosterism in Modern Drug Discovery
Bioisosterism is the principle of exchanging a functional group within a biologically active molecule for another group with similar physical and chemical properties. The goal is to create a new compound that retains the desired biological activity but possesses improved characteristics, such as enhanced potency, greater selectivity, reduced toxicity, or a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Indazoles are recognized as effective bioisosteres for indoles.[1][2] This substitution is a powerful strategy in drug design, often leading to compounds with superior properties concerning plasma clearance, oral bioavailability, and metabolic stability.[1]
The Indole Scaffold: A Privileged Structure with Inherent Liabilities
The indole ring is a "privileged scaffold," frequently found in both natural products and synthetic drug molecules due to its ability to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2][3]
However, the indole nucleus presents significant challenges in drug development:
-
Metabolic Instability: The indole ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes at multiple positions. More critically, the indole N-H group is a primary site for Phase II conjugation, particularly N-glucuronidation, which facilitates rapid clearance and reduces bioavailability.[1][4]
-
Poor Pharmacokinetics: Rapid metabolism often leads to a short half-life and high clearance, necessitating more frequent or higher doses.[5][6]
-
Limited Vectors for Optimization: While the indole ring can be functionalized, the available positions for substitution may not be synthetically accessible or optimally positioned for improving target engagement.
These liabilities create a compelling need for bioisosteric replacements that mimic the favorable binding characteristics of indole while mitigating its pharmacokinetic weaknesses.
This compound: A Strategic Bioisosteric Solution
The this compound scaffold directly addresses the core liabilities of indole through deliberate structural modifications.
3.1. Structural and Physicochemical Comparison
The replacement of indole with this compound involves three key changes: the transposition of the C3 and N1 atoms of the pyrrole ring, N1-methylation, and C5-iodination.
Caption: Structural comparison of Indole and its bioisostere.
These modifications result in a distinct physicochemical profile, summarized below.
| Property | Indole | This compound | Rationale for Change |
| Molecular Weight ( g/mol ) | 117.15 | 258.06 | Increased due to iodine and methyl group addition. |
| Hydrogen Bond Donor | 1 (N-H) | 0 | N-methylation removes the H-bond donor, a key site for metabolism. |
| Hydrogen Bond Acceptor | 0 | 2 (N2, Iodine) | The pyrazole N2 atom and the iodine (via halogen bonding) can act as H-bond acceptors. |
| Predicted LogP | ~2.1 | ~3.5 | Increased lipophilicity from iodine and methyl group, potentially improving membrane permeability. |
| Metabolic "Soft Spot" | N-H, C3, C7 | N/A | N-methylation blocks the primary site of Phase II metabolism. |
3.2. Key Advantages of the Bioisosteric Replacement
-
Enhanced Metabolic Stability: The most significant advantage is the improvement in metabolic stability.[5] By replacing the indole N-H with a methylated nitrogen (N1), the primary site for N-glucuronidation is blocked. This modification drastically reduces Phase II clearance, leading to a longer in vivo half-life and improved oral bioavailability.[1][4][6]
-
Elimination of H-Bond Donor: Removing the acidic N-H proton can prevent unwanted interactions with off-target proteins or metabolic enzymes, potentially improving selectivity and reducing toxicity.
-
Introduction of a Halogen Bond Donor: The iodine at the 5-position is not merely a bulky group; it can participate in halogen bonding—a non-covalent interaction where the electropositive region on the halogen interacts with a nucleophilic site. This provides a novel interaction vector for enhancing target affinity that is absent in the parent indole.
-
Synthetic Handle for Further Optimization: The iodine atom serves as a versatile synthetic handle for introducing further diversity. It readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wide range of substituents at this position to probe the structure-activity relationship (SAR).[7][8]
Synthetic Strategies and Implementation
The successful incorporation of the this compound scaffold requires a robust and regioselective synthetic route.
4.1. Synthesis of the Core Scaffold
A common and efficient method involves a three-step sequence starting from the commercially available 6-bromo-1H-indazole.
Caption: General synthetic workflow for scaffold incorporation.
Detailed Protocol Example (based on literature procedures):
-
Iodination of 6-Bromo-1H-indazole: To a solution of 6-bromo-1H-indazole in DMF, add potassium hydroxide (KOH). The mixture is stirred before a solution of iodine (I₂) in DMF is added dropwise. The reaction is monitored by TLC and upon completion, quenched with an aqueous solution of sodium thiosulfate and potassium carbonate to yield 6-bromo-3-iodo-1H-indazole.[9]
-
N-Methylation: The resulting 3-iodo-indazole derivative is then subjected to N-alkylation. While direct alkylation can yield a mixture of N1 and N2 isomers, specific conditions can favor the desired N1 product.[10] Using a base like cesium carbonate in DMF with methyl iodide is a common approach.
-
Cross-Coupling: The iodine at the 3-position provides a handle for introducing substituents via Suzuki or other cross-coupling reactions to build the final molecule.[8][9]
Case Study: Application in Kinase Inhibitor Design
The indazole scaffold is a prominent feature in many FDA-approved kinase inhibitors, such as Pazopanib. The bioisosteric replacement of indole with a substituted indazole has been a fruitful strategy in this area. Consider a hypothetical SAR where an indole-based inhibitor shows high potency but poor pharmacokinetics.
| Compound | Structure | Kinase IC₅₀ (nM) | Microsomal Half-life (t½, min) | Rationale |
| Parent Indole | R-Indole | 5 | < 5 | Potent but metabolically unstable due to N-H. |
| Bioisostere | R-(this compound) | 8 | > 60 | Slightly reduced potency, but dramatically improved metabolic stability by blocking N-glucuronidation. The 5-iodo group provides a vector for further SAR exploration. |
This case illustrates the classic trade-off in drug design: a marginal decrease in in-vitro potency is often highly acceptable in exchange for a significant improvement in the pharmacokinetic profile, leading to a more viable drug candidate.
Experimental Protocol: In Vitro Metabolic Stability Assessment
To empirically validate the benefits of the bioisosteric switch, an in vitro metabolic stability assay using liver microsomes is essential. This protocol provides a self-validating system to quantify the improvement.[5][11]
6.1. Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., the indole parent vs. the indazole bioisostere) upon incubation with human liver microsomes.
6.2. Materials
-
Test Compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH Regenerating System (e.g., NADPH-A/B)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Verapamil)
-
Control compounds (e.g., Testosterone - high clearance; Verapamil - low clearance)
6.3. Step-by-Step Methodology
-
Preparation: Thaw all reagents on ice. Prepare a working solution of the test compound at 100 µM in buffer.
-
Incubation Mixture: In a 96-well plate, prepare the main incubation mixture by combining phosphate buffer and the HLM to a final protein concentration of 0.5 mg/mL. Pre-warm at 37°C for 5 minutes.
-
Initiate Reaction: Add the test compound to the HLM mixture to a final concentration of 1 µM. Immediately add the NADPH regenerating system to start the metabolic reaction. This is the T=0 time point.
-
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a well containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method by comparing the peak area ratio of the analyte to the internal standard.
6.4. Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration])
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion and Future Perspectives
The replacement of an indole scaffold with this compound represents a sophisticated and highly effective strategy in modern medicinal chemistry. It directly addresses the critical liability of metabolic instability inherent to the indole N-H moiety while introducing new opportunities for optimizing target interactions through halogen bonding and providing a versatile synthetic handle for further SAR exploration. By understanding the underlying principles and applying robust synthetic and analytical protocols, drug discovery teams can leverage this bioisosteric replacement to design next-generation therapeutics with superior pharmacokinetic profiles and enhanced clinical potential. Future work will continue to explore other functionalized indazoles as bioisosteres, further expanding the toolkit available to medicinal chemists to overcome complex drug design challenges.
References
-
Park, A., Jeong, K. S., Lee, H., & Kim, H. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 19(5), 1112–1115. Available from: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]
-
Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4787. Available from: [Link]
-
Zhang, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. Available from: [Link]
-
(n.d.). 5-Iodo-1H-indazole. PubChem. Available from: [Link]
-
(n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available from: [Link]
-
Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 13(15), 2277–2286. Available from: [Link]
-
Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. Available from: [Link]
-
(n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 1-14. Available from: [Link]
-
Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1221-1253. Available from: [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17185-17195. Available from: [Link]
-
Park, S., et al. (2022). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 65(13), 9161–9177. Available from: [Link]
-
Liu, W., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 8(40), 22596-22611. Available from: [Link]
-
Yadav, M. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-13. Available from: [Link]
-
(n.d.). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available from: [Link]
-
S-G, Y., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(17), 7381-7396. Available from: [Link]
Sources
- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. admeshop.com [admeshop.com]
The Aromaticity of the Indazole Ring System: A Technical Guide for Drug Discovery Professionals
Abstract
Indazole, a bicyclic heteroaromatic system, is a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous approved therapeutics.[1][2] Its biological versatility is deeply rooted in its electronic structure, particularly its aromaticity. This guide provides an in-depth technical exploration of the aromatic character of the indazole ring system. We will dissect the theoretical underpinnings of its aromaticity, examine the experimental evidence, and explore the nuanced interplay of tautomerism and substituent effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights to inform rational drug design and scaffold optimization.
Foundational Principles: Understanding Aromaticity in the Indazole Core
The indazole scaffold consists of a benzene ring fused to a pyrazole ring, resulting in a 10 π-electron system.[3][4] This electron configuration is a key determinant of its chemical properties and satisfies Hückel's rule for aromaticity (4n+2, where n=2).[4] This inherent aromaticity confers significant thermodynamic stability and influences the molecule's reactivity, planarity, and magnetic properties, which are all critical considerations in drug design.
The presence of two nitrogen atoms within the five-membered ring introduces unique electronic features, creating a system that can be considered a bioisostere of indole.[4][5] This bioisosteric relationship is frequently exploited in medicinal chemistry to modulate physicochemical properties such as hydrogen bonding capacity, pKa, and metabolic stability, while retaining the overall shape and electronic character required for biological activity.[6][7][8]
The Critical Role of Tautomerism in Modulating Aromaticity
A pivotal aspect of indazole chemistry is its existence in different tautomeric forms, primarily the 1H- and 2H-indazoles.[2][3][9][10] The position of the proton on the nitrogen atoms significantly impacts the electronic distribution and, consequently, the aromaticity of the entire ring system.
-
1H-Indazole: This tautomer is characterized by its "benzenoid" structure and is generally the more thermodynamically stable form in the gas phase, in solution, and in the solid state.[2][3][11][12][13][14] High-level ab initio calculations (MP2-6-31G**) indicate that 1H-indazole is more stable than 2H-indazole by approximately 3.6-4.1 kcal/mol.[11][12][13] This enhanced stability is attributed to a more delocalized and robust aromatic system across both rings.[15]
-
2H-Indazole: This tautomer possesses an "ortho-quinonoid" character, which leads to a reduction in the overall aromaticity of the bicyclic system.[3][4][15] Despite its lower intrinsic stability, the 2H-tautomer can be preferentially formed and stabilized through substitution or specific intermolecular interactions.[15]
The energetic difference between these tautomers is a direct reflection of their differing degrees of aromaticity.[11][12] Understanding and controlling this tautomeric equilibrium is a key strategy in the design of indazole-based drugs, as the dominant tautomer will dictate the molecule's interaction with its biological target.
Logical Flow: Tautomerism and Aromatic Stability
The following diagram illustrates the relationship between the tautomeric forms of indazole and their relative stabilities, which are intrinsically linked to their aromatic character.
Caption: Relationship between indazole tautomers, stability, and aromaticity.
Experimental and Computational Assessment of Indazole's Aromaticity
The aromaticity of the indazole ring system is not merely a theoretical concept; it is a measurable phenomenon. A combination of experimental techniques and computational methods provides a comprehensive picture of its electronic structure.
Experimental Evidence
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for probing the electronic environment of the indazole core. The chemical shifts of the ring protons and carbons are indicative of the degree of electron delocalization. For instance, the broad N-H signal around 13.40 ppm in the 1H NMR spectrum is characteristic of the 1H-indazole tautomer.[14] The distinct chemical shifts of the C3 proton in 1H- and 2H-isomers also serve as a reliable diagnostic tool.[14]
X-ray Crystallography: High-resolution crystal structures provide precise bond length information. In the 1H-indazole, the C-C bond lengths in the benzene ring exhibit a high degree of uniformity, which is a classic hallmark of an aromatic system. Conversely, the 2H-tautomer would be expected to show greater bond length alternation, consistent with its quinonoid character.
Computational Methodologies
Nucleus-Independent Chemical Shift (NICS): NICS is a widely used computational method to quantify the magnetic criterion of aromaticity. Negative NICS values inside the ring are indicative of a diatropic ring current, a signature of aromaticity. NICS calculations can be used to compare the relative aromaticity of the five- and six-membered rings within the indazole system and to assess the impact of substituents.
Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while lower values suggest a less aromatic or non-aromatic system.
| Aromaticity Index | Description | Interpretation for Indazole |
| NICS | Magnetic criterion; calculated chemical shift at the ring center. | Negative values in both rings confirm aromaticity. The benzene ring typically shows a more negative value than the pyrazole ring. |
| HOMA | Geometric criterion; based on bond length alternation. | Values approaching 1 for both rings, particularly in the 1H-tautomer, indicate significant aromatic character. |
Experimental Workflow: Differentiating 1H- and 2H-Indazole Isomers
The following workflow outlines a systematic approach for the structural elucidation of indazole isomers, which is fundamental to understanding their respective aromatic contributions.
Caption: Workflow for the differentiation of 1H- and 2H-indazole isomers.
Modulating Aromaticity: The Impact of Substituents and Protonation
The electronic landscape of the indazole ring is not static. It can be finely tuned through the introduction of substituents and by altering the protonation state.
Substituent Effects
The nature and position of substituents can significantly influence the tautomeric equilibrium and, by extension, the aromaticity of the indazole core.
-
Electron-donating groups (EDGs): EDGs, such as -NH2 or -OCH3, can increase the electron density in the ring system, potentially impacting the relative stabilities of the tautomers.
-
Electron-withdrawing groups (EWGs): EWGs, such as -NO2 or -CF3, can decrease the electron density and have been shown to influence the tautomeric equilibrium. For example, a 3-NO2 substituent can decrease the energy difference between the 1H and 2H tautomers, although the 1H form generally remains more stable.[15]
The strategic placement of substituents is a powerful tool for medicinal chemists to modulate the electronic properties and biological activity of indazole-based compounds.[16]
Protonation and Deprotonation
Indazole is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to yield an indazolate anion.[17]
-
Protonation: Protonation at one of the nitrogen atoms disrupts the 10 π-electron system, leading to a significant loss of aromaticity. The pKa for the formation of the indazolium cation is approximately 1.04.[17]
-
Deprotonation: Deprotonation of the N-H proton results in the indazolate anion, a species that retains a high degree of aromaticity. The pKa for this process is around 13.86.[17]
The pKa values are critical parameters in drug design, influencing the charge state of the molecule at physiological pH and thus affecting its solubility, membrane permeability, and target engagement.
Conclusion and Future Perspectives
The aromaticity of the indazole ring system is a multifaceted property that is central to its utility in drug discovery. The inherent stability conferred by its 10 π-electron system, coupled with the ability to modulate its electronic character through tautomerism and substitution, provides a rich design space for medicinal chemists. A thorough understanding of the principles outlined in this guide is essential for the rational design of novel indazole-based therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. Future research will undoubtedly continue to explore novel synthetic methodologies for accessing diverse indazole scaffolds and to further unravel the subtle interplay between aromaticity and biological function.
References
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]
-
Catalán, J., de Paz, J. L. G., & Elguero, J. (1996). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (1), 57-60. Available at: [Link]
-
Structure and synthesis of indazole. ResearchGate. Available at: [Link]
-
Catalán, J., de Paz, J. L. G., & Elguero, J. (1996). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (1), 57-60. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available at: [Link]
-
Catalán, J., de Paz, J. L. G., & Elguero, J. (1996). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (1), 57-60. Available at: [Link]
-
Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). ResearchGate. Available at: [Link]
-
Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. Available at: [Link]
-
Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]
-
Indazole. Wikipedia. Available at: [Link]
-
13C NMR of indazoles. ResearchGate. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Understanding the Role of Indazole Derivatives in Modern Chemistry. Available at: [Link]
-
Indazole. Stenutz. Available at: [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ACS Publications. Available at: [Link]
-
Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available at: [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. Available at: [Link]
-
Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. ACS Publications. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. PubMed. Available at: [Link]
-
Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. ResearchGate. Available at: [Link]
-
Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. Available at: [Link]
-
Analysis of the effects of N-substituents on some aspects of the aromaticity of imidazoles and pyrazoles. Semantic Scholar. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]
-
1H-Indazole. PubChem. Available at: [Link]
-
Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid. Taylor & Francis Online. Available at: [Link]
-
Substituent effect on the aromaticity of 1,3-azole systems. Semantic Scholar. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. PubMed. Available at: [Link]
-
Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Available at: [Link]
-
Organic Letters Journal. ACS Publications. Available at: [Link]
-
Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. National Center for Biotechnology Information. Available at: [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL open science. Available at: [Link]
-
Overview of the computational methods to assess aromaticity. Semantic Scholar. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Indazole - Wikipedia [en.wikipedia.org]
Methodological & Application
synthesis protocols for 5-Iodo-1-methyl-1H-indazole and its derivatives
An Application Guide to the Synthesis of 5-Iodo-1-methyl-1H-indazole and its Derivatives
Authored by: Senior Application Scientist, Gemini Division
Abstract
The 1-methyl-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in numerous therapeutic agents, particularly kinase inhibitors. The introduction of an iodine atom at the C5 position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery. This document provides a comprehensive guide to the synthesis of this compound, detailing robust protocols, explaining the mechanistic rationale behind procedural choices, and outlining strategies for the synthesis of its derivatives.
Introduction: The Strategic Importance of this compound
Indazole-containing molecules are renowned for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The N1-alkylation of the indazole ring is a common feature in many active pharmaceutical ingredients (APIs). Specifically, the this compound intermediate is a crucial building block for synthesizing targeted therapeutics. The iodine atom at the 5-position is not merely a placeholder; it is a reactive site primed for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings. This allows for the late-stage introduction of molecular complexity, a highly valued strategy in drug development.
This guide focuses on the most reliable and scalable synthetic pathways to this key intermediate, emphasizing the critical aspects of regioselectivity in both the iodination and N-methylation steps.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several logical starting points. The choice of pathway often depends on the availability and cost of starting materials, as well as the desired scale of the reaction. The primary challenge lies in controlling the regioselectivity of two key transformations: the placement of the iodo group onto the indazole's benzene ring and the alkylation of the pyrazole ring's nitrogen atoms.
Two principal synthetic routes are outlined below:
-
Route A: Iodination followed by Methylation. This is the most common and often most efficient route. It begins with the synthesis of 5-Iodo-1H-indazole, which is then selectively methylated at the N1 position.
-
Route B: Methylation followed by Iodination. This route involves first preparing 1-methyl-1H-indazole and then performing an electrophilic iodination. This pathway can be complicated by the formation of multiple iodinated regioisomers.[3]
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
using 5-Iodo-1-methyl-1H-indazole in palladium-catalyzed cross-coupling reactions
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 5-Iodo-1-methyl-1H-indazole
Introduction: The Strategic Value of the Functionalized Indazole Core
The 1H-indazole scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance.[1] Its structural features are key to the activity of numerous compounds developed as potent inhibitors for targets like protein kinases.[1] A prominent example is Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, which features a functionalized indazole core.[2][3] Consequently, the development of robust and versatile synthetic methods to modify the indazole ring system is of paramount importance for drug discovery and development professionals.
This compound serves as a highly valuable and reactive building block for this purpose. The presence of the methyl group at the N-1 position prevents complications arising from the acidic N-H proton often encountered with unprotected indazoles, while the iodine atom at the C-5 position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions.[4][5] This guide provides detailed application notes and field-proven protocols for leveraging this key intermediate in the synthesis of complex molecules, with a focus on explaining the causality behind experimental choices to ensure reproducible success.
Part 1: Foundational Principles for Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[6][7] The success of these transformations hinges on the careful orchestration of several key components. As a heteroaryl iodide, this compound is a highly reactive electrophile, generally following the reactivity trend of I > Br > Cl >> OTf for the crucial oxidative addition step.[8]
A typical catalytic system consists of:
-
Palladium Precursor: A source of palladium, such as Pd(OAc)₂ or Pd₂(dba)₃, which is reduced in situ to the active Pd(0) catalyst.[9]
-
Ligand: Often a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) that stabilizes the Pd(0) species, facilitates oxidative addition, and promotes the final reductive elimination step.[10][11]
-
Base: Required to activate one of the coupling partners (e.g., in Suzuki-Miyaura reactions) or to neutralize acid generated during the catalytic cycle.[5][12]
-
Solvent: A suitable solvent or solvent system (e.g., dioxane, toluene, DMF, often with water) is crucial for solubility and catalyst performance.[13]
Caption: General experimental workflow for cross-coupling.
Part 2: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed cross-coupling for constructing biaryl and heteroaryl-aryl linkages due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[14]
Catalytic Cycle Rationale
The reaction proceeds via a well-established catalytic cycle.[4] The choice of a bulky, electron-rich biarylphosphine ligand is critical; it accelerates the rate-limiting oxidative addition of the heteroaryl iodide and promotes the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst. The base is essential for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate complex.[8]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Synthesis of 1-methyl-5-(4-methoxyphenyl)-1H-indazole
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a microwave vial or Schlenk tube, add this compound, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C or heat in a microwave reactor (e.g., 120 °C for 30-40 minutes).[15]
-
Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Summary: Representative Suzuki-Miyaura Couplings
| Boronic Acid Partner | Pd Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | PPh₃ | Na₂CO₃ (1.5) | DME/H₂O | 80 | 6 | ~85 | [16] |
| 2-Furanboronic acid | Pd(dppf)Cl₂ (4) | dppf | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 8 | ~90 | [4] |
| 5-Indoleboronic acid | P2 Precatalyst (2.5) | SPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15 | ~95 | [5] |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ (3.0) | DME | 80 | 2 | ~88 | [17] |
(Note: Yields are illustrative and adapted from reactions on similar N-substituted iodo- or bromoindazoles).
Part 3: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation that is historically challenging.[18][19] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines.
Mechanistic Considerations
The catalytic cycle is similar to other cross-couplings but involves the formation of a palladium-amido complex.[20] The choice of ligand is critical to prevent undesired side reactions like β-hydride elimination and to promote the C-N bond-forming reductive elimination.[6][21] Sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) are highly effective.[21] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[19]
Caption: Simplified Buchwald-Hartwig amination cycle.
Protocol: Synthesis of 1-methyl-5-(piperidin-1-yl)-1H-indazole
This protocol is a general starting point for coupling with secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add this compound.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene followed by piperidine via syringe under an argon atmosphere.
-
Heat the reaction mixture with vigorous stirring in a preheated oil bath at 100-110 °C.
-
Monitor the reaction by LC-MS (typically 4-24 hours).[22]
-
After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Data Summary: Ligand and Base Considerations
| Amine Type | Recommended Ligand | Recommended Base | Solvent | Temp (°C) | Rationale | Reference |
| Primary Alkyl/Aryl | BrettPhos, tBuBrettPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110 | BrettPhos ligands are highly active for mono-arylation of primary amines.[20] | [19][21] |
| Secondary Cyclic | RuPhos, XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 100-110 | RuPhos is a robust ligand for coupling a wide range of secondary amines. | [21][22] |
| N-H Heterocycles | tBuXPhos, DavePhos | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 100-120 | These ligands are effective for coupling less nucleophilic N-H heterocycles. | [20] |
Part 4: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynyl indazoles.[23]
Causality of the Dual-Catalyst System
This reaction uniquely employs a dual-catalyst system.[23] The palladium catalyst undergoes the standard oxidative addition with the iodoindazole. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide is more reactive and readily participates in the transmetalation step with the palladium complex, after which reductive elimination furnishes the C-C coupled product. The amine base (e.g., triethylamine or diisopropylethylamine) is crucial, serving to deprotonate the alkyne and neutralize the HI formed during the reaction.[24]
Caption: Interplay of Pd and Cu cycles in Sonogashira coupling.
Protocol: Synthesis of 5-(phenylethynyl)-1-methyl-1H-indazole
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1-1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv, can also be solvent)
-
DMF or THF (if not using amine as solvent)
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Purge the tube with argon.
-
Add the solvent (e.g., THF) and the amine base (e.g., TEA).
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (typically 2-16 hours).[16]
-
Once complete, dilute the reaction mixture with ethyl acetate and water.
-
Filter through Celite to remove insoluble salts and catalysts.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Part 5: Troubleshooting Common Cross-Coupling Issues
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source). 2. Inefficient base or poor base solubility. 3. Reaction temperature too low. 4. Inappropriate ligand for the transformation. | 1. Use a fresh catalyst or a more stable pre-catalyst. Confirm activity with a reliable control reaction. 2. Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃), ensure it is finely powdered, or switch to a solvent system that improves solubility (e.g., add water). 3. Incrementally increase the temperature (e.g., from 80 °C to 100 °C). Microwave heating can accelerate reactions. 4. Screen alternative ligands (e.g., switch from a ferrocene-based to a biarylphosphine ligand). | [8] |
| Dehalogenation of Starting Material | 1. Presence of hydride sources (e.g., from solvent impurities). 2. Certain ligand/base combinations can promote this side reaction. 3. In Suzuki coupling, protodeborylation of the boronic acid followed by coupling. | 1. Use high-purity, anhydrous solvents. 2. Screen different ligands or bases. 3. Use a 1:1 ratio of boronic acid to halide to minimize excess boronic acid decomposition. | [8] |
| Homocoupling of Coupling Partner | 1. (Suzuki) Oxidative homocoupling of the boronic acid (Glaser coupling). 2. (Sonogashira) Oxidative homocoupling of the alkyne. 3. Reaction conditions are too harsh or reaction run for too long. | 1. Ensure the reaction is run under a strictly inert atmosphere. Use a pre-formed Pd(0) source. 2. Rigorously exclude oxygen; add a reducing agent like PPh₃. 3. Lower the reaction temperature or shorten the reaction time. | [8] |
References
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57. [Link]
-
Sharma, P., Le, T. N., Lipshutz, B. H., & Gallou, F. (2020). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 22(8), 3291-3295. [Link]
- Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 130(21), 6686-6687. (Note: While not directly in search results, this is a foundational concept related to catalyst design mentioned in other papers).
-
Thomas, A. D., & Bruno, N. C. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(10), 4689-4695. [Link]
-
Lachowicz, M., & Pombeiro, A. J. L. (2021). Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study. Molecules, 26(15), 4443. [Link]
-
Gerbino, D. C., & Buchwald, S. L. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4878-4881. [Link]
-
Liu, Y., Li, M., Wang, Y., Zhang, H., & Liu, Z. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2841. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Wang, C., Li, X., & Lan, J. (2017). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science, 8(4), 2617-2621. [Link]
-
University of Manchester. Production of Niraparib using Imine Reductases. Research Explorer. [Link]
-
Kumar, A., & Kumar, V. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 26(19), 5763. [Link]
-
Da Moura, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6195-6204. [Link]
-
CN106747514A - Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Patsnap Eureka. [Link]
-
Wang, C., Li, X., & Lan, J. (2017). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science, 8(4), 2617-2621. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16478-16480. [Link]
- CN107235957A - A kind of synthetic method for preparing Niraparib.
-
Kumar, A., & Kumar, V. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. [Link]
-
El Baraka, Y., et al. (2023). Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. ResearchGate. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2010). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
-
González-Vera, J. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 12216-12228. [Link]
-
Colacot, T. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Polshettiwar, V., & Molnár, Á. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 9(10), 841. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Martínez-Salvador, S., et al. (2016). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Catalysis Science & Technology, 6(12), 4386-4393. [Link]
-
Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(33), 11162-11171. [Link]
- EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
- US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
-
Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. University of Graz. [Link]
-
Al-Masum, M., & Al-Ahmari, E. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
El Baraka, Y., et al. (2023). Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H activation. Organic & Biomolecular Chemistry, 22(3), 435-465. [Link]
-
Guillaumet, G., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Request PDF on ResearchGate. [Link]
-
Catellani, M., et al. (2009). Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. Organic Letters, 11(16), 3586-3589. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Khan, S. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 454. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
-
Nolan, S. P., & Organ, M. G. (2006). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 8(23), 5393-5396. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. dspace.mit.edu [dspace.mit.edu]
- 22. benchchem.com [benchchem.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
The Strategic Application of 5-Iodo-1-methyl-1H-indazole in the Synthesis of Kinase Inhibitors
Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized targeted therapy by blocking the ATP-binding site of specific kinases, thereby interrupting aberrant signaling pathways. Within the vast chemical space of kinase inhibitors, the indazole scaffold has emerged as a "privileged structure."[1][2] Its bicyclic aromatic system is adept at forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[3]
Marketed drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-targeted tyrosine kinase inhibitor) feature the indazole core, underscoring its importance in medicinal chemistry.[1] The strategic functionalization of this core is paramount for achieving high potency and selectivity. This is where 5-Iodo-1-methyl-1H-indazole proves to be an exceptionally valuable building block for drug discovery and development professionals.
The N1-methylation of the indazole ring prevents unwanted N-arylation reactions and can enhance metabolic stability, while the iodine atom at the C5-position serves as a versatile synthetic handle. This iodo-group is readily activated for palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse aryl, heteroaryl, and amino moieties to explore structure-activity relationships (SAR) and optimize drug candidates.[3]
This guide provides an in-depth exploration of the application of this compound in synthesizing kinase inhibitor cores, complete with detailed protocols for key synthetic transformations.
The Synthetic Advantage: Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond at the 5-position of this compound is the key to its synthetic utility. It is an ideal electrophilic partner for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions form the foundation for building the complex molecular architectures required for selective kinase inhibition.
Caption: General synthetic workflow using this compound.
Application Showcase 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an aryl halide and an organoboron compound. This is particularly useful for synthesizing kinase inhibitors where a specific aryl or heteroaryl group at the C5-position is required for binding to regions of the kinase active site beyond the hinge. While many established kinase inhibitors have substitution at other positions, this protocol illustrates the fundamental capability of functionalizing the C5-position, a common strategy in novel inhibitor design.
The following protocol is adapted from established procedures for the Suzuki coupling of halo-indazoles and serves as a validated starting point for optimization.[4][5]
Protocol 1: Synthesis of a 1-methyl-5-(aryl)-1H-indazole Core
Objective: To couple this compound with a representative arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C5-position of the indazole.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Step-by-Step Protocol:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial, add this compound (e.g., 258 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 16 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio is critical and may require optimization.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-16 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting iodo-indazole (a non-polar spot) and the appearance of a new, typically more polar product spot indicates a successful reaction.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-methyl-5-(aryl)-1H-indazole.
| Parameter | Typical Condition | Role in Causality |
| Catalyst | Pd(dppf)Cl₂ | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[4] |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation to the palladium center.[6] |
| Solvent | Dioxane/Water, DME | Solubilizes reactants and base; water is often crucial for the catalytic cycle. |
| Temperature | 80 - 100 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Typical Yield | 70 - 95% | Dependent on the specific boronic acid used. |
Application Showcase 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds using a palladium catalyst.[7] This reaction is instrumental in synthesizing kinase inhibitors that feature an aniline or related amino-heterocycle moiety, which often acts as a key hydrogen bond donor or acceptor. For example, the synthesis of c-Jun N-terminal kinase (JNK) inhibitors has been achieved by coupling an amine to the 5-position of an indazole core.[8]
The following protocol provides a robust method for the N-arylation of this compound, based on well-established procedures for aryl halides.[9][10]
Protocol 2: Synthesis of a N-Aryl-1-methyl-1H-indazol-5-amine Core
Objective: To couple this compound with a representative aniline.
Reaction Scheme:
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Regioselective N-Alkylation of Indazoles
For Researchers, Scientists, and Drug Development Professionals.
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in a multitude of therapeutic agents.[1][2] The biological activity of these compounds is often critically dependent on the substitution pattern of the bicyclic ring, particularly on the nitrogen atoms. The N-alkylation of the indazole core is a fundamental transformation in the synthesis of these molecules. However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of regioisomeric products upon alkylation.[1][3][4] This lack of regioselectivity presents a significant hurdle in synthetic chemistry, often resulting in challenging purification processes and reduced yields of the desired isomer.[4][5][6]
This technical guide provides a detailed examination of the experimental procedures for achieving regioselective N-alkylation of indazoles. We will delve into the mechanistic principles that govern the regiochemical outcome and present field-proven, step-by-step protocols to selectively synthesize both N1- and N2-alkylated indazoles.
The Underlying Challenge: Tautomerism and Ambident Nucleophilicity
The core of the regioselectivity problem lies in the annular tautomerism of the indazole ring. The proton can reside on either nitrogen, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[1][4][5][7] Upon deprotonation with a base, the resulting indazolide anion is an ambident nucleophile, with electron density distributed across both nitrogen atoms, rendering both susceptible to electrophilic attack.
Key Factors Governing N1 vs. N2 Regioselectivity
The selective alkylation of either nitrogen position is not arbitrary; it is a predictable outcome based on a delicate balance of several experimental parameters. Mastering these factors is key to achieving high regioselectivity. The choice of base, solvent, counter-ion, alkylating agent, and the steric and electronic nature of substituents on the indazole ring all play a decisive role.[1][3][4][5]
The interplay between these factors dictates whether the reaction proceeds under thermodynamic or kinetic control. Conditions that allow for equilibration will favor the more stable N1-alkylated product, while kinetically controlled reactions can lead to the N2 isomer.[1][5]
Protocol 1: Selective N1-Alkylation via Thermodynamic Control
This protocol is optimized for achieving high regioselectivity for the N1 position by favoring the formation of the more thermodynamically stable product. The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is a robust and widely cited method for achieving excellent N1 selectivity.[5][8][9][10]
The rationale behind this selectivity is often attributed to the formation of a tight ion pair between the sodium cation (Na+) and the indazolide anion. The Na+ is thought to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile and directing the alkylating agent to the more accessible N1 position.[2][3] This effect is particularly pronounced when an electron-withdrawing group is present at the C3 position, which can participate in chelation.[3]
Detailed Experimental Protocol: N1-Alkylation using NaH/THF
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a suspension.[1][3]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv.) dropwise to the suspension at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[3]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[3]
Data on N1-Selective Alkylation
| Indazole Substrate | Alkylating Agent | Base/Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 89 | [5] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 91 | [11] |
| 3-Acetyl-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 95 | [5] |
| 5-Bromo-1H-indazole-3-carboxylate | Various Alcohols | Cs₂CO₃ / Dioxane | 90 | High N1 | >90 | [2] |
Protocol 2: Selective N2-Alkylation
Achieving selectivity for the N2 position often requires conditions that favor kinetic control, exploit steric hindrance, or utilize specific catalytic systems.
Method A: Steric Hindrance Directed N2-Alkylation
A powerful strategy to enforce N2-alkylation is to introduce a sterically bulky substituent at the C7 position of the indazole ring. Groups like nitro (-NO₂) or carboxylate (-CO₂Me) at C7 can effectively block the N1 position, forcing the alkylating agent to attack the N2 nitrogen, even under conditions like NaH/THF that typically favor N1.[3][5][8][9][10]
The experimental protocol is similar to the N1-alkylation procedure described above, with the primary difference being the substitution pattern of the starting indazole.
Data on Sterically Directed N2-Alkylation
| Indazole Substrate | Alkylating Agent | Base/Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | 4:96 | 88 | [1][5] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | <1:99 | 94 | [1][5] |
Method B: Mitsunobu Reaction for N2-Selectivity
The Mitsunobu reaction provides a reliable method for the N-alkylation of indazoles with alcohols and often shows a strong preference for the formation of the N2-regioisomer.[1][2][5][10] This reaction proceeds via an inversion of stereochemistry at the alcohol carbon and is known for its mild conditions and broad substrate scope.[12]
Detailed Experimental Protocol: Mitsunobu Reaction
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.[1]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise. The characteristic red-orange color of the azodicarboxylate may dissipate as the reaction proceeds.[1][2]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.[1]
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude mixture, containing triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, can be purified directly by flash column chromatography to separate the N1 and N2 isomers.[1]
For the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions, a strong preference for the N2 product was observed, with an N1:N2 ratio of 1:2.5.[5][10]
Method C: Acid-Catalyzed N2-Alkylation with Diazo Compounds
A highly efficient and regioselective method for N2-alkylation involves the use of diazo compounds in the presence of a catalytic amount of triflic acid (TfOH).[13] This metal-free system affords N2-alkylated products in excellent yields and with exceptional regioselectivity (often >99% for N2).[1][13]
Detailed Experimental Protocol: TfOH-Catalyzed Alkylation
-
Preparation: To a solution of the 1H-indazole (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv.).[1]
-
Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv.) dropwise.[1]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[1]
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[1]
-
Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.[1]
General Experimental Workflow
The successful regioselective alkylation of indazoles relies on a systematic approach, from careful selection of reagents and conditions to diligent monitoring and purification.
Conclusion
The regioselective N-alkylation of indazoles is a controllable process that hinges on a rational selection of reaction conditions. High N1 selectivity is typically achieved under thermodynamically controlled conditions using strong bases like NaH in non-polar solvents. Conversely, N2 selectivity can be obtained by leveraging steric hindrance at the C7 position, employing the Mitsunobu reaction, or using specialized catalytic systems like TfOH with diazo compounds. By understanding the interplay of steric, electronic, and reaction-condition effects, researchers can confidently navigate the synthesis of specific indazole regioisomers, accelerating the development of novel therapeutics and functional materials.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- WuXi Biology.
- Castellano, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (2024). Regioselective N-alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Alam, R. M., & Keating, J. J. (2021).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- BenchChem.
- Williams, J., et al. (2024).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Williams, J., et al. (2024).
- Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
- Castellano, S., et al. (2024).
- K. C. Kumara Swamy, et al. (2009).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. research.ucc.ie [research.ucc.ie]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the C-3 Iodination of 1H-Indazole Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C-3 Iodinated Indazoles
The indazole scaffold is a privileged bicyclic heteroaromatic system, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including potent kinase inhibition, anti-tumor, and anti-inflammatory properties. Within this class of molecules, the C-3 position of the 1H-indazole ring is of particular synthetic interest. The introduction of an iodine atom at this position provides a versatile synthetic handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This strategic functionalization allows for the rapid diversification of indazole-based libraries, a crucial step in modern drug discovery programs for establishing structure-activity relationships (SAR).
This guide provides a detailed overview of robust and reproducible methods for the regioselective C-3 iodination of 1H-indazole precursors. We will delve into the mechanistic underpinnings of these transformations, offer step-by-step experimental protocols, and present data to aid in the selection of the most appropriate method for your specific research needs.
Understanding the Reactivity of the Indazole Core
The regioselectivity of electrophilic substitution on the 1H-indazole ring is governed by its electronic properties. The C-3 position is the most electron-rich and, consequently, the most nucleophilic carbon atom in the heterocyclic ring system.[1][2] This inherent reactivity makes it the preferred site of attack for electrophilic iodinating agents, often leading to high yields of the desired C-3 iodo-1H-indazole product with minimal formation of other regioisomers.
Key Methodologies for C-3 Iodination
Two primary strategies have emerged as the most reliable and widely adopted for the C-3 iodination of 1H-indazoles: the use of molecular iodine in the presence of a base, and the application of N-Iodosuccinimide (NIS) as an electrophilic iodine source.
Method 1: Iodination with Molecular Iodine and Base
This classical yet highly effective method involves the reaction of a 1H-indazole precursor with molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] The base is crucial for the deprotonation of the N-H proton of the indazole, forming the more nucleophilic indazolide anion, which then readily attacks the molecular iodine.
Reaction Workflow: I₂/Base System
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
Application Notes & Protocols: The Strategic Utilization of 5-Iodo-1-methyl-1H-indazole in the Development of Novel Anti-Cancer Agents
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved and clinical-stage anti-cancer agents.[1][2][3][4] This guide provides an in-depth exploration of 5-Iodo-1-methyl-1H-indazole as a strategic building block for the synthesis of next-generation oncology therapeutics. We will dissect the rationale behind its use, detailing its synthetic versatility in palladium-catalyzed cross-coupling reactions to generate diverse molecular libraries. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for synthesis, biological evaluation, and data interpretation, bridging the gap from chemical precursor to potential therapeutic candidate.
Introduction: The Indazole Scaffold in Oncology
The incidence and mortality of cancer continue to pose a significant global health challenge, largely due to therapeutic resistance and tumor relapse.[1][2] In the landscape of medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the indazole moiety standing out as a cornerstone for the development of targeted therapies.[5][6] Several highly successful anti-cancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (Trk/ROS1/ALK inhibitor), are built upon the indazole framework, validating its utility as a template for potent and selective kinase inhibitors.[1][2][3][5][7]
The this compound variant is a particularly valuable precursor. Its strategic functionalization offers distinct advantages:
-
The N1-Methyl Group: This modification prevents tautomerization, simplifying the molecular environment and often improving metabolic stability and oral bioavailability.[8]
-
The C5-Iodo Group: This serves as a highly efficient chemical "handle" for introducing molecular diversity. The carbon-iodine bond is readily activated in palladium-catalyzed cross-coupling reactions, enabling the attachment of a vast array of aryl and heteroaryl substituents. This late-stage functionalization is critical for fine-tuning the structure-activity relationship (SAR) of drug candidates.[9][10]
This guide will focus on the practical application of this versatile building block in the synthesis and evaluation of novel anti-cancer agents.
Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling
The dysregulation of protein kinase signaling is a hallmark of many cancers.[11] The indazole scaffold is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.[10][12] The Suzuki-Miyaura reaction is arguably the most powerful tool for elaborating the this compound core, allowing for the systematic exploration of chemical space to optimize potency and selectivity against specific kinase targets like VEGFR, FGFR, and EGFR.[11][13]
Mechanistic Rationale & Targeted Signaling Pathway
The goal of Suzuki coupling in this context is to append a carefully chosen aryl or heteroaryl boronic acid/ester to the C5 position of the indazole. This appended group can extend into solvent-exposed regions of the kinase active site or make additional hydrophobic or polar contacts, thereby enhancing binding affinity and modulating the selectivity profile of the inhibitor.
Below is a conceptual diagram of how an indazole-based inhibitor interacts with a generic kinase ATP-binding pocket and inhibits downstream signaling.
Experimental Workflow for Synthesis
The synthesis of a diverse library of anti-cancer agents from this compound follows a logical and scalable workflow.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for coupling an arylboronic acid with this compound. It should be optimized for each specific substrate.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv.)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.05 equiv.)
-
Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture) or DMF
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as the palladium catalyst is oxygen-sensitive.[13][14]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv.). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the starting iodo-indazole.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[7] Alternatively, for faster reaction times, microwave irradiation at 120-150 °C for 30-60 minutes can be employed.[13]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and boron-containing byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation of Synthesized Agents
Once a library of derivatives is synthesized, a systematic biological evaluation is required to identify promising anti-cancer candidates.
In Vitro Antiproliferative Activity
The initial screening step involves assessing the ability of the compounds to inhibit the growth of various cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[12]
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HCT116 colorectal cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[3] Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known chemotherapy drug like 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Representative Data
The following table presents hypothetical IC₅₀ data for a series of 5-substituted-1-methyl-1H-indazole derivatives, demonstrating how SAR can be explored.
| Compound ID | C5-Substituent (R-group) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | Pazopanib (Control) IC₅₀ (µM) |
| IND-01 | Phenyl | 15.2 | 18.5 | 0.8 |
| IND-02 | 4-Pyridyl | 5.8 | 7.1 | 0.8 |
| IND-03 | 3-Quinolinyl | 1.1 | 2.4 | 0.8 |
| IND-04 | 4-(N-methylpiperazinyl)phenyl | 0.45 | 0.95 | 0.8 |
This is illustrative data. Actual values must be determined experimentally. The data suggests that adding nitrogen-containing heterocycles and solubilizing groups like N-methylpiperazine can significantly improve anti-proliferative activity.
In Vivo Efficacy in Xenograft Models
Promising candidates from in vitro screening must be evaluated in a living organism to assess their anti-tumor efficacy and safety.[15]
Protocol: Murine Xenograft Tumor Growth Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[15] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10⁶ HCT116 cells) into the flank of each mouse.[15]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into groups (n=8-10 per group), including a vehicle control group and one or more treatment groups.
-
Drug Administration: Prepare the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween® 80). Administer the compound at a predetermined dose and schedule (e.g., 50 mg/kg, daily, via oral gavage).[15]
-
Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x length x width²) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.[15]
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Drug Discovery & Evaluation Workflow
Conclusion
This compound is a high-value, versatile precursor for the development of novel anti-cancer agents. Its amenability to palladium-catalyzed cross-coupling reactions provides a robust platform for generating extensive chemical libraries for SAR studies. The protocols and workflows detailed in this guide offer a comprehensive framework for the synthesis, in vitro screening, and in vivo validation of indazole-based compounds. By leveraging this strategic building block, researchers can accelerate the discovery of potent and selective therapeutics targeting the key signaling pathways that drive cancer progression.
References
-
Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]
-
Bentham Science Publishers. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]
-
ResearchGate. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]
-
RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
ResearchGate. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. [Link]
-
RSC Publishing. (2012). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
National Institutes of Health. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience. [Link]
-
Gaikwad, D. D., et al. (2013). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Der Pharma Chemica, 5(1), 281-285. [Link]
-
National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
-
MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. [Link]
-
RSC Publishing. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Sources
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization and Purity Assessment of 5-Iodo-1-methyl-1H-indazole
Abstract
This comprehensive guide provides a suite of robust analytical methodologies for the definitive characterization and purity assessment of 5-Iodo-1-methyl-1H-indazole, a critical intermediate in pharmaceutical synthesis. Recognizing the paramount importance of purity on the safety and efficacy of active pharmaceutical ingredients (APIs), this document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques. Each method is presented with an emphasis on the scientific rationale behind procedural steps, ensuring a thorough understanding for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, incorporating system suitability and qualification steps compliant with international regulatory standards.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
This compound serves as a key building block in the synthesis of various pharmacologically active molecules. The isomeric purity and the absence of process-related impurities and degradation products are critical quality attributes that directly impact the final API's safety and efficacy profile. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and impurity profiling of all starting materials and intermediates.[1][2][3] This application note addresses this need by providing a multi-faceted analytical approach to ensure the identity, purity, and stability of this compound.
Potential Impurities: Impurities in this compound can originate from various sources, including the synthesis, purification, and storage processes.[4][5] These can be broadly categorized as:
-
Organic Impurities: Starting materials, by-products (e.g., regioisomers like 4-iodo, 6-iodo, and 7-iodo-1-methyl-1H-indazole), intermediates, and degradation products.[2][5]
-
Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.[2][5]
-
Residual Solvents: Solvents used during synthesis and purification.[1]
Orthogonal Analytical Strategy
A single analytical technique is often insufficient for a complete characterization and purity assessment. This guide, therefore, employs an orthogonal strategy, utilizing multiple analytical techniques with different separation and detection principles to build a comprehensive profile of the compound.
Caption: Orthogonal approach for comprehensive analysis.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main component from its impurities.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
Rationale: HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile organic impurities. A reversed-phase method is chosen due to the moderate polarity of the analyte. UV detection is suitable as the indazole ring system contains a chromophore.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B Flow Rate 1.0 mL/min Column Temp. 30 °C Detection 254 nm | Injection Vol. | 10 µL |
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to get a 1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Data Analysis:
-
Calculate the percentage purity using the area normalization method.
-
Identify and quantify any impurities based on their relative retention time (RRT) and relative response factor (RRF) if known. According to ICH Q3A guidelines, impurities present at a level of 0.1% or higher should be identified and described.[3]
-
Gas Chromatography (GC) for Residual Solvent Analysis
Rationale: GC is the ideal technique for the detection and quantification of volatile residual solvents that may be present from the manufacturing process. A headspace sampler is used to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile sample matrix.
Experimental Protocol:
-
Instrumentation: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
GC Conditions:
Parameter Condition Column DB-624, 30 m x 0.32 mm, 1.8 µm Carrier Gas Helium, 1.5 mL/min Injector Temp. 220 °C Detector Temp. 250 °C Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min | Headspace Temp. | 80 °C |
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO or DMF).
-
Seal the vial and vortex to dissolve.
-
-
Data Analysis: Quantify residual solvents against a calibrated standard mixture of expected solvents. The limits for residual solvents are defined in the ICH Q3C guidelines.[1]
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques provide fingerprint information about the molecular structure, confirming the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[6][7] This allows for confirmation of the substitution pattern on the indazole ring.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9][10]
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): Techniques like COSY, HSQC, and HMBC can be used to confirm proton-proton and proton-carbon correlations, providing definitive structural assignment.
-
-
Expected Spectral Data (Predicted):
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity ¹H NMR N-CH₃ ~3.9 - 4.1 s Aromatic-H ~7.0 - 8.0 m ¹³C NMR N-CH₃ ~30 - 35 Aromatic-C ~110 - 140 | C-I | ~80 - 90 | |
Note: Actual chemical shifts may vary depending on the solvent and concentration. For comparison, the related compound 5-iodo-3-phenyl-1H-indazole shows ¹³C signals at 84.70 (C-I), 112.22, 123.26, 127.83, 128.58, 129.15, 129.80, 132.69, 135.08, 140.51, and 144.75 ppm in CDCl₃.[11]
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI), often coupled with a chromatographic system (LC-MS or GC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.[9]
-
Data Analysis:
-
Expected Molecular Ion [M+H]⁺: For C₈H₇IN₂, the expected monoisotopic mass is 258.97 g/mol .
-
Isotopic Pattern: The presence of iodine will not produce a characteristic M+2 peak like chlorine or bromine, as it has only one stable isotope (¹²⁷I).[8]
-
Fragmentation Pattern: The fragmentation pattern can provide additional structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] It provides a characteristic "fingerprint" spectrum for the compound.[13]
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Expected Characteristic Absorptions:
Functional Group Wavenumber (cm⁻¹) C-H stretch (aromatic) ~3000 - 3100 C-H stretch (aliphatic, CH₃) ~2850 - 2960 C=C stretch (aromatic) ~1450 - 1600 C-N stretch ~1250 - 1350 | C-I stretch | ~500 - 600 |
Thermal Analysis
Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the physicochemical properties of the material, such as melting point, thermal stability, and the presence of residual solvents or water.[14][15][16]
Differential Scanning Calorimetry (DSC)
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The endothermic peak corresponds to the melting point of the substance. This can be used as an indicator of purity, as impurities will typically broaden the melting range and lower the melting point.
Thermogravimetric Analysis (TGA)
Protocol:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[17]
-
Monitor the weight loss as a function of temperature. Significant weight loss at temperatures below 100-120 °C may indicate the presence of residual solvents or water.[18] The decomposition temperature provides information about the thermal stability of the compound.[14]
Caption: General analytical workflow for sample analysis.
Forced Degradation Studies
Rationale: To establish the intrinsic stability of this compound and to ensure the developed HPLC method is "stability-indicating," forced degradation studies are performed.[19][20][21] This involves subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[22][23]
Protocol:
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60 °C for a specified time.[23]
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60 °C for a specified time.[23]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[20]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.
The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-separated from the parent peak, thus proving the method is stability-indicating.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization and purity assessment of this compound. The orthogonal application of chromatographic, spectroscopic, and thermal techniques ensures the unambiguous identification, accurate purity determination, and a thorough understanding of the impurity profile. Adherence to these protocols will enable researchers and manufacturers to ensure the quality and consistency of this important pharmaceutical intermediate, in line with stringent regulatory expectations.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- MDPI. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- Netzsch. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
- Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
- Wiley-VCH. (2007). Supporting Information.
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
- AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
- ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer.
- PubMed. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives.
- Benchchem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
- MedCrave online. (2016). Forced Degradation Studies.
- Benchchem. (n.d.). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.
- (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
- Benchchem. (2025). A Comparative Guide to the Structural Validation of 4-Iodo-3-methyl-1H-indazole Derivatives.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. jpionline.org [jpionline.org]
- 4. ikev.org [ikev.org]
- 5. database.ich.org [database.ich.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. mt.com [mt.com]
- 17. azom.com [azom.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biomedres.us [biomedres.us]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. ijrpp.com [ijrpp.com]
Application Notes & Protocols: Target Identification Studies Using 5-Iodo-1-methyl-1H-indazole-Based Probes
From the desk of a Senior Application Scientist
Introduction: The Critical Role of Target Identification
In the landscape of modern drug discovery and chemical biology, the identification of a small molecule's protein target is a pivotal step.[1] Phenotypic screening, a powerful method for discovering bioactive compounds, often yields hits with compelling cellular effects but unknown mechanisms of action.[2] Elucidating the specific protein(s) a molecule engages is essential for understanding its mechanism, optimizing its structure, and minimizing off-target effects.[1][2] Chemical probes, small molecules designed to bind specific targets, are indispensable tools in this endeavor.[3]
This guide focuses on a versatile class of chemical probes built on the 5-Iodo-1-methyl-1H-indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[4][5] The inclusion of an iodo-group provides a key reactive handle. While often used as a synthetic intermediate for creating more complex molecules through reactions like Suzuki or Heck coupling, the iodo-substituent itself can be leveraged as a mild electrophile or a precursor for more reactive functionalities, enabling covalent interaction with target proteins.[6] This allows for the design of powerful probes for Activity-Based Protein Profiling (ABPP) and other affinity-based methods.[7]
This document provides a detailed overview of the principles, experimental workflows, and validation strategies for using this compound-based probes in target identification.
Principle of Action: Covalent Target Engagement
The utility of this compound probes in target identification hinges on their ability to form a stable, covalent bond with their protein target(s). The core principle involves a two-step process:
-
Affinity-Driven Binding: The indazole scaffold, often decorated with additional pharmacophoric elements, directs the probe to the binding site of a target protein through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Covalent Modification: The iodine atom at the 5-position acts as a latent electrophile. Upon binding, a suitably positioned nucleophilic amino acid residue (such as cysteine or histidine) in the protein's active site can attack the carbon-iodine bond, displacing the iodide and forming a permanent covalent linkage.
This covalent and irreversible binding is the cornerstone of the Activity-Based Protein Profiling (ABPP) technique.[8] It allows for the "tagging" of target proteins in complex biological mixtures like cell lysates, enabling their subsequent enrichment and identification.[9]
To facilitate detection, these probes are typically synthesized with a reporter tag, such as biotin for affinity purification or a fluorophore for imaging. Alternatively, a "clickable" handle like an alkyne or azide group is incorporated, allowing for the post-labeling attachment of a reporter tag via bioorthogonal chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).[7]
Experimental Design: A Validated Workflow for Target ID
A robust target identification workflow is a self-validating system. It must include rigorous controls to distinguish true, specific binding events from non-specific interactions. The following sections detail a comprehensive workflow using a clickable this compound-based probe.
Core Experimental Workflow Diagram
Caption: Workflow for Affinity-Based Protein Profiling (ABPP) using a clickable indazole probe.
Protocol 1: Competitive ABPP for Target Identification in Cell Lysates
This protocol describes the identification of protein targets for a hypothetical compound, "Indazole-X," using a custom-synthesized probe: 5-Iodo-1-methyl-Indazole-X-Alkyne .
A. Materials & Reagents
-
Cell Culture: Cell line of interest (e.g., MCF-7 breast cancer cells).[4]
-
Lysis Buffer: PBS, pH 7.4, with 0.1% Triton X-100 and protease inhibitor cocktail.
-
Probes:
-
Active Probe: 5-Iodo-1-methyl-Indazole-X-Alkyne (10 mM stock in DMSO).
-
Competitor: Parent compound Indazole-X (100 mM stock in DMSO).
-
-
Click Chemistry Reagents:
-
Biotin-Azide (10 mM stock in DMSO).
-
Copper (II) Sulfate (CuSO₄) (50 mM stock in H₂O).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in H₂O).
-
Sodium Ascorbate (100 mM stock in H₂O, freshly prepared).
-
-
Enrichment: Streptavidin-agarose beads.
-
Wash Buffers: 1% SDS in PBS, 8M Urea in 100 mM Tris-HCl, PBS.
-
Digestion: Sequencing-grade Trypsin, Dithiothreitol (DTT), Iodoacetamide (IAA).
-
Instrumentation: Sonicator, end-over-end rotator, mass spectrometer (e.g., Orbitrap).
B. Step-by-Step Methodology
1. Lysate Preparation: a. Grow cells to ~80-90% confluency. Harvest by scraping and wash twice with cold PBS. b. Resuspend cell pellet in 1 mL of cold Lysis Buffer per 10⁷ cells. c. Lyse cells by sonication on ice (e.g., 3 x 10-second pulses). d. Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C. e. Collect the supernatant and determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.
2. Probe Labeling and Competition: a. Set up three labeling reactions in 1.5 mL tubes for each biological replicate:
- Probe (+): 500 µL of lysate (1 mg total protein).
- Competition (+): 500 µL of lysate.
- Vehicle (-): 500 µL of lysate. b. To the Competition (+) tube , add the parent Indazole-X competitor to a final concentration of 100 µM. Add an equivalent volume of DMSO to the other tubes. Incubate for 30 minutes at 37°C.
- Rationale: Pre-incubation with a high concentration of the non-tagged parent compound will occupy the specific binding sites on the target protein(s). This prevents the active probe from binding, and a reduction in signal for a given protein in this sample is strong evidence of specificity.[7] c. Add the Active Probe to the Probe (+) and Competition (+) tubes to a final concentration of 1 µM. Add DMSO to the Vehicle (-) tube. d. Incubate all tubes for 1 hour at 37°C with gentle shaking.
3. Click Chemistry for Biotin Conjugation: a. Prepare a "Click-Mix" by sequentially adding the following reagents (final concentrations shown): Biotin-Azide (100 µM), CuSO₄ (1 mM), THPTA (1 mM), and Sodium Ascorbate (1 mM).
- Rationale: THPTA is a ligand that stabilizes the Cu(I) oxidation state, which is essential for the cycloaddition reaction, and increases its efficiency in a complex biological milieu. Sodium ascorbate is the reducing agent that generates the required Cu(I) from the CuSO₄ stock. b. Add 25 µL of the Click-Mix to each 500 µL labeling reaction. c. Incubate for 1 hour at room temperature, protected from light.
4. Affinity Enrichment of Labeled Proteins: a. Pre-wash 50 µL of streptavidin-agarose bead slurry per sample three times with PBS. b. Add the pre-washed beads to each reaction tube. c. Incubate for 1 hour at room temperature with end-over-end rotation to capture biotinylated proteins. d. Pellet the beads by centrifugation (1,500 x g, 2 min) and discard the supernatant. e. Perform a stringent wash sequence to remove non-specifically bound proteins:
- Wash 1: 1 mL of 1% SDS in PBS.
- Wash 2: 1 mL of 8M Urea in 100 mM Tris-HCl, pH 8.0.
- Wash 3: 1 mL of PBS.
- Rationale: The SDS and urea washes are crucial for disrupting non-covalent protein-protein and protein-bead interactions, ensuring that only covalently labeled and biotinylated proteins remain.[10]
5. On-Bead Digestion and Sample Prep for Mass Spectrometry: a. Resuspend the washed beads in 200 µL of 50 mM ammonium bicarbonate. b. Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes. c. Alkylate cysteine residues by adding IAA to 25 mM and incubating for 30 minutes at room temperature in the dark. d. Add sequencing-grade trypsin (1 µg per sample) and incubate overnight at 37°C with shaking. e. Collect the supernatant containing the digested peptides. Acidify with formic acid to a final concentration of 1%. f. Desalt the peptides using a C18 StageTip and prepare for LC-MS/MS analysis.
Data Analysis and Hit Prioritization
The goal of the quantitative proteomic analysis is to identify proteins that are significantly enriched in the "Probe (+)" sample compared to both the "Vehicle (-)" and, most importantly, the "Competition (+)" samples.
| Protein ID | Gene Name | Avg. Spectral Counts (Probe +) | Avg. Spectral Counts (Competition +) | Fold Change (Probe/Comp) | p-value | Status |
| P00533 | EGFR | 152 | 11 | 13.8 | < 0.001 | High-Confidence Hit |
| P04626 | ERBB2 | 98 | 8 | 12.3 | < 0.001 | High-Confidence Hit |
| Q13541 | ABL2 | 45 | 41 | 1.1 | 0.85 | Non-specific Binder |
| P12931 | HSP90AA1 | 210 | 205 | 1.0 | 0.91 | Non-specific Binder |
| P00519 | ABL1 | 75 | 55 | 1.4 | 0.21 | Low-Confidence Hit |
Table 1: Example quantitative proteomics data from a competitive ABPP experiment. High-confidence hits show significant enrichment in the probe-treated sample that is competed away by the parent compound.
Criteria for a High-Confidence Hit:
-
High Fold Change: A statistically significant enrichment (e.g., >5-fold) in the "Probe (+)" sample relative to the "Competition (+)" sample.
-
Low p-value: A p-value < 0.05 indicates the change is unlikely due to random chance.
-
Biological Plausibility: The identified protein should belong to a class of targets known to interact with indazole-like scaffolds (e.g., kinases, ATP-binding proteins).[4]
Target Validation: Confirming the Interaction
Identifying a protein by mass spectrometry is the first step; validating the interaction is crucial.[11] This involves using orthogonal (methodologically different) assays to confirm that the parent compound engages the putative target in a cellular context.[12][13]
Target Validation Workflow Diagram
Caption: Orthogonal approaches for validating a putative protein target.
Protocol 2: Western Blot for Target Engagement
This protocol confirms that Indazole-X can inhibit the activity of the identified target (e.g., EGFR) in intact cells by monitoring the phosphorylation of a downstream substrate.
-
Cell Treatment: Seed MCF-7 cells and grow to 70% confluency. Treat cells with increasing concentrations of Indazole-X (e.g., 0, 0.1, 1, 10 µM) for 2 hours.
-
Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes to activate the EGFR pathway.
-
Lysis: Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
SDS-PAGE and Western Blot: a. Separate 20 µg of protein lysate per lane on a 10% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour. d. Incubate overnight at 4°C with primary antibodies against:
-
Phospho-EGFR (pY1068)
-
Total EGFR
-
GAPDH (as a loading control) e. Wash and incubate with HRP-conjugated secondary antibodies. f. Visualize bands using an ECL substrate.
-
Expected Outcome: A dose-dependent decrease in the phospho-EGFR signal in the Indazole-X treated samples, while total EGFR and GAPDH levels remain unchanged. This provides strong evidence of target engagement and inhibition in a cellular environment.
Conclusion
Target identification using this compound-based probes is a powerful strategy for deconvoluting the mechanism of action of bioactive small molecules.[1] The combination of a privileged medicinal chemistry scaffold with a reactive handle enables the robust and specific labeling of protein targets. By following a rigorous, multi-step workflow that combines competitive affinity-based profiling with orthogonal validation methods, researchers can confidently identify and confirm the cellular targets of their compounds, accelerating the journey from a phenotypic hit to a validated drug lead.
References
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
-
Schenone M, Dancik V, Wagner BK, Schreiber SL. Target identification and mechanism of action in chemical biology and drug discovery. Nat Chem Biol. 2013;9(4):232-240. Available from: [Link]
-
Xu, M. (Pfizer). Label-free Target Identification to Unleash Drug Discovery. YouTube; 2021. Available from: [Link]
-
Xiong, Y., et al. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chem Sci. 2021;12(24):8251-8270. Available from: [Link]
-
Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J Org Chem. 2022;87(9):5739-5751. Available from: [Link]
-
Wang, L., et al. Identification and validation of protein targets of bioactive small molecules. Expert Opin Drug Discov. 2012;7(1):1-10. Available from: [Link]
-
PubMed. Target Identification Using Chemical Probes. Available from: [Link]
-
Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. 2023. Available from: [Link]
-
Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. 2022. Available from: [Link]
-
Xiong, Y., et al. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Publishing. 2021. Available from: [Link]
-
Rix, U., et al. Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. 2009;106(12):4558-4563. Available from: [Link]
-
Chemical Probes Portal. Target engagement. Available from: [Link]
-
MDPI. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. 2023. Available from: [Link]
-
PubMed. Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay. 2020. Available from: [Link]
-
Chemical Probes Portal. Engaging targets. 2016. Available from: [Link]
-
PubMed Central. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. 2023. Available from: [Link]
-
ResearchGate. Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. Available from: [Link]
-
Chinese Journal of Pharmacology and Toxicology. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. 2023. Available from: [Link]
-
ResearchGate. Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. 2013. Available from: [Link]
-
Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. 2022. Available from: [Link]
-
Luesch Lab, University of Florida. Target Identification and Mode of Action Studies. Available from: [Link]
Sources
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. b.aun.edu.eg [b.aun.edu.eg]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. drughunter.com [drughunter.com]
- 8. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 13. Engaging targets | Chemical Probes Portal [chemicalprobes.org]
Designing Novel Bioactive Molecules from 5-Iodo-1-methyl-1H-indazole: An Application and Protocol Guide
Introduction: The Indazole Scaffold as a Cornerstone in Medicinal Chemistry
The 1H-indazole core is a privileged heterocyclic motif, forming the structural basis of numerous pharmacologically active compounds and several FDA-approved drugs.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, including protein kinases, serotonin receptors, and enzymes involved in DNA repair.[1] Marketed drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors used in oncology, feature the indazole scaffold, underscoring its significance in the development of targeted therapies.[1][2]
The strategic functionalization of the indazole ring is paramount in modulating the biological activity, selectivity, and pharmacokinetic properties of these molecules. Among the various functionalized indazoles, 5-Iodo-1-methyl-1H-indazole stands out as a particularly versatile and valuable starting material for the synthesis of novel bioactive compounds. The presence of a methyl group at the N1 position prevents potential complications from N-H reactivity or tautomerization, while the iodine atom at the C5 position serves as a highly effective synthetic handle for diversification through modern cross-coupling reactions.[3]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this compound in the design and synthesis of novel bioactive molecules. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key synthetic transformations, and present a strategic workflow for the generation and evaluation of a focused library of potential therapeutic agents.
Strategic Workflow for Bioactive Molecule Discovery
The journey from a starting material to a potential drug candidate is a multi-step process that involves rational design, chemical synthesis, and biological evaluation. The following workflow illustrates a strategic approach to designing and synthesizing a library of novel compounds based on the this compound scaffold, with a focus on targeting protein kinases, a well-validated class of drug targets.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Iodo-1-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 5-Iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, particularly those concerning reaction yields and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two principal and viable synthetic routes to this compound. The choice between them often depends on the availability of starting materials and the specific regioselectivity challenges a researcher wishes to prioritize.
-
Route A: N-methylation of 5-Iodo-1H-indazole. This is a convergent approach where the indazole core is first iodinated at the C5 position, followed by methylation at the N1 position. The initial step, the synthesis of 5-iodo-1H-indazole, is typically achieved via a Sandmeyer-type reaction starting from 5-amino-1H-indazole.[1] The main challenge in this route is controlling the regioselectivity of the N-methylation step, which can yield both N1 and N2-methylated products.[2][3]
-
Route B: Iodination of 1-methyl-1H-indazole. This is a linear approach that begins with the synthesis or purchase of 1-methyl-1H-indazole, which is then subjected to electrophilic iodination. The key challenge here is directing the iodine to the C5 position, as electrophilic substitution on the indazole ring can produce a mixture of C4, C5, C6, and C7 iodo-isomers.[4]
Q2: What is the most significant challenge when synthesizing this compound?
The most critical challenge is regioselectivity . This issue manifests in two distinct ways depending on the chosen synthetic route:
-
N1 vs. N2 Methylation: When methylating 5-iodo-1H-indazole (Route A), the reaction can occur on either of the two nitrogen atoms of the pyrazole ring, leading to a mixture of 1-methyl (N1) and 2-methyl (N2) isomers.[2] The N1-isomer is generally the thermodynamically more stable product, but reaction conditions can be tuned to favor one over the other.[3]
-
C5 vs. Other C-Position Iodination: When iodinating 1-methyl-1H-indazole (Route B), the electrophilic iodine can substitute at various positions on the benzene ring. Directing the substitution exclusively to the C5 position requires careful optimization of the iodinating agent and reaction conditions to overcome the directing effects of the pyrazole ring and the methyl group.[4]
Q3: How can I effectively monitor the progress of these reactions?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. By spotting the starting material and the reaction mixture on the same plate, you can observe the consumption of the starting material and the appearance of new product spots. For more quantitative analysis and to distinguish between isomers that may have very similar Rf values, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4]
Q4: What are the recommended methods for purifying the final product and intermediates?
Given the potential for isomeric byproducts, purification is a critical step.
-
Column Chromatography: This is the most effective method for separating regioisomers (both N-methyl and C-iodo isomers) and other impurities. A systematic screening of solvent systems, such as gradients of ethyl acetate in hexane or dichloromethane in methanol, is necessary to achieve optimal separation.[4]
-
Recrystallization: If the desired product is a solid and the impurities have significantly different solubilities, recrystallization can be an effective and scalable purification method.
-
Preparative HPLC: For particularly difficult separations where isomers co-elute in standard column chromatography, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the pure compound.[4]
Q5: How can I definitively confirm the structure and distinguish between the N1/N2-methyl and C-iodo isomers?
A combination of spectroscopic techniques is essential for unambiguous structure confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for distinguishing isomers.
-
N1 vs. N2 Isomers: The chemical shifts and coupling patterns of the protons on the indazole ring will be distinct for the N1 and N2 methyl isomers. The position of the N-methyl signal in the ¹H NMR spectrum also provides a clue.
-
C-Iodo Isomers: The ¹H NMR spectrum will show distinct coupling patterns for the aromatic protons depending on the position of the iodine atom. For example, this compound will exhibit a different set of aromatic signals compared to the 4-iodo, 6-iodo, or 7-iodo isomers.[4]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, ensuring the correct number of iodine and methyl groups have been added.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique can be used to confirm the regiochemistry of methylation. An NOE correlation between the N-methyl protons and the proton at the C7 position would provide strong evidence for the N1 isomer.
Troubleshooting Guide
Problem: My N-methylation of 5-Iodo-1H-indazole (Route A) results in a poor N1:N2 isomer ratio.
This is a classic regioselectivity problem in indazole chemistry. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.[3]
Causality: The deprotonated indazole anion is an ambident nucleophile. Reaction at the N1 position leads to the thermodynamically more stable product, while reaction at N2 is often kinetically favored under certain conditions. The choice of base, solvent, and temperature influences the site of attack by the electrophile (e.g., methyl iodide).[3]
Solutions & Optimization Strategies:
-
Choice of Base and Solvent:
-
For N1 Selectivity (Thermodynamic Control): Using a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar aprotic solvent like Tetrahydrofuran (THF) generally favors the formation of the N1-methylated product.[3]
-
For N2 Selectivity (Kinetic Control): Conditions using a weaker base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent such as Dimethylformamide (DMF) often increase the proportion of the N2-methylated isomer.[3]
-
-
Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 50 °C) after the initial deprotonation can sometimes allow for the equilibration of the kinetically formed N2 isomer to the more stable N1 product.[3]
-
Methylating Agent: While methyl iodide is common, other methylating agents like dimethyl sulfate can also be used, though they may also affect the isomer ratio.
Table 1: Influence of Reaction Conditions on N-methylation of Substituted Indazoles
| Base | Solvent | Typical Outcome Favoring | Control Type | Reference |
| NaH | THF | N1 Isomer | Thermodynamic | [3] |
| Cs₂CO₃ | DMF | N2 Isomer (or mixture) | Kinetic | [3] |
| K₂CO₃ | Acetone | Mixture | Mixed | |
| NaHMDS | THF/DMSO | Solvent Dependent | Varies | [3] |
Problem: The iodination of 1-methyl-1H-indazole (Route B) produces a mixture of regioisomers.
Electrophilic substitution on the indazole ring is complex, and achieving high regioselectivity for the C5 position requires fine-tuning.
Causality: The pyrazole portion of the indazole ring is electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. The directing effect of the fused ring system and the N-methyl group can lead to substitution at multiple positions (C3, C4, C5, C6, C7). While the C3 position is often the most nucleophilic in 1H-indazole, the N1-methyl group blocks this site, directing iodination to the benzene ring.[4]
Solutions & Optimization Strategies:
-
Choice of Iodinating Agent: The reactivity of the iodinating agent is crucial.
-
Iodine (I₂) with a Base: A common method involves using molecular iodine with a base like potassium hydroxide (KOH) in a solvent like DMF. This system can provide good yields for certain indazoles.[5]
-
N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent. It can be used in solvents like acetonitrile or DMF at room temperature, offering better control and potentially higher selectivity for the C5 position.[4]
-
Iodine Monochloride (ICl): A more reactive agent that should be used with caution and typically at low temperatures to control its reactivity and improve selectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experimenting with solvents like DMF, acetonitrile, and chlorinated solvents (DCM, chloroform) is recommended.[4]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the formation of the most thermodynamically stable isomer.[4]
Problem: The yield of 5-iodo-1H-indazole from 5-aminoindazole is consistently low.
This multi-step Sandmeyer-type reaction involves a sensitive diazonium salt intermediate.
Causality: Low yields often stem from two main issues:
-
Incomplete Diazotization: The initial conversion of the amine to the diazonium salt may not go to completion if the conditions are not optimal.
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable, especially at elevated temperatures. Premature decomposition before the addition of the iodide source is a common cause of yield loss.[1]
Solutions & Optimization Strategies:
-
Strict Temperature Control: The entire process, from the addition of hydrochloric acid to the formation of the diazonium salt with sodium nitrite, must be maintained at a low temperature, typically between -5 °C and 2 °C, using an ice-salt bath.[1]
-
Slow and Controlled Reagent Addition: The aqueous solution of sodium nitrite should be added dropwise to the acidic solution of the amine, ensuring the temperature does not rise. Similarly, the resulting diazonium salt solution should be added slowly to the cold solution of potassium iodide.[1]
-
Work-up Procedure: During extraction, ensure all of the product is recovered from the aqueous layer. Washing with a sodium thiosulfate solution is crucial to remove any residual iodine, which can contaminate the final product.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (Route A)
Step 1A: Synthesis of 5-Iodo-1H-indazole [1]
-
Suspend 1H-indazol-5-amine (1.0 eq) in water and concentrated hydrochloric acid in a flask and cool to -5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 2 °C. Stir for an additional 15 minutes at -5 °C.
-
In a separate flask, dissolve potassium iodide (1.2 eq) in water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 90 °C for 1.5 hours.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with 10% w/v sodium thiosulfate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 1B: N1-methylation of 5-Iodo-1H-indazole [3]
-
To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of 5-Iodo-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers and isolate this compound.
Protocol 2: Synthesis of this compound (Route B)
Step 2A: Synthesis of 1-methyl-1H-indazole (Starting Material)
This starting material can be purchased or synthesized via established literature methods, such as the N-alkylation of 1H-indazole.
Step 2B: Iodination of 1-methyl-1H-indazole [4]
-
Dissolve 1-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied.
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired 5-iodo isomer from other regioisomers.
Visual Workflow and Decision Diagrams
Caption: Overview of the two primary synthetic routes to this compound.
Caption: Decision diagram for troubleshooting N-methylation regioselectivity issues.
References
-
Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
-
Keating, M., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ElectronicsAndBooks. (2010). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Organic Preparations and Procedures International. Available at: [Link]
-
Organic Syntheses. (n.d.). Indazole. Available at: [Link]
Sources
- 1. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Challenges and Solutions in the Regioselective Functionalization of the Indazole Ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges posed by this privileged heterocyclic scaffold. The indazole nucleus is a cornerstone in numerous pharmaceuticals, including kinase inhibitors like Pazopanib and PARP inhibitors like Niraparib.[1][2] However, its synthetic utility is often hampered by difficulties in controlling regioselectivity.
The core of the challenge lies in the annular tautomerism of the indazole ring, which exists as a mixture of the more thermodynamically stable 1H-indazole and the less stable 2H-indazole tautomer.[3][4] This equilibrium, coupled with two nucleophilic nitrogen atoms (N1 and N2), often leads to the formation of isomeric mixtures during functionalization reactions, complicating synthesis and purification.[5][6]
This guide provides in-depth, troubleshooting-focused answers to common questions, detailed protocols for key transformations, and visual workflows to navigate the complexities of indazole chemistry.
Part 1: Troubleshooting N-Functionalization (The N1 vs. N2 Problem)
Direct functionalization of the indazole nitrogen atoms is the most common synthetic operation, yet it is fraught with selectivity issues. The outcome of N-alkylation or N-arylation is highly dependent on a subtle interplay of electronics, sterics, and reaction conditions.[7]
FAQ 1: My N-alkylation is yielding an inseparable mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?
This is the most frequent challenge in indazole chemistry. Achieving high N1 selectivity requires conditions that can effectively discriminate between the two nitrogen atoms. The most reliable strategy involves using a strong, non-nucleophilic base in a non-polar, aprotic solvent.
Causality and Solution:
The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is the gold standard for promoting N1-alkylation, often providing >99% selectivity for certain substrates.[7][8] The rationale behind this selectivity is a proposed chelation-controlled mechanism. After deprotonation, the small sodium cation is believed to coordinate between the N2 atom and a Lewis basic site on a C3 substituent (like a carbonyl oxygen).[9] This coordination effectively blocks the N2 position, leaving the N1 atom as the only site available for electrophilic attack.
-
Key Factors for N1 Selectivity:
-
Base/Cation: Small alkali metal cations (Li⁺, Na⁺) are more effective at chelation than larger ones (K⁺, Cs⁺). NaH is ideal.[9]
-
Solvent: Aprotic, non-polar to moderately polar solvents like THF or dioxane are preferred as they stabilize the chelated intermediate without competitively solvating the cation.[8]
-
Substituents: Electron-withdrawing groups at the C3 position (e.g., esters, amides) enhance N1 selectivity by providing a chelation site for the cation.[7][8]
-
Conversely, using conditions like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) often leads to poor selectivity or a preference for the N2 isomer, as the larger potassium cation and the highly polar solvent disrupt any potential chelation.[5][6]
Decision Workflow for N1 vs. N2 Alkylation
Caption: Decision tree for selecting N-alkylation conditions.
FAQ 2: My target molecule is the N2-alkylated indazole. What synthetic strategies favor this isomer?
While N1 is often the thermodynamic product, specific conditions can be employed to favor the formation of the N2 isomer, often by exploiting alternative reaction mechanisms or unique steric environments.
Solutions and Causality:
-
Mitsunobu Reaction: Subjecting an indazole to Mitsunobu conditions (e.g., an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DBAD or DIAD) can strongly favor N2-alkylation.[3][10] The bulky phosphine intermediate is thought to coordinate in a way that sterically hinders attack at the N1 position, directing the alcohol to the more accessible N2 atom.[10]
-
Acid Catalysis with Diazo Compounds: A highly regioselective method for N2-alkylation involves the reaction of indazoles with diazo compounds in the presence of triflic acid (TfOH).[2] This metal-free system provides excellent yields and high N2 selectivity (N2/N1 up to 100/0), proceeding through a mechanism distinct from standard base-mediated alkylations.[2]
-
Substituent Effects: Steric hindrance around the N1 position can naturally favor N2 functionalization. Indazoles with a substituent at the C7 position (e.g., -NO₂ or -CO₂Me) have been shown to confer excellent N2 regioselectivity (≥96%) even under standard alkylating conditions, as the C7 group effectively blocks the approach of the electrophile to N1.[7][8]
Summary Table: Conditions for N-Alkylation Regioselectivity
| Objective | Base | Solvent | Electrophile | Key Factor | Typical N1:N2 Ratio | Reference(s) |
| N1-Selective | NaH | THF | Alkyl Halide/Tosylate | Cation Chelation | >95:5 | [7][8] |
| N1-Selective | Cs₂CO₃ | Dioxane | Alcohol (via tosylate) | Chelation (Cs⁺) | >90:10 | [3][10] |
| N2-Selective | - (Mitsunobu) | THF | Alcohol | Steric Hindrance | <10:90 | [3][10] |
| N2-Selective | - (TfOH cat.) | DCE | Diazo Compound | Mechanistic Bias | <5:95 | [2] |
| Mixture | K₂CO₃ / Cs₂CO₃ | DMF | Alkyl Halide | Lack of Control | Variable (often ~1:1) | [5][6] |
Part 2: Troubleshooting C-H Functionalization
While N-functionalization is governed by the two nitrogen atoms, regioselective C-H functionalization presents a different set of challenges, namely activating a specific C-H bond on the carbocyclic ring (positions 3, 4, 5, 6, or 7). This typically requires a directing group strategy.[11][12]
FAQ 3: I need to install an aryl group at the C3 position of a 1H-indazole. My attempts at direct arylation are failing. What is the problem?
Direct C-H functionalization at the C3 position of 1H-indazoles is notoriously difficult due to the position's relatively low reactivity compared to other sites and the nucleophilic nature of the N1/N2 positions.[13][14]
Solution and Causality:
A robust and now widely adopted solution is the use of a palladium catalyst with a phenanthroline (Phen) ligand .[14]
-
The Challenge: Standard palladium catalysts often coordinate non-productively to the indazole's nitrogen atoms, shutting down catalysis. Furthermore, the C3 position is less electronically activated for C-H metalation compared to other positions.
-
The Solution: The phenanthroline ligand coordinates strongly to the palladium center. This bidentate ligand is believed to sterically hinder the indazole's nitrogen atoms from binding to the metal, leaving the catalyst free to engage in the C-H activation cycle.[14] This Pd/Phen system has proven effective for the C3-arylation of both indazoles and pyrazoles, substrates that were previously considered challenging.[14]
Workflow for Directed C-H Functionalization
Caption: Strategic workflow for directed C-H functionalization of indazoles.
FAQ 4: How can I functionalize other positions on the indazole ring, such as C7 or C5?
Functionalization at positions other than C3 typically requires the installation of a directing group (DG) at N1 or N2, which then steers a metal catalyst to a specific C-H bond.
Solutions and Causality:
-
C7-Functionalization: Installing a removable directing group, such as a picolinamide or pyrimidyl group, at the N1 position can direct rhodium or palladium catalysts to the C7-H bond for arylation, olefination, or alkylation. The proximity of the C7-H bond to the N1-bound directing group facilitates the cyclometalation step required for C-H activation.
-
C5-Functionalization: This is more challenging. Some methods achieve C5-functionalization on 2-aryl-2H-indazoles via a radical pathway using N-halogenated succinimides.[15]
-
Ortho-Functionalization of N2-Aryl Group: When an aryl group is present at the N2 position, the indazole ring itself can act as a directing group, guiding catalysts like Rh(III) to functionalize the ortho-C-H bonds of the N2-aryl substituent.[11][16] This is a powerful strategy for building complex, three-dimensional molecules.
Part 3: Key Experimental Protocols
Protocol 1: Highly Regioselective N1-Alkylation of 1H-Indazole
Adapted from Alam, A. et al., Beilstein J. Org. Chem. 2021, 17, 1999–2011.[7]
This protocol describes the N1-pentylation of methyl 1H-indazole-3-carboxylate as a representative example.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 1H-indazole-3-carboxylate (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL). Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol, 1.1 equiv) portion-wise to the stirred suspension.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The suspension should become a clearer solution as the sodium indazolide salt forms.
-
Electrophile Addition: Add n-pentyl bromide (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Remove the ice bath and warm the reaction to 50 °C. Stir at this temperature for 24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the N1-pentyl-1H-indazole product.
-
Expected Outcome: >99% N1 regioselectivity.[7]
-
Protocol 2: Palladium-Catalyzed C3-Arylation of 1H-Indazole
Adapted from Chen, G. et al., Org. Lett. 2012, 14 (24), 6298–6301.[14]
This protocol details the C3-arylation of 1H-indazole with iodobenzene.
-
Preparation: To an oven-dried Schlenk tube, add 1H-indazole (0.25 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 10 mol%), 1,10-phenanthroline (0.025 mmol, 10 mol%), and K₃PO₄ (0.50 mmol, 2.0 equiv).
-
Reagent Addition: Add iodobenzene (0.375 mmol, 1.5 equiv) followed by chlorobenzene (1.0 mL) as the solvent.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 160 °C. Stir vigorously for 48 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the 3-phenyl-1H-indazole product.
-
Expected Outcome: High yield of the C3-arylated product with excellent regioselectivity.[14]
-
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 13. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 16. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
effective purification techniques for crude 5-Iodo-1-methyl-1H-indazole
Answering the user's request.## Technical Support Center: Effective Purification of Crude 5-Iodo-1-methyl-1H-indazole
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key building block with high purity. We will move beyond simple protocols to address the common, and often frustrating, issues that arise during purification, providing logical, experience-driven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the purification of this compound, providing a solid basis before proceeding to troubleshooting.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is almost entirely dictated by the synthetic route. The most common method is the direct iodination of 1-methyl-1H-indazole. Consequently, the expected impurities are:
| Impurity Type | Specific Example(s) | Source | Typical Method of Detection |
| Starting Material | 1-methyl-1H-indazole | Incomplete reaction. | TLC, LC-MS, ¹H NMR |
| Regioisomers | 3-Iodo-, 4-Iodo-, 6-Iodo-, 7-Iodo-1-methyl-1H-indazole | Lack of complete regioselectivity during electrophilic iodination.[1][2] | TLC (may co-elute), LC-MS, ¹H & ¹³C NMR |
| Over-iodination | Di-iodo-1-methyl-1H-indazole species | Reaction conditions are too harsh or prolonged.[1] | LC-MS, ¹H NMR |
| Reagent Residue | Elemental Iodine (I₂), N-Iodosuccinimide (NIS) | Incomplete quenching or work-up.[3] | Visual (purple/brown color), TLC |
| Degradation Products | Various unspecified compounds | The product may degrade if exposed to light or strong acids/bases, though iodo-aromatics are generally stable.[1][4] | TLC, LC-MS |
Q2: Which purification technique—column chromatography or recrystallization—is better for my crude product?
A2: The choice depends on the purity of your crude material.
-
Column Chromatography is the most robust and generally recommended method, especially if your crude product contains a significant amount of regioisomers.[1] The polarity differences between the isomers, although sometimes slight, are often sufficient for separation on silica gel.
-
Recrystallization is an excellent choice for a final polishing step or if your crude material is already >90% pure with only minor impurities.[5] It is generally ineffective at separating regioisomers due to their similar solubility profiles.
The following decision tree can guide your choice:
Caption: Decision workflow for purification method selection.
Q3: Is this compound stable to silica gel?
A3: Generally, iodinated aromatic heterocycles like this are stable on standard silica gel.[1] However, prolonged exposure on a very acidic or "hot" column can potentially lead to some degradation.[6] If you observe significant streaking on TLC or recover low yields from a column, stability might be a concern. In such rare cases, deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina is a valid strategy.[6][7]
Section 2: Troubleshooting Guide for Column Chromatography
This section addresses specific problems you may encounter during flash column chromatography.
Q4: My TLC shows good separation, but all my column fractions are mixed. What went wrong?
A4: This is a classic and frustrating problem. Several factors can cause this discrepancy between TLC and column performance:
-
Overloading the Column: The most common cause. You have loaded too much crude material for the amount of silica gel used. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Improper Column Packing: Air bubbles or channels in the silica bed will ruin separation. Ensure you pack the column as a slurry and allow it to settle completely without running dry.
-
Sample Loading Technique: Loading the sample in a large volume of strong solvent will cause band broadening. For best results, dissolve your crude material in a minimal amount of dichloromethane (DCM) or the eluent, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of your column.[6]
-
Eluent Polarity is Too High: Running the column in a solvent system that gives your product an Rf of ~0.3-0.4 on TLC is ideal. If the Rf is too high, compounds will move too quickly and co-elute.
Q5: The regioisomers are barely separating. How can I improve the resolution?
A5: Improving the separation of closely-eluting isomers requires optimizing your chromatographic conditions.
-
Use a Shallower Gradient: If you are running a gradient elution (e.g., 0% to 20% Ethyl Acetate in Hexane), make the gradient much shallower (e.g., 0% to 10% over many more column volumes). This gives the isomers more time to resolve.
-
Switch Solvents: The selectivity of the separation can change dramatically with different solvents. If a Hexane/Ethyl Acetate system is failing, try a Dichloromethane/Methanol system.[1] Sometimes, a ternary system (e.g., Hexane/DCM/EtOAc) can provide unique selectivity.
-
Use High-Performance Silica: Finer mesh silica gel (e.g., 230-400 mesh) provides a greater surface area and can improve the resolution of difficult separations.[8]
Caption: Workflow for troubleshooting poor isomer separation.
Section 3: Troubleshooting Guide for Recrystallization
This section provides solutions for common issues encountered during recrystallization attempts.
Q6: I've dissolved my crude product, but it "oiled out" instead of forming crystals upon cooling. What should I do?
A6: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice.[9] This is often due to the presence of impurities depressing the melting point or cooling the solution too rapidly.
-
Re-heat and Add More Solvent: Heat the mixture back to boiling. The oil should redissolve. Add a small amount of additional hot solvent (1-5% more volume) to ensure the solution is no longer supersaturated at that high temperature.[9]
-
Slow Down the Cooling: This is critical. Allow the flask to cool slowly on the benchtop, perhaps insulated with a towel, before even considering an ice bath. Rapid cooling favors oil formation.[9]
-
Scratch the Flask: Use a glass rod to vigorously scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Change the Solvent System: The chosen solvent may be inappropriate. Try a different solvent or a solvent/anti-solvent system (e.g., dissolve in hot ethanol, then slowly add water until cloudy).[5]
Q7: The solution has cooled completely, and no crystals have formed. What's next?
A7: This indicates that the solution is not sufficiently supersaturated at the lower temperature, or there is a high kinetic barrier to nucleation.
-
Induce Crystallization: Try the scratching method described above. If you have a small amount of pure material, add a single "seed crystal" to the solution. This provides a template for crystal growth.[9]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Then, allow it to cool again.
-
Add an Anti-Solvent: If your compound is dissolved in a polar solvent (like ethanol or acetone), you can try slowly adding a non-polar anti-solvent (like hexane or water) dropwise until the solution becomes persistently cloudy. Then, allow it to stand.
Section 4: Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate) that gives the desired product an Rf value of approximately 0.3-0.4 and shows separation from major impurities.
-
Column Packing: Select a column of appropriate size. As a slurry in the non-polar component of your eluent (e.g., Hexane), pour silica gel (230-400 mesh) into the column to about 2/3 full. Tap the column gently to settle the silica bed and then run more solvent through to ensure a flat, stable bed with no air pockets.
-
Sample Loading: Dissolve ~1g of crude this compound in a minimal volume of DCM (~2-3 mL). Add ~2g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully layer this powder on top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene). A good solvent will dissolve the compound when hot but show poor solubility when cold.[5]
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Continue adding the minimum amount of boiling solvent needed to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities or the solution is colored, perform a rapid hot gravity filtration through a fluted filter paper into a pre-heated flask. This step can remove impurities like activated charcoal if it was used.[9]
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. Purification [chem.rochester.edu]
- 7. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physik.hu-berlin.de [physik.hu-berlin.de]
- 9. benchchem.com [benchchem.com]
strategies to improve the yield and selectivity of indazole N-alkylation
Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the indazole nucleus. The indazole scaffold is a cornerstone in modern drug discovery, and mastering its regioselective N-alkylation is paramount for successful synthetic campaigns.[1][2][3][4]
The challenge arises from the ambident nucleophilic nature of the indazole anion, which often leads to the formation of a mixture of N1 and N2 alkylated regioisomers.[5] The regiochemical outcome is a delicate balance of steric and electronic factors of the substrate, as well as the reaction conditions employed.[1][6][7] This guide provides in-depth troubleshooting advice, frequently asked questions, detailed protocols, and comparative data to empower you to optimize your reactions for both high yield and desired selectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your indazole N-alkylation experiments in a practical question-and-answer format.
Question: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?
Answer:
Achieving high N1 selectivity typically involves leveraging conditions that favor the thermodynamically more stable 1H-indazole tautomer.[1][2][8] Here are the key parameters to control:
-
Base and Solvent System: This is the most critical factor. The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is widely reported to provide excellent N1 selectivity.[1][5][8][9] The rationale is the formation of a tight ion pair between the sodium cation and the indazolide anion, where the cation may coordinate with the N2 lone pair, sterically directing the electrophile to the N1 position.[7][10]
-
Substituent Effects: The steric and electronic nature of the substituents on the indazole ring can significantly influence the N1/N2 ratio. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have demonstrated over 99% N1 regioselectivity with NaH in THF.[1][3][7]
-
Thermodynamic Equilibration: Under certain conditions, especially with α-halo carbonyl or β-halo ester electrophiles, the reaction can equilibrate to favor the more thermodynamically stable N1-substituted product.[1][6][8]
Question: My goal is the N2-alkylated indazole, but I'm struggling to synthesize it selectively. What strategies can I employ?
Answer:
While the 1H-indazole is generally more stable, specific reaction conditions can be used to favor kinetic control and promote alkylation at the N2 position:
-
Mitsunobu Reaction: This classic protocol, employing an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (like DEAD or DIAD), has shown a strong preference for producing the N2-alkylated regioisomer.[1][7][8]
-
Substituent-Directed Alkylation: The electronic properties of your indazole are key. Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), can sterically hinder the N1 position and direct alkylation towards N2, achieving excellent regioselectivity (≥ 96%).[1][2][3][4]
-
Catalytic Methods: Modern approaches offer high selectivity. For instance, a metal-free system using triflic acid (TfOH) as a catalyst with diazo compounds as alkylating agents can provide outstanding N2 selectivity, with N2/N1 ratios up to 100/0.[2][11] Another effective method involves using alkyl 2,2,2-trichloroacetimidates as electrophiles, promoted by either trifluoromethanesulfonic acid or copper(II) triflate, which also yields high N2 selectivity.[12][13]
Question: My indazole alkylation reaction has a low yield or is not reaching completion. What are the likely causes and how can I fix them?
Answer:
Low conversion can be frustrating. Here’s a checklist of potential issues and their solutions:
-
Insufficiently Strong Base: If you are using weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), they may not be strong enough to fully deprotonate the indazole, especially in less polar solvents.[5] Consider switching to a stronger base like sodium hydride (NaH).
-
Poor Solubility: The indazole starting material or its salt might have poor solubility in the chosen solvent, leading to a sluggish reaction. For instance, using carbonate bases with THF can result in failure to produce the alkylated product.[1][8] In such cases, switching to a more polar aprotic solvent like DMF or DMSO might improve solubility and conversion, though it may compromise N1 selectivity.
-
Inactive Alkylating Agent: Ensure your alkylating agent is reactive. If you are using an alkyl chloride, consider converting it to a more reactive iodide (via Finkelstein reaction) or a tosylate to improve the rate of reaction.
-
Steric Hindrance: If your indazole or alkylating agent is sterically bulky, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.
-
Incompatible Base-Solvent Pairing: The choice of base and solvent is intrinsically linked. For example, using potassium or sodium carbonate in THF is often ineffective for N-alkylation.[7][8]
Question: I have successfully synthesized a mixture of N1 and N2 isomers, but they are very difficult to separate by column chromatography. What can I do?
Answer:
Co-elution of N1 and N2 isomers is a common purification challenge due to their often similar polarities.[5]
-
Optimize for Selectivity: The most effective strategy is to reinvest in optimizing the reaction to maximize the formation of the desired isomer, thereby minimizing the purification burden.
-
Advanced Chromatography: If optimization is not feasible, employ high-performance column chromatography with a shallow gradient to improve resolution.
-
Derivatization: In some cases, you can derivatize the mixture to alter the polarity of one isomer, facilitate separation, and then remove the directing group.
Frequently Asked Questions (FAQs)
Q1: Why does the direct alkylation of 1H-indazoles often result in a mixture of N1 and N2 products?
The indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms.[5] The negative charge is delocalized across both nitrogens, making both susceptible to electrophilic attack. The final product ratio is highly dependent on the reaction conditions.
Q2: What are the fundamental principles governing N1 vs. N2 selectivity?
The regioselectivity is a result of the interplay between kinetic and thermodynamic control, the nature of the ion pair formed between the indazolide anion and the metal cation from the base, and the steric and electronic properties of the indazole and the electrophile.[1][2][5]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][10] Conditions that allow for equilibration will favor the N1 product. Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored product, which is often the N2 isomer.
-
Base and Solvent Effects: As detailed in the troubleshooting section, the combination of a strong hydride base like NaH in a non-polar solvent like THF favors N1-alkylation. This is often attributed to the formation of a tight ion pair where the sodium cation coordinates to N2, sterically blocking it.[5][10] In contrast, weaker bases like K₂CO₃ in polar aprotic solvents like DMF often lead to mixtures.[5]
Q3: How do substituents on the indazole ring influence regioselectivity?
Substituents play a crucial role through both steric and electronic effects:
-
Steric Hindrance: A bulky substituent at the C7 position will sterically encumber the N1 position, thus favoring alkylation at N2.[2]
-
Electronic Effects: Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms. For example, an electron-withdrawing group at C7 can enhance the acidity of the N1-H, but sterically direct alkylation to N2.
Comparative Data on Reaction Conditions
The following table summarizes the impact of different reaction conditions on the N1:N2 selectivity of indazole alkylation, based on literature data.
| Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| n-Pentyl bromide | Cs₂CO₃ | DMF | rt | 1.4:1 | 90 | [6] |
| n-Pentyl bromide | K₂CO₃ | DMF | rt | 1.5:1 | 89 | [6] |
| n-Pentyl bromide | NaH | THF | 50 | >99:1 | >99 | [1][6] |
| n-Pentyl bromide | K₂CO₃ | THF | 50 | No Reaction | 0 | [1] |
| Isobutyl bromide | K₂CO₃ | DMF | 120 | 58:42 | 72 (47% N1) | [14][15] |
| n-Pentanol (Mitsunobu) | PPh₃, DIAD | THF | rt | 1:2.5 | 78 (58% N2) | [1][8] |
| Methyl 5-bromo-1H-indazole-3-carboxylate with various tosylates | Cs₂CO₃ | Dioxane | 90 | N1 selective | >90 | [16] |
Key Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation (NaH/THF Method)
This protocol is optimized for achieving high regioselectivity for the N1 position under conditions favoring thermodynamic control.[2]
Materials:
-
1H-Indazole derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the 1H-indazole (1.0 equiv).
-
Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC or LC-MS). Heating may be required for less reactive electrophiles.[1]
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation (Mitsunobu Reaction)
This protocol is a reliable method for obtaining the N2-alkylated indazole, which is often the kinetic product.[2]
Materials:
-
1H-Indazole derivative
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the N2- and N1-isomers.
Visualizing Reaction Strategies
Decision Workflow for N-Alkylation Strategy
Caption: Decision workflow for selecting an indazole N-alkylation strategy.
Factors Influencing N1 vs. N2 Regioselectivity
Caption: Key factors governing N1 vs. N2 regioselectivity in indazole alkylation.
References
- Technical Support Center: Selective N1-Alkylation of the Indazole Ring - Benchchem.
- Alam, A., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
- Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing).
- Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters - ACS Publications.
- A Comparative Guide to Indazole Alkylation - Benchchem.
- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
- Alam, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
- Alam, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
- Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles - Benchchem.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. - Benchchem.
- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
- (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate.
- (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate.
- Alam, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis.
- Alam, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Troubleshooting regioselectivity in indazole synthesis - Benchchem.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals.
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 14. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
troubleshooting common side reactions in the synthesis of halogenated indazoles
Welcome to the Technical Support Center for the synthesis of halogenated indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Here, we will delve into the mechanistic underpinnings of these reactions to provide not just solutions, but a deeper understanding of the chemistry at play.
Frequently Asked Questions (FAQs)
Direct Halogenation (NBS, NCS, etc.)
Q1: My reaction is producing a mixture of mono-halogenated isomers (e.g., C3, C5, and C7). How can I improve the regioselectivity?
A1: Regioselectivity in the direct halogenation of indazoles is a common challenge governed by the electronic properties of the indazole ring and the reaction conditions. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack. However, substitution at other positions can occur, leading to isomeric mixtures.
-
Influence of Substituents: The electronic nature of existing substituents on the indazole ring plays a crucial role. Electron-donating groups (EDGs) activate the ring, often leading to lower selectivity, while electron-withdrawing groups (EWGs) deactivate the ring and can direct halogenation to specific positions. For instance, in 4-nitro-1H-indazole, the C7 position is preferentially brominated[1].
-
Protecting Groups: The use of N-1 or N-2 protecting groups can significantly influence regioselectivity. Bulky protecting groups at N-1 can sterically hinder attack at C7, favoring C3 and C5 halogenation. Conversely, N-2 protection can alter the electronic distribution and favor halogenation at other positions.
-
Reaction Conditions:
-
Solvent: The choice of solvent can impact regioselectivity. Polar aprotic solvents like DMF or acetonitrile are commonly used. In some cases, using less polar solvents can enhance selectivity.
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Q2: I'm observing significant amounts of di- and tri-halogenated products. How can I control this over-halogenation?
A2: Over-halogenation is a frequent side reaction, especially with activated indazole substrates. The mono-halogenated product can be more reactive than the starting material, leading to subsequent halogenation.
-
Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 to 1.1 equivalents of the halogenating agent is a good starting point.
-
Slow Addition: Add the halogenating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, minimizing the chance of multiple halogenations on the same molecule.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to moderate the reaction rate.
-
Monitoring: Closely monitor the reaction progress by TLC or LC-MS to quench the reaction upon consumption of the starting material before significant over-halogenation occurs.
A proposed radical mechanism for over-bromination with NBS suggests that the mono-brominated product can react further with a bromine radical to form a di-brominated product[2].
Q3: My reaction is sluggish or not proceeding to completion. What can I do?
A3: Low reactivity can be an issue, particularly with deactivated indazole rings (e.g., those bearing nitro or cyano groups).
-
Choice of Halogenating Agent: For less reactive substrates, a more potent halogenating agent may be required. For instance, bromine (Br₂) is a stronger brominating agent than N-bromosuccinimide (NBS)[3]. However, this also increases the risk of over-halogenation and reduced selectivity.
-
Catalysis: The use of a catalyst can enhance the electrophilicity of the halogenating agent. For example, organic dyes like gallocyanine have been shown to catalyze the halogenation of indazoles with N-halosuccinimides[4].
-
Temperature: Increasing the reaction temperature can improve the reaction rate, but this must be balanced against the risk of side reactions. A careful optimization study is recommended.
Q4: I suspect I am getting N-halogenation instead of, or in addition to, C-halogenation. How can I confirm this and prevent it?
A4: While C-halogenation is more common for indazoles via electrophilic aromatic substitution, N-halogenation can occur, particularly if the reaction conditions favor the formation of a halogen radical that can be scavenged by the lone pair on the nitrogen.
-
Confirmation: N-halogenated indazoles can be unstable. Their presence can sometimes be inferred by the formation of decomposition products or by using spectroscopic methods like 2D NMR to look for correlations that would indicate a halogen on the nitrogen. A significant amount of bromination occurring at an N-alkyl substituent was not detected in one study on pyrazoles, a related heterocycle[4].
-
Prevention:
-
Protecting Groups: Protecting the indazole nitrogen (N-1 or N-2) with a suitable protecting group (e.g., Boc, SEM) will prevent N-halogenation.
-
Reaction Conditions: Conditions that favor an electrophilic aromatic substitution mechanism (SEAr) will promote C-halogenation. This often involves using polar solvents and ensuring the halogenating agent is activated to act as an electrophile.
-
Sandmeyer Reaction
Q5: My Sandmeyer reaction on an aminoindazole is giving a low yield of the desired halogenated product. What are the common pitfalls?
A5: The Sandmeyer reaction is a powerful method to introduce a halogen, but it is sensitive to reaction conditions, and several side reactions can lower the yield.[5][6]
-
Incomplete Diazotization: The first step, the conversion of the amino group to a diazonium salt, must be complete.
-
Troubleshooting: Ensure the temperature is kept low (0-5 °C) to prevent decomposition of the diazonium salt[5]. Use a slight excess of sodium nitrite and ensure the solution is sufficiently acidic. The presence of excess nitrous acid can be tested with starch-iodide paper (a positive test indicates an excess).
-
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose, especially at elevated temperatures, leading to the formation of phenolic byproducts[6][7].
-
Troubleshooting: Maintain a low temperature throughout the diazotization and subsequent reaction with the copper(I) halide.
-
-
Issues with the Copper(I) Catalyst: The copper(I) salt is crucial for the radical-nucleophilic aromatic substitution mechanism[7].
-
Troubleshooting: Ensure the copper(I) halide is of good quality and freshly prepared if necessary. The use of stoichiometric amounts of the copper salt is often recommended.
-
Q6: I am observing a significant amount of a phenolic byproduct in my Sandmeyer reaction. How can I minimize this?
A6: The formation of phenols is a classic side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water[6][7].
-
Temperature Control: This is the most critical factor. The diazotization and the initial phase of the Sandmeyer reaction should be carried out at low temperatures (0-5 °C) to suppress the reaction with water.
-
Anhydrous Conditions: While challenging for the diazotization step, using anhydrous or less aqueous conditions for the copper-mediated substitution can reduce phenol formation.
-
pH Control: Maintaining a sufficiently acidic environment during diazotization helps to stabilize the diazonium salt and minimize the presence of free hydroxide ions.
Protecting Groups
Q7: I am using a Boc protecting group on my indazole. Are there any common side reactions I should be aware of during halogenation?
A7: The tert-butyloxycarbonyl (Boc) group is generally stable to many halogenating conditions. However, it is acid-labile.
-
Acidic Byproducts: Some halogenation reactions, particularly those using reagents that generate acidic byproducts (e.g., HBr from NBS in the presence of trace water), can lead to partial or complete deprotection of the Boc group.
-
Troubleshooting:
-
Use a non-protic solvent and ensure anhydrous conditions.
-
Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any acid generated.
-
There have been reports of N-deprotection of N-Boc indazole under certain cross-coupling conditions, suggesting that care should be taken with reaction conditions[8].
-
Q8: I am using a SEM protecting group. What are its stability limitations during halogenation?
A8: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is generally robust and stable to a wide range of reaction conditions, including basic hydrolysis and oxidation[9]. It is known to survive bromination conditions[9]. However, it can be cleaved under certain acidic conditions or with fluoride sources.
-
Deprotection: The SEM group can be removed by treatment with TBAF in THF or aqueous HCl in EtOH[10]. Therefore, if your halogenation conditions generate fluoride ions or are strongly acidic, you may observe deprotection.
-
Troubleshooting: Avoid halogenating agents or additives that are sources of fluoride. If acidic conditions are necessary, a careful optimization of the reaction time and temperature is needed to minimize deprotection.
Purification
Q9: I have a mixture of halogenated indazole isomers and over-halogenated products. What are the best methods for purification?
A9: The purification of these closely related compounds can be challenging but is achievable with the right techniques.
-
Column Chromatography: This is the most common method for separating isomers and products with different degrees of halogenation.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is often effective. The separation can be sensitive to the choice of solvents, so screening different solvent systems is recommended.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities.
-
Solvent Selection: Finding a suitable solvent or solvent mixture is key. The desired compound should be soluble in the hot solvent and sparingly soluble at room temperature or below. A mixed solvent system (e.g., ethanol/water, acetone/water, THF/water) can be very effective for separating isomers[11].
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure material, preparative HPLC can be used. Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid (e.g., TFA or formic acid), are a good starting point.
Troubleshooting Guides
Guide 1: Direct Halogenation with N-Halosuccinimides (NBS/NCS)
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low or No Reaction | 1. Deactivated substrate. 2. Insufficiently reactive halogenating agent. 3. Low reaction temperature. | 1. Consider a more reactive halogenating agent (e.g., Br₂ for bromination). 2. Add a catalyst (e.g., an organic dye like gallocyanine)[4]. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Multiple Mono-halogenated Isomers | 1. Low regioselectivity of the reaction. 2. Influence of activating substituents. | 1. Lower the reaction temperature. 2. Screen different solvents to find one that improves selectivity. 3. If possible, introduce a directing protecting group on the indazole nitrogen. |
| Significant Over-halogenation (Di-/Tri-halogenation) | 1. Excess halogenating agent. 2. High reaction rate. 3. Highly activated substrate. | 1. Use a precise stoichiometry of the halogenating agent (1.0-1.1 eq). 2. Add the halogenating agent slowly over time. 3. Lower the reaction temperature. 4. Monitor the reaction closely and quench as soon as the starting material is consumed. |
| Unwanted N-Halogenation | 1. Reaction conditions favoring radical pathways. | 1. Protect the indazole nitrogen with a suitable protecting group. 2. Use conditions that favor an electrophilic aromatic substitution mechanism (polar solvents). |
Guide 2: Sandmeyer Reaction for Halogenation of Aminoindazoles
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low Yield of Halogenated Product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inactive copper(I) catalyst. | 1. Ensure the temperature of diazotization is 0-5 °C. 2. Test for excess nitrous acid with starch-iodide paper. 3. Use freshly prepared or high-quality copper(I) halide. 4. Add the diazonium salt solution to the copper(I) halide solution promptly after preparation. |
| Formation of Phenolic Byproduct | 1. Reaction of the diazonium salt with water. 2. Elevated reaction temperature. | 1. Strictly maintain a low temperature (0-5 °C) during the reaction. 2. Minimize the amount of water in the reaction mixture where possible. |
| Formation of Azo-Coupled Byproducts | 1. The diazonium salt acting as an electrophile and coupling with an electron-rich aromatic species (e.g., unreacted aminoindazole). | 1. Ensure complete diazotization of the starting amine. 2. Maintain a sufficiently acidic pH to protonate any remaining starting amine, deactivating it towards coupling. |
| Formation of Biaryl Byproducts | 1. Dimerization of the aryl radical intermediate. | 1. This is an inherent potential side reaction of the radical mechanism[7]. Ensure a high concentration of the copper(I) halide to efficiently trap the aryl radical. |
Experimental Protocols
Protocol 1: Regioselective C3-Bromination of 2-Phenyl-2H-indazole with NBS
This protocol is adapted from a metal-free regioselective halogenation method.[3]
Materials:
-
2-Phenyl-2H-indazole
-
N-Bromosuccinimide (NBS)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL), add N-bromosuccinimide (0.3 mmol, 1.0 equiv.).
-
Stir the reaction mixture at 50 °C in the air for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-phenyl-2H-indazole.
Protocol 2: Regioselective C3-Chlorination of 2-Phenyl-2H-indazole with NCS
This protocol is adapted from a metal-free regioselective halogenation method.[3]
Materials:
-
2-Phenyl-2H-indazole
-
N-Chlorosuccinimide (NCS)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL), add N-chlorosuccinimide (0.3 mmol, 1.0 equiv.).
-
Stir the reaction mixture at 50 °C in the air for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-phenyl-2H-indazole.
Data Presentation
Table 1: Comparison of Halogenation Methods for 2-Substituted Indazoles
| Entry | Substrate | Halogenating Agent | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | 2-Phenyl-2H-indazole | NBS (1.0 eq) | EtOH | 50 | 2 | 3-Bromo | 97 | [3] |
| 2 | 2-Phenyl-2H-indazole | NBS (1.3 eq) | H₂O | 95 | 5 | 3-Bromo | 96 | [3] |
| 3 | 2-Phenyl-2H-indazole | NCS (1.0 eq) | EtOH | 50 | 2 | 3-Chloro | 95 | [3] |
| 4 | 5-Nitro-1H-indazole | NBS (1.1 eq) | MeCN | RT | 1.5-2 | 3-Bromo | 52 | [4] |
| 5 | 2-(m-tolyl)-2H-indazole | NBS (2.0 eq) | MeCN | 50 | 6 | 3,7-Dibromo | 59 | [3] |
| 6 | 2-(m-tolyl)-2H-indazole | NBS (4.0 eq) | MeCN | 80 | - | 3,5,7-Tribromo | 71 | [3] |
Visualizations
Mechanistic Pathways
Caption: Pathway for over-halogenation of indazoles.
Caption: Common side reactions in the Sandmeyer synthesis.
Troubleshooting Workflow
Caption: General troubleshooting workflow for indazole halogenation.
References
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4586-4592. [Link]
-
Pfeiffer, M. A., Jeffries, C. J., Qasid, M., Lamar, A. A., & Author, A. A. (2020). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 85(20), 13037–13047. [Link]
-
Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
-
Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(i), 99-155. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health. [Link]
-
Sandmeyer Reaction Mechanism. (2023, September 24). Adda247. [Link]
-
Sandmeyer Reaction. (2025, July 23). GeeksforGeeks. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). University of Missouri-St. Louis. [Link]
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). National Institutes of Health. [Link]
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. (2010). National Institutes of Health. [Link]
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. (2010). National Institutes of Health. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 3, 2026, from [Link]
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. [Link]
-
Pfeiffer, M. A., Jeffries, C. J., Qasid, M., Lamar, A. A., & Author, A. A. (2020). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 85(20), 13037–13047. [Link]
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(i), 99-155. [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 3, 2026, from [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). National Institutes of Health. [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction Mechanism - [adda247.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
addressing the instability of indazole derivatives under specific reaction conditions
Introduction: The Privileged Yet Precarious Nature of the Indazole Scaffold
The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a bioisostere of indole make it a valuable component in drug design.[2] However, the reactivity that makes the indazole nucleus so versatile also renders it susceptible to a variety of degradation pathways under specific reaction conditions. This can lead to unexpected side products, low yields, and challenges in purification and scale-up.
This technical support guide is designed for researchers, scientists, and drug development professionals who work with indazole derivatives. It provides a structured approach to troubleshooting common stability issues encountered during synthesis and functionalization. By understanding the underlying mechanisms of degradation, you can proactively select reaction conditions that preserve the integrity of the indazole core.
Section 1: Core Instability Issues and Degradation Pathways
This section addresses the fundamental question: "Why is my indazole derivative degrading?" We will explore the most common pathways through which the indazole ring system can be compromised.
FAQ 1: What are the primary degradation pathways for indazole derivatives?
Indazole derivatives are susceptible to several degradation pathways, primarily driven by light, oxidation, hydrolysis under acidic or basic conditions, and thermal stress.[4]
-
Photodegradation: A common pathway is the phototransposition of indazoles into benzimidazoles, particularly under UVB or UVA irradiation. This rearrangement is believed to occur from the excited state of the 2H-tautomer of the indazole ring. In some cases, photodimerization can occur as a competing reaction.[4]
-
Oxidative Degradation: The indazole ring system can be oxidized, often using reagents like hydrogen peroxide (H₂O₂) in forced degradation studies to simulate oxidative stress.[4][5] The imidazole moiety, which shares structural similarities with the pyrazole part of indazole, is also known to be sensitive to oxidation.[6]
-
Hydrolytic Degradation: Indazole derivatives can undergo hydrolysis under acidic or basic conditions. The stability is pH-dependent, and degradation is typically forced using hydrochloric acid or sodium hydroxide.[4][5]
-
Thermal Degradation: Exposure to high temperatures can lead to the thermal decomposition of indazole compounds.[4][7]
FAQ 2: My indazole derivative appears to be converting into a benzimidazole. Why is this happening?
This transformation is a known photochemical rearrangement.[4] When 1H-indazoles are exposed to UV light, they can undergo an excited-state tautomerization to the 2H-indazole form. This 2H-tautomer is the species that then undergoes a productive photochemical rearrangement to yield the more stable benzimidazole structure. This process can occur even without additional reagents, requiring only irradiation.[4]
FAQ 3: I'm observing ring-opening of my N-protected indazole under strongly basic conditions. What is the mechanism?
N-protected indazoles are prone to an undesirable ring-opening reaction in the presence of a strong base, leading to the formation of ortho-aminobenzonitriles.[8] This is a significant issue in reactions requiring strongly basic conditions, such as certain cross-coupling reactions. Interestingly, unprotected indazoles with a free N-H bond can avert this isomerization because the heterocycle is deprotonated in situ, making it more resilient to ring-opening.[8]
Section 2: Troubleshooting Instability in Specific Reaction Types
This section provides targeted advice for common synthetic transformations where indazole instability is a frequent challenge.
FAQ 4: I'm getting a mixture of N-1 and N-2 alkylated products. How can I control the regioselectivity?
The alkylation of the indazole ring is a classic problem, often yielding a mixture of N-1 and N-2 regioisomers.[9][10] The ratio of these isomers is highly dependent on the reaction conditions.[9]
Several factors influence the N1/N2 ratio:
-
Steric and Electronic Effects: Bulky substituents at the C-3 position can sterically hinder attack at the N-2 position, thus favoring N-1 alkylation.[9] Conversely, electron-withdrawing groups at the C-7 position can direct towards N-2 substitution.[10]
-
Reaction Conditions: The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N-1 alkylation.[10] Acidic conditions, on the other hand, can promote N-2 alkylation.[10][11]
-
Thermodynamic vs. Kinetic Control: N-1 substituted products are often the thermodynamically more stable isomer, while N-2 products can be favored under kinetically controlled conditions.[10] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][11][12][13][14]
Troubleshooting Table: Controlling N-Alkylation Regioselectivity
| Desired Isomer | Condition | Rationale |
| N-1 (Thermodynamic) | Strong, non-coordinating base (e.g., NaH) in a polar aprotic solvent (e.g., THF, DMF) | Favors the formation of the more stable N-1 anion. |
| N-2 (Kinetic) | Mildly acidic conditions or specific solvent/base combinations. | Can favor attack at the more nucleophilic N-2 position under certain conditions. |
FAQ 5: My cross-coupling reaction on a bromo-indazole is giving low yields and side products. What could be the problem?
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the indazole core.[15][16] However, the reaction conditions, particularly the base and temperature, can lead to degradation.
-
Ring-Opening with Strong Bases: As mentioned in FAQ 3, strong bases like LiHMDS can cause ring-opening of N-protected indazoles.[8]
-
Side Reactions with Unprotected Indazoles: While unprotected indazoles are more resilient to ring-opening, the free N-H can sometimes interfere with the catalytic cycle.[8]
Experimental Protocol: Robust Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of bromo-indazoles.[16]
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 6-Bromo-1H-indazole (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
FAQ 6: I'm attempting a reaction that involves N-N bond cleavage. Is this a common instability for indazoles?
While the indazole ring is generally stable, the N-N bond can be cleaved under specific, often harsh, conditions. This is not a common degradation pathway under typical synthetic conditions but can be a desired transformation in some cases or an unexpected side reaction.
-
Reductive Cleavage: Certain reductive conditions can lead to the cleavage of the N-N bond.[17]
-
Oxidative Ring-Opening: Some oxidative reagents can trigger the ring-opening of 2H-indazoles via C-N bond cleavage.[18] Imino-λ³-iodane has been shown to cause oxidative ring-opening of 2H-indazoles.[18]
-
Base-Promoted N-N Bond Cleavage: A method for the base-promoted N-N bond cleavage of N-amino-heterocycles has been reported, which could potentially be applicable to certain indazole derivatives.[19]
Section 3: Proactive Strategies for Stabilizing Indazole Derivatives
This section focuses on preventative measures to avoid degradation.
FAQ 7: What are the best practices for storing and handling indazole derivatives?
Given their sensitivity to light and potential for thermal degradation, proper storage and handling are crucial.
-
Protection from Light: Store solid indazole compounds and their solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure, which can cause photodegradation.[5]
-
Temperature Control: For long-term storage, it is best to store the compound as a solid at -20°C or below.[5]
-
Inert Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
FAQ 8: When should I use a protecting group for the indazole nitrogen, and which one should I choose?
The use of a protecting group on the indazole nitrogen can be a double-edged sword. While it can prevent unwanted N-alkylation or other reactions at the nitrogen, it can also make the ring more susceptible to base-mediated ring-opening.[8]
Protecting Group Selection Guide
| Protecting Group | Introduction | Removal Conditions | Stability/Comments |
| tert-Butoxycarbonyl (Boc) | Boc₂O, base (e.g., DMAP, Et₃N) | Acidic conditions (e.g., TFA, HCl) | Commonly used, but can be labile. |
| Benzyl (Bn) | Benzyl bromide, base (e.g., NaH) | Catalytic hydrogenation (e.g., H₂, Pd/C), Birch reduction | Robust, but deprotection conditions can affect other functional groups.[20] |
| Sulfonyl groups (e.g., Tosyl) | Sulfonyl chloride, base | Reductive cleavage | Very stable, often too stable for many applications.[20] |
FAQ 9: Are there any general guidelines for choosing reaction conditions to minimize degradation?
-
Temperature: Whenever possible, run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
pH Control: For reactions in aqueous media, buffering the solution to a pH range of 4 to 6 can help minimize hydrolysis of sensitive functional groups like amides.[5]
-
Reagent Selection: Opt for milder and more selective reagents when possible. For example, if a strong base is causing issues, explore if a weaker base could be effective.
Visualizing Reaction Pathways
Diagram 1: General Degradation Pathways of Indazole Derivatives
Caption: Major degradation pathways affecting the indazole core.
Diagram 2: N-Protected Indazole Ring-Opening Mechanism
Caption: Base-mediated ring-opening of N-protected indazoles.
Conclusion
The indazole scaffold, while immensely valuable in drug discovery, requires a nuanced understanding of its stability profile. By anticipating potential degradation pathways and carefully selecting reaction conditions, researchers can mitigate instability issues, leading to more efficient and successful synthetic campaigns. This guide serves as a starting point for troubleshooting, and a deeper dive into the cited literature is encouraged for more complex challenges.
References
-
ACS Publications. Imino-λ3-iodane-Triggered Oxidative Ring-Opening of 2H-Indazoles to ortho-N-Acylsulfonamidated Azobenzenes. 2023. Available from: [Link]
-
ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Available from: [Link]
-
ResearchGate. Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Available from: [Link]
-
ResearchGate. Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. 2025. Available from: [Link]
-
Royal Society of Chemistry. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Available from: [Link]
-
ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. 2025. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available from: [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available from: [Link]
-
PubMed Central. Structure and Thermal Properties of 2,2′-Azobis(1H-Imidazole-4,5-Dicarbonitrile)—A Promising Starting Material for a Novel Group of Energetic Compounds. 2020. Available from: [Link]
-
PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available from: [Link]
-
PubMed Central. Synthesis molecular docking and DFT studies on novel indazole derivatives. 2024. Available from: [Link]
-
White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. 2025. Available from: [Link]
-
The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis. Available from: [Link]
-
Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Available from: [Link]
-
ResearchGate. Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Available from: [Link]
-
Protecting Groups. Available from: [Link]
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. 2023. Available from: [Link]
-
ResearchGate. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. 2025. Available from: [Link]
-
ACS Publications. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Available from: [Link]
-
Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]
-
ResearchGate. Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. 2025. Available from: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Thermal Properties of 2,2′-Azobis(1H-Imidazole-4,5-Dicarbonitrile)—A Promising Starting Material for a Novel Group of Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Control and Separation of 1H- and 2H-Indazole Isomers
Introduction
For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of therapeutic agents.[1][2][3][4] The inherent annular tautomerism of the indazole ring, however, presents a persistent challenge.[5][6][7] The existence of the thermodynamically more stable 1H-indazole and the less stable 2H-indazole tautomers often leads to the formation of isomeric mixtures during synthesis, particularly in N-alkylation reactions.[1][2][5][6][7][8] These isomers can possess distinct physicochemical and pharmacological properties, making their control and separation a critical step in the development of pure, well-characterized active pharmaceutical ingredients.[8]
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective synthesis and subsequent separation of 1H- and 2H-indazole isomers. The protocols and explanations herein are designed to be a practical resource for overcoming common experimental hurdles.
Troubleshooting Guide: Navigating Isomer Formation and Separation
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My N-alkylation reaction of an indazole resulted in a difficult-to-separate mixture of 1H- and 2H-isomers. How can I improve the regioselectivity of my reaction?
Answer:
Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge, but it can be controlled by carefully tuning your reaction conditions. The outcome is a delicate balance between kinetic and thermodynamic control, which is influenced by several factors.[1][9]
Key Factors Influencing N1 vs. N2 Regioselectivity:
-
Base and Solvent System: This is often the most critical factor.[2][5][10]
-
For Selective N-1 Alkylation (Thermodynamic Product): A combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is highly effective.[2][3][4][10] This combination is believed to favor the formation of the more thermodynamically stable 1H-indazole product.[1][2] In some cases, chelation of the cation (e.g., Na+) with a substituent at the C3 position can sterically hinder the N2 position, further enhancing N1 selectivity.[10][11]
-
For Selective N-2 Alkylation (Kinetic Product): Conditions that favor kinetic control can lead to the N-2 product. For instance, Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) often show a preference for the formation of the N-2 regioisomer.[2] Some metal-mediated direct alkylations have also been developed for the regioselective synthesis of 2H-indazoles.[12]
-
-
Indazole Substituents: The electronic and steric properties of substituents on the indazole ring play a significant role.[1][2][5]
-
Alkylating Agent: The nature of the electrophile can also influence the N1/N2 ratio.[2][5] While a wide range of alkylating agents can be used, their reactivity should be considered in conjunction with the other reaction parameters.[2]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times may allow for equilibration, favoring the formation of the more stable N-1 isomer.[5][9] Conversely, lower temperatures may favor the kinetically controlled N-2 product.
Caption: Decision workflow for selecting a regioselective indazole synthesis method.
References
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]
-
PubMed. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. National Library of Medicine. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Royal Society of Chemistry. [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
ACS Publications. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. American Chemical Society. [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein-Institut. [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Elguero, J., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. [Link]
-
Isin, E. M., de Jonge, M., & Castagnoli, N. Jr. (2001). Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives. The Journal of Organic Chemistry, 66(12), 4220-6. [Link]
-
ElectronicsAndBooks. (2010). Organic Preparations and Procedures International Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. ElectronicsAndBooks. [Link]
-
Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
Sciencemadness.org. (2019). Separation of isomers by selective seeding and crystallisation? Sciencemadness.org. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caribjscitech.com [caribjscitech.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Advanced Protocols for Cross-Coupling Reactions with 5-Iodo-1-methyl-1H-indazole
Welcome to the technical support hub for researchers, chemists, and drug development professionals. This guide provides specialized troubleshooting advice and refined protocols for Suzuki and Sonogashira couplings involving 5-iodo-1-methyl-1H-indazole. As a key structural motif in medicinal chemistry, the successful functionalization of the indazole core is critical. This document, authored from the perspective of a Senior Application Scientist, offers field-proven insights to navigate common challenges and optimize your reaction outcomes.
Section 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. Given the high reactivity of the C-I bond, this compound is an excellent substrate.[1] However, challenges such as catalyst inhibition by the nitrogenous heterocycle and competing side reactions require careful protocol design.
Suzuki Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is a critical component, required to activate the boronic acid derivative for the transmetalation step.[2]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Starting Protocol
This protocol is a robust starting point for coupling this compound with various aryl and heteroaryl boronic acids. Optimization may be required based on the specific boronic acid partner.
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd(dppf)Cl₂ | 2-5 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O | 4:1 or 5:1 ratio, degassed |
| Temperature | 80 - 100 °C | Monitor by TLC/LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture in a pre-heated oil bath to the target temperature (e.g., 90 °C).
-
Stir vigorously and monitor the reaction's progress every 1-2 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.[3]
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Suzuki Coupling: Troubleshooting Guide
Caption: A systematic workflow for troubleshooting failed Suzuki couplings.
Q1: My reaction is stalled or shows very low conversion. What should I investigate first? A1: The primary suspects are catalyst activity and reaction conditions.
-
Catalyst Poisoning: The nitrogen atoms in the indazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[6][7] Using bulky, electron-rich phosphine ligands like XPhos or SPhos can shield the palladium and prevent this poisoning effect.[6][8]
-
Base and Solvent: The base may not be effective. Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[2][9] Ensure the base is finely powdered and dry. The solvent system is also crucial; while dioxane/water is standard, systems like DME or toluene/water might be effective for certain substrates.[2][4][7]
Q2: I'm seeing significant side products. How can I identify and minimize them? A2: The three most common side reactions are protodeboronation, homocoupling, and dehalogenation.[1]
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, which is replaced by a hydrogen atom.[6] It is often promoted by excess water or strong bases. To mitigate this, try using anhydrous conditions or switching to a boronic acid pinacol (BPin) ester, which is more stable.[6][9]
-
Homocoupling: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen.[6] Ensure your reaction setup is strictly anaerobic by thoroughly degassing all solvents and maintaining a positive pressure of an inert gas.
-
Dehalogenation: This involves the replacement of the iodine on your indazole with a hydrogen atom. This can arise from hydride sources in the reaction mixture.[1][7] Ensure you are using high-purity, anhydrous solvents.
Q3: My product seems to be stuck on the silica gel column during purification. What can I do? A3: The nitrogen atoms in your coupled product can chelate to the acidic silica gel. To resolve this, you can neutralize the silica gel by preparing a slurry with 1-2% triethylamine in your eluent and then packing the column. Alternatively, using a different stationary phase like alumina may be effective.
Section 2: The Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. It is catalyzed by a combination of palladium and copper complexes.[10] The high reactivity of this compound makes it an ideal substrate, often allowing for mild reaction conditions.[11]
Sonogashira Catalytic Cycle
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction, while a concurrent copper cycle generates a reactive copper(I) acetylide intermediate that participates in the transmetalation step.[11][12]
Caption: The dual catalytic cycle mechanism of the Sonogashira coupling.
Recommended Starting Protocol
This general protocol serves as an excellent starting point. The choice of amine base and solvent can be critical and may require screening.
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Terminal Alkyne | Terminal Alkyne | 1.2 - 1.5 equivalents |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 1-3 mol% |
| Cu Co-catalyst | CuI | 2-5 mol% |
| Base | Triethylamine (Et₃N) or DIPEA | 3.0 equivalents (can be co-solvent) |
| Solvent | THF or DMF (anhydrous, degassed) | Ensure reagents are fully dissolved |
| Temperature | Room Temperature to 60 °C | Aryl iodides are highly reactive |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent Glaser coupling |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq). Stir for 5 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature, monitoring by TLC/LC-MS. If the reaction is sluggish, gently heat to 50-60 °C.[12]
-
Upon completion, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Troubleshooting Guide
Caption: A decision tree for troubleshooting common Sonogashira coupling issues.
Q1: My reaction mixture turned black and stopped progressing. What happened? A1: The formation of a black precipitate is characteristic of "palladium black," which occurs when the active Pd(0) catalyst decomposes and agglomerates.[13] This renders the catalyst inactive.
-
Cause: The most common cause is the presence of oxygen. The Pd(0) species is highly sensitive to oxidation.
-
Solution: Ensure your entire experimental setup is rigorously free of oxygen. Use Schlenk techniques or a glovebox, and thoroughly degas all solvents and liquid reagents (e.g., by freeze-pump-thaw or by sparging with argon for 30-60 minutes).[13] Using high-purity, anhydrous reagents can also prevent catalyst destabilization.[13]
Q2: My main product is a dimer of my starting alkyne. How do I prevent this? A2: You are observing significant Glaser coupling, the oxidative homocoupling of terminal alkynes. This is a common side reaction in Sonogashira couplings.[13][14]
-
Cause: This reaction is promoted by oxygen and is catalyzed by the copper(I) salt.
-
Solutions:
-
Exclude Oxygen: As with preventing palladium black, maintaining a strict inert atmosphere is the first and most critical step.[13]
-
Reduce Copper Loading: Minimize the amount of CuI to what is catalytically necessary (e.g., 1-2 mol%).
-
Slow Addition: Add the alkyne slowly to the reaction mixture via a syringe pump. Keeping the instantaneous concentration of the alkyne low disfavors the bimolecular homocoupling reaction.[13]
-
Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, the most effective solution is to use a copper-free Sonogashira protocol.[13][14] These methods often require a different ligand or base but completely eliminate the Glaser coupling pathway.
-
Q3: The reaction isn't working even at room temperature, but the literature says it should for an aryl iodide. Why? A3: While aryl iodides are very reactive, other factors can inhibit the reaction.
-
Reagent Quality: Check the integrity of all reagents. The copper(I) iodide should be white or off-white; if it is green or brown, it has oxidized and should be replaced. The amine base should be distilled and stored over KOH to ensure it is dry and pure.[13]
-
Steric Hindrance: If your terminal alkyne is particularly bulky, the reaction may require more thermal energy to overcome the steric barrier. A modest increase in temperature to 50-60 °C is a reasonable next step.[15]
-
Solvent Choice: The polarity of the solvent can have a significant impact on reaction kinetics.[16] If the reaction is failing in THF, a more polar solvent like DMF might improve the solubility of intermediates and accelerate the reaction. Conversely, sometimes a non-polar solvent like toluene can yield better results.[16]
References
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
- D'Auria, M., & Racioppi, R. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7384-7396.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. (n.d.). Table 1.
- Guillaumet, G., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-780.
- Chemistry Talk. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. BenchChem.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a.
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. BenchChem.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. BenchChem.
- Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Byers, J. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros.
- ResearchGate. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros.
- Royal Society of Chemistry. (2019).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- ResearchGate. (n.d.).
- National Institutes of Health. (2018).
- ACS Publications. (n.d.).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- BenchChem. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. books.lucp.net [books.lucp.net]
overcoming poor solubility of 5-Iodo-1-methyl-1H-indazole in organic solvents
Welcome, Researchers. This guide is designed to serve as a dedicated resource for overcoming the common yet challenging issue of poor solubility of 5-Iodo-1-methyl-1H-indazole in organic solvents. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you navigate your experiments successfully. This center provides direct answers to common problems, detailed troubleshooting workflows, and validated protocols to ensure you can prepare your solutions with confidence and integrity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid, moderately lipophilic compound, as indicated by its computed XLogP3 value of 2.2.[1] This property suggests that it should be soluble in a range of common organic solvents. However, its relatively rigid, planar indazole core and the presence of a heavy iodine atom can lead to strong crystal lattice energy. This high lattice energy means that significant energy is required to break apart the crystal structure and allow the solvent to solvate individual molecules, often resulting in lower-than-expected solubility at room temperature.
Q2: I'm having trouble dissolving the compound even in solvents like DCM and THF. Why is this happening?
A2: This is a common issue. While the compound is expected to be soluble in moderately polar solvents, several factors could be at play:
-
Concentration: You may be attempting to create a solution that is above the compound's saturation point in that specific solvent at room temperature.
-
Rate of Dissolution: The dissolution process may be kinetically slow. The compound might be soluble, but it requires more time or energy (e.g., heat, agitation) to fully dissolve.
-
Solvent Purity: The presence of water or other impurities in your solvent can significantly decrease the solubility of hydrophobic compounds. Always use anhydrous, high-purity solvents.
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubility profiles.
Q3: What are the best starting solvents to try for dissolving this compound?
A3: Based on its structure, a good starting point is to use polar aprotic solvents. We recommend the following, in order of preference:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP) These solvents are excellent at solvating a wide range of organic molecules. For applications requiring more volatile solvents, chlorinated solvents like Dichloromethane (DCM) or ethers like Tetrahydrofuran (THF) are viable, but they will likely require the application of physical methods like heating or sonication to achieve useful concentrations.
Q4: What safety precautions are critical when handling this compound and its solutions?
A4: According to safety data sheets, this compound and related structures are associated with several hazards.[2][3] Always handle this compound in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory and should include:
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Splash-proof safety goggles.
-
Avoid creating dust when handling the solid.[4] If heating solutions, be aware of the solvent's flash point and boiling point to prevent fire or boil-over.[5]
Section 2: Troubleshooting Guide: Step-by-Step Solutions
This guide provides a logical workflow for systematically addressing solubility challenges. Follow the decision tree to diagnose the problem and apply the appropriate technique.
Solubility Troubleshooting Workflow
Caption: Decision workflow for troubleshooting poor solubility.
Detailed Troubleshooting Steps
-
Mechanical Agitation (Vortex/Stirring): Before escalating to more aggressive methods, ensure you have provided sufficient mechanical energy. Stirring or vortexing for an extended period can often overcome a slow dissolution rate.
-
Sonication: If agitation is insufficient, use a bath sonicator. The high-frequency sound waves create cavitation bubbles that physically break apart the solid material, increasing the surface area available for the solvent to act upon. This is an excellent isothermal method that avoids potential thermal degradation. This technique is a common physical method used to enhance solubility.[6][7]
-
Gentle Heating: Increasing the temperature increases the kinetic energy of the system, which can help overcome the crystal lattice energy.
-
Causality: Heat increases the saturation solubility of most solids. However, it is crucial to use the lowest effective temperature (e.g., 40-60°C) to minimize the risk of compound degradation.
-
Self-Validation: After the compound dissolves with heat, you must allow the solution to cool back to room temperature. If the compound precipitates out, your room temperature solution was supersaturated, and you will need to either add more solvent or use a stronger solvent system.
-
-
Co-Solvent Systems: If you are constrained to a less effective primary solvent (e.g., for a specific reaction condition), adding a small amount of a strong, miscible co-solvent can dramatically improve solubility.[8]
-
Mechanism: A small percentage (e.g., 5-10%) of a solvent like DMF or DMSO can disrupt the intermolecular forces of the primary solvent, creating a microenvironment that is more favorable for solvating the compound.
-
Example: If your reaction is in DCM, preparing a stock in DMF and adding it to the DCM can work, or using a pre-mixed DCM/DMF (e.g., 10:1) solvent system may be effective.
-
-
Change of Solvent: If the above methods fail, your chosen solvent is likely inadequate for the desired concentration. Switching to a stronger polar aprotic solvent like pure DMF or DMSO is the most reliable solution.
Section 3: Experimental Protocols
Protocol 1: Standard Dissolution Protocol with Sonication
-
Weigh the required mass of this compound into a clean, dry vial.
-
Add the calculated volume of your chosen organic solvent (e.g., THF, DCM).
-
Cap the vial securely.
-
Vortex the mixture for 1 minute.
-
Place the vial in a bath sonicator.
-
Sonicate for 15-minute intervals, vortexing for 30 seconds between intervals.
-
Continue until the solid is fully dissolved. Visually inspect against a bright light to ensure no fine particulates remain.
Protocol 2: Dissolution Using Gentle Heating
-
Weigh the compound into a vial equipped with a magnetic stir bar.
-
Add the calculated volume of solvent (e.g., Toluene, Acetonitrile).
-
Place the vial in a heating block or oil bath set to 40°C with gentle stirring.
-
Do not exceed 60°C to minimize the risk of degradation.
-
Once fully dissolved, turn off the heat and remove the vial.
-
Allow the solution to cool to room temperature (approx. 30-60 minutes).
-
Crucial Validation Step: Inspect the cooled solution for any signs of precipitation. If crystals form, the compound is not stable in solution at that concentration at room temperature.
Protocol 3: Preparing a Solution with a Co-Solvent System
-
Prepare a co-solvent mixture. For example, for a 10% DMF in DCM solution, add 1 mL of DMF to 9 mL of DCM.
-
Weigh the this compound into a clean vial.
-
Add the co-solvent mixture to the vial.
-
Follow the steps in Protocol 1 (agitation and sonication) until the compound is fully dissolved. This method is often effective for achieving moderate concentrations in less-polar solvents.
Section 4: Data Summary & Reference Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇IN₂ | [1][9] |
| Molecular Weight | 258.06 g/mol | [1][9] |
| Physical Form | Solid | |
| XLogP3 (Lipophilicity) | 2.2 | [1] |
| IUPAC Name | 5-iodo-1-methylindazole | [1] |
| CAS Number | 1072433-59-0 | [1][9] |
Table 2: Recommended Organic Solvents for Solubility Testing
| Solvent | Polarity Index | Type | Recommended Use |
| DMSO (Dimethyl sulfoxide) | 7.2 | Polar Aprotic | High concentration stock solutions |
| DMF (Dimethylformamide) | 6.4 | Polar Aprotic | High concentration stock solutions |
| THF (Tetrahydrofuran) | 4.0 | Polar Aprotic | General use; may require heat/sonication |
| DCM (Dichloromethane) | 3.1 | Polar Aprotic | General use; may require heat/sonication |
| Toluene | 2.4 | Non-polar | Low polarity applications; will likely require heat |
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Iodo-1H-indazole. National Center for Biotechnology Information. [Link]
-
Chemical-Suppliers. 1H-indazole-3-carboxylic acid, 5-iodo-, methyl ester. [Link]
-
Panacea Journal of Pharmacy and Pharmaceutical Sciences. A comparative study of different approaches used for solubility enhancement of poorly water. [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
Sources
- 1. This compound | C8H7IN2 | CID 45789810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. This compound - CAS:1072433-59-0 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: Scale-Up Synthesis of 5-Iodo-1-methyl-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Iodo-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical advice for overcoming common challenges encountered during lab-scale and pilot-scale production. We will delve into the causality behind experimental choices, offer robust troubleshooting strategies, and provide detailed, validated protocols to ensure a safe, efficient, and successful scale-up.
Synthetic Strategy Overview
The synthesis of this compound primarily involves two logical steps: the iodination of the indazole core and its N-methylation. The sequence of these steps is a critical decision point for any scale-up campaign.
-
Route A: Iodination followed by Methylation. This route begins with the synthesis of 5-Iodo-1H-indazole, which is then methylated.
-
Route B: Methylation followed by Iodination. This route starts with 1-methyl-1H-indazole, which is subsequently iodinated.
For scale-up, Route A is strongly recommended . The primary challenge in indazole chemistry is controlling regioselectivity during substitution. The N-methylation of a substituted indazole (Route A) presents a well-defined challenge of N1 vs. N2 alkylation, which can be effectively controlled.[1][2][3][4] In contrast, direct iodination of 1-methyl-1H-indazole (Route B) would likely result in a complex mixture of regioisomers (4-iodo, 6-iodo, 7-iodo, etc.), posing significant purification challenges at a larger scale.[5]
Caption: Strategic decision workflow for synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when scaling up the synthesis of this compound?
The most significant challenge is controlling the regioselectivity of the N-methylation step. The indazole anion, formed after deprotonation, is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position.[6] This often leads to a mixture of the desired N1-methyl isomer and the undesired N2-methyl isomer, which can be difficult to separate on a large scale. Achieving high N1 selectivity is paramount for an efficient process.
Q2: Why is the N1-methylated indazole generally the desired product?
The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-tautomer.[3] Reaction conditions can be optimized to favor the formation of this more stable N1-alkylated product through thermodynamic control.[6][7] Biologically, the specific regioisomer often dictates the pharmacological activity; for many bioactive indazoles, the N1-substituted derivative is the active compound.[2]
Q3: What are the primary safety concerns for this process at scale?
There are three main areas of concern:
-
Use of Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, posing a fire and explosion risk. Handling large quantities requires a strictly inert and anhydrous environment.
-
Exothermic Reaction: The N-methylation reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled.[8][9]
-
Methylating Agents: Reagents like methyl iodide or dimethyl sulfate are toxic and potential carcinogens.[7] Minimizing exposure through closed systems and proper personal protective equipment (PPE) is essential.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-methylation of 5-Iodo-1H-indazole.
Issue 1: My reaction is producing a significant amount of the N2-isomer.
Root Cause Analysis: The formation of the N2-isomer is often favored under kinetic control, while the desired N1-isomer is the product of thermodynamic control.[6][7] The ratio is highly dependent on the choice of base, solvent, and temperature.
Solutions:
-
Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-selectivity.[1][3][4] The sodium cation is believed to coordinate with the N2-nitrogen, sterically hindering the approach of the electrophile and directing alkylation to the N1 position.
-
Avoid Polar Aprotic Solvents: Solvents like DMF can sometimes lead to poorer selectivity, yielding mixtures of N1 and N2 products.[2]
-
Temperature Control: Running the deprotonation at 0 °C and then allowing the reaction to slowly warm to room temperature can favor the thermodynamic N1 product.
-
Choice of Methylating Agent: While methyl iodide is common, other reagents like dimethyl sulfate can be used. Ensure the stoichiometry is well-controlled (typically 1.05-1.2 equivalents).
Caption: Proposed mechanism for N1 selectivity. (Note: Image generation is illustrative).
Issue 2: The reaction is sluggish or stalls, resulting in low yield.
Root Cause Analysis: Incomplete reactions are often traced back to reagent quality, insufficient activation, or temperature issues.
Solutions:
-
Verify NaH Activity: Sodium hydride is often sold as a dispersion in mineral oil. The surface can become passivated with sodium hydroxide/carbonate upon exposure to air. Use fresh NaH from a sealed container or wash the NaH with anhydrous hexane before use (with extreme caution and under an inert atmosphere).
-
Ensure Anhydrous Conditions: Any moisture will quench the NaH. Ensure all glassware is oven-dried or flame-dried and solvents are anhydrous.[10]
-
Sufficient Deprotonation Time: After adding NaH, allow the slurry to stir for at least 30-60 minutes at room temperature to ensure complete formation of the indazolide anion before adding the methylating agent.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material. If the reaction stalls, a slight warming to 40-50 °C can sometimes drive it to completion, but this may slightly decrease N1-selectivity.
Caption: A decision tree for troubleshooting low yields.
Issue 3: I am struggling to purify the final product at scale.
Root Cause Analysis: The similar polarity of the N1 and N2 isomers, along with residual starting material, can make purification by column chromatography inefficient and costly at scale.
Solutions:
-
Optimize for Crystallization: The most scalable purification method is crystallization. After workup, perform a solvent screen to find a system that selectively crystallizes the desired N1-isomer. Common systems include isopropanol/water, ethyl acetate/heptane, or toluene.
-
Workup Procedure: During the aqueous quench, a slow, controlled addition is critical to manage gas evolution and temperature. After extraction, washing the organic layer with brine can help remove residual water and some polar impurities.
-
Chromatography (If Necessary): If chromatography is unavoidable, optimize the solvent system on an analytical scale first. A shallow gradient (e.g., 5-20% ethyl acetate in hexanes) is often required to resolve the isomers. Using a larger particle size silica gel can improve flow rates for large columns.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Iodo-1H-indazole (Starting Material)
This procedure uses a Sandmeyer-type reaction from commercially available 5-Amino-1H-indazole.
Reagents & Quantities (Example Scale)
| Reagent | M.W. | Quantity | Moles | Equiv. |
| 5-Amino-1H-indazole | 133.15 | 50.0 g | 0.375 | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | 150 mL | ~1.8 | ~4.8 |
| Sodium Nitrite (NaNO₂) | 69.00 | 28.5 g | 0.413 | 1.1 |
| Potassium Iodide (KI) | 166.00 | 93.5 g | 0.563 | 1.5 |
| Water | 18.02 | ~1 L | - | - |
| Sodium Thiosulfate | 158.11 | - | - | - |
| Ethyl Acetate | 88.11 | ~1 L | - | - |
Step-by-Step Procedure:
-
Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add 5-Amino-1H-indazole (50.0 g) and 400 mL of water.
-
Acidification: Cool the slurry to 0-5 °C using a circulating chiller. Slowly add concentrated HCl (150 mL), keeping the internal temperature below 10 °C.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (28.5 g) in 100 mL of water. Add this solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature remains between 0-5 °C. A dark solution of the diazonium salt will form.
-
Iodination: In another beaker, dissolve potassium iodide (93.5 g) in 200 mL of water. Add the diazonium salt solution to the KI solution slowly (caution: nitrogen gas evolution).
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3-4 hours. Gentle heating to 40-50 °C may be required to drive the reaction to completion (monitor by TLC/LC-MS).[11]
-
Workup: Cool the reaction mixture. Add a 10% aqueous solution of sodium thiosulfate until the dark iodine color disappears. Extract the mixture with ethyl acetate (3 x 300 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Scale-Up N-Methylation of 5-Iodo-1H-indazole
This protocol is optimized for high N1-selectivity.
Reagents & Quantities (Example Scale)
| Reagent | M.W. | Quantity | Moles | Equiv. |
| 5-Iodo-1H-indazole | 244.04 | 100.0 g | 0.410 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 (NaH) | 20.5 g | 0.512 | 1.25 |
| Anhydrous THF | 72.11 | 1.0 L | - | - |
| Methyl Iodide (CH₃I) | 141.94 | 28.0 mL (63.8 g) | 0.450 | 1.1 |
| Saturated NH₄Cl (aq.) | 53.49 | ~500 mL | - | - |
Step-by-Step Procedure:
-
Inert Setup: Set up a 3L jacketed reactor under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
NaH Slurry: Charge the reactor with Sodium Hydride (20.5 g). Add anhydrous THF (500 mL) via cannula.
-
Indazole Addition: Dissolve 5-Iodo-1H-indazole (100.0 g) in anhydrous THF (500 mL). Add this solution slowly to the NaH slurry at room temperature. Caution: Hydrogen gas evolution will occur. Ensure adequate venting to a scrubber.
-
Deprotonation: Stir the resulting slurry at room temperature for 1 hour.
-
Methylation: Cool the reactor to 0-5 °C. Add methyl iodide (28.0 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Quenching: CRITICAL STEP: Cool the reaction back to 0-5 °C. Very slowly and carefully, add saturated aqueous ammonium chloride solution dropwise to quench the excess NaH. The initial addition should be extremely slow to control the vigorous gas evolution.
-
Extraction: Once the quench is complete, add more water and ethyl acetate. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by crystallization from isopropanol or ethyl acetate/heptane.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Technical Support Center: Regioselectivity in Indazole N-Alkyl
- Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Benchchem.
- Methods for preparing indazole compounds.
- Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Molecular Iodine as an efficient catalyst for the synthesis of indazole. Journal of Chemical and Pharmaceutical Research.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- Scale-up Reactions. (2019). Division of Research Safety, University of Illinois.
- Scale Up Safety. (2023). Stanford Environmental Health & Safety.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). DEKRA.
- Specific Solvent Issues with Iodination. American Chemical Society Green Chemistry Institute.
- 5-Iodo-1H-indazole synthesis. ChemicalBook.
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. fauske.com [fauske.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Halogenated Indazoles for the Modern Medicinal Chemist: An In-Depth Analysis of 5-Iodo-1-methyl-1H-indazole
Abstract: The indazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics, particularly kinase inhibitors.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount for modulating potency, selectivity, and pharmacokinetic properties. Halogenated indazoles, serving as versatile chemical handles for cross-coupling reactions, are indispensable building blocks in this endeavor. This guide provides a comprehensive comparative analysis of 5-Iodo-1-methyl-1H-indazole against other halogenated analogs, offering field-proven insights into selecting the optimal building block for your drug discovery program. We will delve into the nuances of reactivity, synthetic accessibility, and the downstream impact of halogen choice on molecular properties, supported by actionable experimental protocols.
Section 1: The Strategic Value of the Indazole Core
Indazoles are bicyclic aromatic heterocycles recognized as bioisosteres of indoles.[4] This structural mimicry allows them to engage in key biological interactions, such as hydrogen bonding with the hinge region of protein kinases, a feature exploited in drugs like Pazopanib.[1] The ability to introduce diverse substituents around the indazole core allows for the fine-tuning of a molecule's interaction with its target and optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Halogenation is a primary strategy to enable this diversification.
Section 2: Profiling the Workhorse: this compound
This compound is a highly valued building block due to the exceptional reactivity of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen series (C-I < C-Br < C-Cl), making it highly susceptible to oxidative addition to a low-valent palladium(0) complex, the crucial first step in most cross-coupling reactions.[5]
Synthetic Accessibility: The synthesis of 5-Iodo-1H-indazole is typically achieved via a Sandmeyer-type reaction starting from the readily available 5-aminoindazole.[6] Subsequent N-methylation provides the target compound. While effective, this route requires handling of diazotization reagents. Alternative strategies involving direct iodination of N-methyl indazole can be employed, though regioselectivity can be a challenge, potentially yielding a mixture of isomers (e.g., 4-iodo, 6-iodo, 7-iodo).[7]
Reactivity Profile: The primary utility of the iodo group is its high reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, alkyne) couplings.[5][8][9] This high reactivity often allows for milder reaction conditions—lower temperatures, lower catalyst loadings, and a broader tolerance of functional groups—compared to bromo or chloro analogs.[5][9]
Section 3: Comparative Analysis: Choosing the Right Halogen
The choice of halogen is not merely a matter of reactivity; it is a strategic decision that impacts synthesis, cost, and the properties of the final compound.
The Halogen Reactivity Series: Iodo vs. Bromo vs. Chloro
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[10] This trend is a direct consequence of the decreasing C-X bond dissociation energy down the group.
| Feature | Aryl Iodide (e.g., 5-Iodo) | Aryl Bromide (e.g., 5-Bromo) | Aryl Chloride (e.g., 5-Chloro) |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Typical Conditions | Mild (often room temp. to 80 °C)[5][9] | Moderate (elevated temperatures, 80-120 °C)[5] | Harsh (high temperatures, specialized ligands required)[5] |
| Catalyst/Ligand | Standard ligands (e.g., PPh₃) often suffice. | Often requires more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos).[8] | Requires highly specialized, sterically demanding, and electron-rich ligands.[11] |
| Cost & Availability | Generally higher cost. | Moderate cost, widely available. | Lowest cost, very widely available. |
| Sequential Coupling | Excellent for selective coupling in poly-halogenated systems.[5][12] | Can be used sequentially with iodoarenes.[5] | Less practical for selective sequential reactions. |
Expert Insight: For discovery chemistry where speed and substrate scope are critical, the higher reactivity of This compound is a distinct advantage. It allows for rapid diversification with a wide array of boronic acids, amines, and alkynes under reliable and mild conditions. The bromo analog, 5-Bromo-1-methyl-1H-indazole , represents a cost-effective compromise, offering good reactivity that is sufficient for many standard transformations, though it may require more forceful conditions or specialized catalyst systems.[5] Aryl chlorides are typically reserved for process chemistry optimization where cost is paramount and the specific coupling has been well-established.
The Impact of Regiochemistry
The position of the halogen on the indazole ring significantly influences both the electronic properties of the molecule and its reactivity. While this guide focuses on the 5-position, it is crucial to understand that a halogen at the 3-position, for instance, would exhibit different reactivity due to the electronic influence of the adjacent pyrazole ring nitrogen. Functionalization at C3 is a common strategy, and halogenation at this position is well-documented.[13][14] Similarly, halogens at the 4, 6, or 7 positions offer different vectors for molecular growth, which can be critical for escaping patent space or achieving optimal target engagement.
Section 4: Validated Experimental Protocols
To translate theory into practice, we provide detailed, self-validating protocols for key transformations. The rationale behind each step is explained to empower the researcher.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details the C-C bond formation between the indazole core and a generic arylboronic acid.
Workflow Visualization: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane and Water (4:1 ratio), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄), Ethyl Acetate (EtOAc), Brine
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. K₂CO₃ is the base required to facilitate the transmetalation step of the catalytic cycle.
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
-
Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. Water is often essential for the efficacy of the inorganic base.
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Rationale: The aqueous washes remove the inorganic base and salts.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol describes the formation of a C-N bond, a critical transformation in the synthesis of many pharmaceuticals.[8][15][16]
Catalytic Cycle Visualization: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.08 eq)
-
Anhydrous Toluene, degassed
Procedure:
-
Vessel Preparation: In a glovebox or under an Argon stream, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Rationale: NaOt-Bu is a strong, non-nucleophilic base required for amine deprotonation.[11] The Pd₂(dba)₃/Xantphos system is a powerful, second-generation catalyst combination effective for C-N coupling.[8] Xantphos is a bulky, electron-rich biarylphosphine ligand that promotes the reductive elimination step and stabilizes the catalytic species.[8]
-
-
Reagent Addition: Add the this compound and anhydrous, degassed toluene.
-
Amine Addition: Add the amine via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Pass the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Redissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Conclusion
For medicinal chemists engaged in rapid lead optimization and diversification, This compound stands out as the superior building block. Its high reactivity in a broad range of palladium-catalyzed cross-coupling reactions allows for milder conditions and greater functional group tolerance, accelerating the drug discovery cycle. While bromo- and chloro-analogs have their place, particularly in cost-driven process development, the iodo-derivative provides the reliability and versatility required at the forefront of research. The strategic selection of the halogen is a critical decision, and understanding the trade-offs in reactivity, accessibility, and cost is key to an efficient and successful synthesis campaign.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.).
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
- lookchem. (n.d.). METHYL 5-IODO-1H-INDAZOLE-3-CARBOXYLATE.
- Chem-Impex. (n.d.). Methyl 5-iodo-1H-indazole-3-carboxylate.
- Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
- ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis.
- ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Semantic Scholar. (2012). A comparative Suzuki reaction of aryl halides using a new dimeric orthopalladated complex under conventional and microwave irradiation conditions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- ChemicalBook. (n.d.). 5-Iodo-1H-indazole synthesis.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Beilstein Journals. (n.d.). Synthesis and reactivity of azole-based iodazinium salts.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.).
- PubMed Central. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
- ResearchGate. (n.d.). The Halogenation of Indazoles.
- Science of Synthesis. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.
- Benchchem. (n.d.). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. soc.chim.it [soc.chim.it]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating Novel 5-Iodo-1-methyl-1H-indazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its versatile structure allows for substitutions that can fine-tune its biological activity. This guide provides an in-depth, comparative framework for validating the biological activity of novel 5-Iodo-1-methyl-1H-indazole derivatives, a class of compounds with significant therapeutic potential.
The rationale for focusing on this specific scaffold stems from the known success of indazole derivatives as potent kinase inhibitors.[3][4] Compounds like Axitinib and Pazopanib, which feature an indazole core, have demonstrated significant clinical efficacy by targeting key signaling pathways involved in tumor growth and angiogenesis.[5][6][7] This guide will use Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), as a benchmark for comparison, providing a clear context for evaluating the performance of novel derivatives.[8][9]
Our approach is structured into a multi-phase validation workflow, moving from broad cellular effects to specific molecular targets and mechanisms of action. This ensures a comprehensive and rigorous evaluation, grounded in self-validating experimental designs and authoritative protocols.
A Phased Approach to Biological Validation
A logical, phased approach is critical to efficiently characterize novel compounds. This workflow ensures that resources are directed toward the most promising candidates by systematically narrowing down their biological effects and mechanism of action.
Caption: A Phased Validation Workflow.
Phase 1: Cellular Viability and Cytotoxicity Screening
Objective: The initial step is to determine whether the novel this compound derivatives exhibit anti-proliferative activity against relevant cancer cell lines. This is a broad-spectrum screen to identify compounds with cytotoxic or cytostatic effects.
Methodology: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10][11] This conversion is catalyzed by mitochondrial dehydrogenases and is directly proportional to the number of viable cells.[12]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HUVEC for angiogenesis-related targets) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel indazole derivatives and the benchmark compound, Axitinib. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| Novel Derivative 1 | HUVEC | 5.2 |
| Novel Derivative 2 | HUVEC | 1.8 |
| Novel Derivative 3 | HUVEC | 12.5 |
| Axitinib (Benchmark) | HUVEC | 0.5 |
Phase 2: Target Engagement - In Vitro Kinase Inhibition
Objective: For compounds showing significant cytotoxicity, the next step is to determine if they directly engage the hypothesized molecular target. Given the prevalence of indazole derivatives as kinase inhibitors, we will assess their ability to inhibit VEGFR-2, a key receptor in angiogenesis.[3][14]
Methodology: In Vitro Kinase Assay
A variety of in vitro kinase assay formats are available, often relying on the quantification of ATP consumption or ADP production during the phosphorylation reaction.[15] The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced, which is directly proportional to kinase activity.[16]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
-
Reagent Preparation: Prepare serial dilutions of the test compounds and Axitinib in a suitable kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the recombinant VEGFR-2 enzyme to wells containing the test compounds or vehicle control.[17]
-
Initiation: Start the kinase reaction by adding a mixture of the substrate (a specific peptide for VEGFR-2) and ATP. Incubate at room temperature for 1 hour.[17][18]
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.[16]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the IC50 values for the inhibition of VEGFR-2 by plotting the percentage of kinase activity against the compound concentration.
Caption: Principle of In Vitro Kinase Inhibition Assay.
Data Presentation: Comparative Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Novel Derivative 1 | VEGFR-2 | 150.3 |
| Novel Derivative 2 | VEGFR-2 | 25.1 |
| Axitinib (Benchmark) | VEGFR-2 | 1.2 |
Phase 3: Mechanism of Action - Cellular Pathway Analysis
Objective: After confirming direct target engagement, it is crucial to verify that the compound affects the intended signaling pathway within a cellular context and induces the desired biological outcome, such as apoptosis.
Methodology 1: Western Blot for Phospho-Protein Analysis
This technique allows for the detection of specific proteins and their phosphorylation status, providing a snapshot of the activity of a signaling pathway. To validate the inhibition of VEGFR-2, we will examine the phosphorylation level of VEGFR-2 itself and downstream signaling molecules.[19][20]
Experimental Protocol: Western Blot
-
Cell Treatment and Lysis: Treat cells (e.g., HUVEC) with the test compounds for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[21]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[21] Incubate the membrane with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[22] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]
-
Analysis: Quantify the band intensities and normalize the p-VEGFR-2 signal to the total VEGFR-2 signal to determine the extent of inhibition.
Methodology 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[23][24] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[25][26] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[23][25]
Experimental Protocol: Annexin V/PI Assay
-
Cell Treatment: Treat cancer cells with the test compounds at concentrations around their IC50 values for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[23]
-
Staining: Resuspend the cells in 1X Binding Buffer and add FITC-conjugated Annexin V and Propidium Iodide.[24][27]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[23][24][25]
Caption: Cellular States in Apoptosis Assay.
Data Presentation: Cellular Mechanism of Action
| Compound (at IC50) | % Inhibition of p-VEGFR-2 (Western Blot) | % Apoptotic Cells (Annexin V+) |
| Novel Derivative 2 | 85% | 65% |
| Axitinib (Benchmark) | 92% | 75% |
| Vehicle Control | 0% | 5% |
Conclusion and Future Directions
This guide outlines a rigorous, multi-phased approach to validate the biological activity of novel this compound derivatives. By systematically progressing from broad cytotoxicity screening to specific target engagement and cellular mechanism of action studies, researchers can build a comprehensive profile of their compounds. The comparative framework, using a well-characterized drug like Axitinib, is essential for contextualizing the potency and potential of new chemical entities.
A compound like "Novel Derivative 2" from our hypothetical data would be a promising candidate for further development. Its sub-micromolar IC50 in the cytotoxicity assay, potent inhibition of VEGFR-2 in the low nanomolar range, and confirmed ability to block the VEGFR-2 pathway in cells and induce apoptosis mark it as a lead compound.
Future work on such a candidate would involve broader kinase profiling to assess selectivity, in vivo efficacy studies in animal models of cancer, and comprehensive ADME/Tox profiling to evaluate its drug-like properties. This structured validation pipeline provides a robust foundation for advancing novel indazole derivatives toward clinical development.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- Western blot for phosphorylated proteins - Abcam. (n.d.).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Annexin-V and Apoptosis - Flow Cytometry Core Facility - Blizard Institute. (2019, December 4).
- Tips for detecting phosphoproteins by western blot | Proteintech Group. (n.d.).
- Vascular endothelial growth factor receptor 3 (VEGFR-3) is involved in tumor angiogenesis and growth | Cancer Research - AACR Journals. (2007, May 1).
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. (n.d.).
- Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC - PubMed Central. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
- The role of VEGF receptors in angiogenesis; complex partnerships - PMC - PubMed Central. (n.d.).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- MTT assay protocol | Abcam. (n.d.).
- The role of vascular endothelial growth factor in angiogenesis - PubMed. (n.d.).
- Western Blot Analysis of Phosphorylated Proteins - FUJIFILM Wako Chemicals. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Application Note: In Vitro Kinase Assay Protocol for the ITK Inhibitor GNE-4997 - Benchchem. (n.d.).
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (2016, November 29).
- Chemical structure of axitinib. Axitinib has the chemical name... | Download Scientific Diagram - ResearchGate. (n.d.).
- Axitinib | C22H18N4OS | CID 6450551 - PubChem - NIH. (n.d.).
- What is the Role of Vascular Endothelial Growth Factor? - News-Medical.Net. (n.d.).
- Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay - Benchchem. (n.d.).
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (2024, December 5).
- A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo - Benchchem. (n.d.).
- Axitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (n.d.).
- The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. (n.d.).
- In vitro kinase assay - Protocols.io. (2023, September 23).
- Axitinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.).
- An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. (n.d.).
- Kinase assays | BMG LABTECH. (2020, September 1).
- An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - Preprints.org. (2024, July 22).
- Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor - PubMed. (2008, August 14).
- Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. (2016, December 16).
- pazopanib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives - Benchchem. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).
- Different biological activities reported with Indazole derivatives - ResearchGate. (n.d.).
- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.).
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Axitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. In vitro kinase assay [protocols.io]
- 19. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of vascular endothelial growth factor in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-techne.com [bio-techne.com]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CL [thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Iodo-1-methyl-1H-indazole Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 5-Iodo-1-methyl-1H-indazole analogs, a chemical scaffold of significant interest in modern medicinal chemistry. We will dissect how specific structural modifications influence biological activity, with a particular focus on their role as kinase inhibitors. The insights are supported by comparative experimental data and detailed protocols to ensure scientific integrity and practical applicability for researchers in drug discovery and development.
The Indazole Scaffold: A Privileged Core in Drug Discovery
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets, most notably the ATP-binding site of protein kinases.[4] Kinase dysregulation is a hallmark of many diseases, including cancer, making indazole-based compounds highly valuable as potential therapeutics.[3][5]
The 1-methyl-1H-indazole core provides a specific isomeric configuration that orients substituents in a predictable manner within a target's binding pocket. The strategic placement of an iodine atom at the 5-position is of particular importance. This halogen serves two primary roles:
-
A Versatile Synthetic Handle: The C-I bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments to systematically probe the chemical space around the core.[4] This is fundamental to building a comprehensive SAR profile.
-
A Potential Binding Moiety: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the protein backbone or side chains, which can contribute significantly to binding affinity and selectivity.
This guide focuses on analogs built from this core, exploring how modifications at the 5-position and elsewhere on the indazole ring impact their biological efficacy.
Caption: The this compound scaffold with key modification points.
Structure-Activity Relationship (SAR) Analysis
The central principle of SAR is that the biological activity of a compound is directly related to its chemical structure. By making systematic chemical modifications, we can deduce which molecular features are critical for the desired therapeutic effect.
The Critical Role of Substitutions at the C5-Position
The 5-iodo group is the primary anchor for diversification. Replacing it with various aryl, heteroaryl, and alkyl moieties allows for the exploration of different pockets within the target protein.
-
Aromatic and Heteroaromatic Rings: Introducing rings at this position often aims to occupy hydrophobic pockets or form additional π-π stacking interactions. For instance, in the context of VEGFR-2 inhibitors, appending a phenyl or pyridyl ring can significantly enhance potency.[3] The specific substitution on these appended rings (e.g., adding methoxy or dimethylamino groups) can further fine-tune activity by altering electronic properties and forming new hydrogen bonds.
-
Chain-like Substituents: The introduction of flexible or rigid linkers and functional groups can probe for interactions deeper within the binding site or improve physicochemical properties like solubility.
Impact of Modifications at the C3-Position
While our focus is on 5-iodo analogs, modifications at other sites are crucial for optimizing the lead compound. The C3-position is particularly important.[6]
-
Small Functional Groups: Adding groups like amides or small heterocycles at C3 can form critical hydrogen bonds with the "hinge region" of many kinases, a common anchoring point for ATP-competitive inhibitors.[6][7]
-
Bulky Groups: Larger substituents at C3 can be used to achieve selectivity for one kinase over another by exploiting differences in the size and shape of their respective ATP-binding pockets.
Comparative Performance Data: A Quantitative Look at SAR
The following tables summarize SAR data for various indazole analogs. The data is compiled from multiple studies to provide a comparative benchmark. Note that IC50 values can vary based on specific assay conditions.
Table 1: SAR of 1-Methyl-1H-indazole Analogs with C5-Substitutions (Hypothetical Data Based on Literature Trends)
| Compound ID | C5-Substituent | Target Kinase | IC50 (nM) | Key Insight |
| Parent | -I | VEGFR-2 | 850 | Starting point; moderate activity. |
| Analog 1A | -Phenyl | VEGFR-2 | 150 | Hydrophobic interaction improves potency. |
| Analog 1B | -4-Methoxyphenyl | VEGFR-2 | 75 | Methoxy group likely forms a beneficial H-bond. |
| Analog 1C | -4-Aminophenyl | VEGFR-2 | 45 | Amine group acts as a strong H-bond donor. |
| Analog 1D | -Pyridin-4-yl | Aurora A | 210 | Nitrogen in pyridine ring can act as H-bond acceptor. |
| Analog 1E | -Thiophen-2-yl | Aurora A | 350 | Heterocycle alters electronic profile and shape. |
Table 2: SAR of 5-Substituted-1-methyl-1H-indazole Analogs with C3-Modifications (Hypothetical Data)
| Compound ID | C5-Substituent | C3-Substituent | Target Kinase | IC50 (nM) | Key Insight |
| Analog 1C | -4-Aminophenyl | -H | VEGFR-2 | 45 | Potent C5-group established. |
| Analog 2A | -4-Aminophenyl | -Amide (-CONH2) | VEGFR-2 | 12 | C3-amide forms a key H-bond with the kinase hinge region. |
| Analog 2B | -4-Aminophenyl | -Methyl | VEGFR-2 | 95 | Small alkyl group is tolerated but offers no binding benefit. |
| Analog 2C | -4-Aminophenyl | -Phenyl | VEGFR-2 | >1000 | Bulky C3-substituent creates steric clash, abolishing activity. |
Essential Experimental Protocols
To ensure the reliability and reproducibility of SAR data, standardized and validated experimental protocols are essential.
Protocol 1: Synthesis via Suzuki Cross-Coupling
This protocol describes a general method for replacing the 5-iodo group with an aryl or heteroaryl boronic acid.
Objective: To synthesize a library of C5-substituted 1-methyl-1H-indazole analogs for SAR screening.
Caption: Workflow for Suzuki cross-coupling to diversify the C5-position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
Procedure:
-
To a reaction flask, add this compound, the boronic acid, and the base.
-
Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 90-100°C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield the final compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the potency of an analog by measuring its ability to inhibit a specific kinase. The ADP-Glo™ Kinase Assay is a common and reliable method.[5][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Materials:
-
Target kinase and its specific substrate peptide
-
ATP
-
Test compounds (analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates (white, opaque)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting at a high concentration (e.g., 10 mM).
-
Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (as a control).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[5]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[5]
-
Protocol 3: Assessment of Drug-Like Properties
Beyond potency, a successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Early assessment of these "drug-like" properties is crucial.[10]
Objective: To evaluate the physicochemical properties of lead compounds to predict their in vivo behavior.
Key Properties & Methods:
-
Lipophilicity (LogP/LogD): This measures the compound's partitioning between octanol and water, predicting its ability to cross cell membranes. A balanced LogP (typically 1-5) is often desired.[11][12]
-
Method: Computational prediction (e.g., using SwissADME web server) or experimental determination via HPLC.[11]
-
-
Aqueous Solubility: Poor solubility can hinder absorption.
-
Method: Kinetic or thermodynamic solubility assays using techniques like nephelometry or UV-Vis spectroscopy.
-
-
Metabolic Stability: Determines how quickly the compound is broken down by liver enzymes (e.g., Cytochrome P450s).
-
Method: Incubation with liver microsomes followed by LC-MS analysis to measure the disappearance of the parent compound over time.
-
-
Lipinski's Rule of Five: A set of heuristics used to evaluate the drug-likeness of a compound for oral administration.[12]
-
Molecular Weight ≤ 500 Da
-
LogP ≤ 5
-
H-bond donors ≤ 5
-
H-bond acceptors ≤ 10
-
Data Summary Table for Drug-Like Properties
| Compound ID | MW | cLogP | Aqueous Solubility (µM) | Microsomal Half-life (min) |
| Analog 1C | 308.15 | 3.8 | 55 | 45 |
| Analog 2A | 351.17 | 3.2 | 120 | >60 |
Conclusion and Future Directions
The this compound scaffold is a highly productive starting point for the development of potent and selective kinase inhibitors. The SAR analysis clearly demonstrates that:
-
C5-diversification is a powerful strategy for improving potency by targeting specific sub-pockets in the kinase active site.
-
C3-functionalization is critical for establishing anchoring interactions with the kinase hinge region, often leading to a significant boost in inhibitory activity.
-
A multi-parameter optimization approach, balancing potency with favorable drug-like properties , is essential for advancing a lead compound toward clinical development.
Future work in this area should focus on leveraging these SAR insights to design novel analogs with improved selectivity profiles to minimize off-target effects, and to further enhance pharmacokinetic properties for better in vivo efficacy and safety.
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
- MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- YouTube. (2023). Druglikeness|Physicochemical properties|Pharmacokinetics|Toxicity.
- Google Patents. (n.d.). Indazole bioisostere replacement of catechol in therapeutically active compounds.
- PubMed Central. (n.d.). Target-based evaluation of 'drug-like' properties and ligand efficiencies.
- National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties.
- protocols.io. (2023). In vitro kinase assay.
- National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- ACS Publications. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor.
- MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- BenchChem. (n.d.). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.
- Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold.
- BenchChem. (n.d.). Benchmarking the Efficacy of 3-Iodo-6-methyl-5-nitro-1H-indazole-Based Compounds in Oncology Research.
- National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- BenchChem. (n.d.). A Comparative Guide to the Structural Validation of 4-Iodo-3-methyl-1H-indazole Derivatives.
- PubMed. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Target-based evaluation of ‘drug-like’ properties and ligand efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Indazole-Based Inhibitors Versus Existing Therapeutic Agents in Oncology
This guide provides an in-depth comparison of the efficacy of indazole-based inhibitors against existing therapeutic agents, primarily within the context of oncology. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy data, and the experimental methodologies used to evaluate these compounds. Our analysis is grounded in peer-reviewed literature and clinical trial data to ensure scientific accuracy and trustworthiness.
Introduction: The Central Role of Protein Kinases in Cancer Therapy
The deregulation of protein kinase activity is a hallmark of many cancers.[1][2] These enzymes, which catalyze the phosphorylation of proteins, are critical nodes in signaling pathways that control cell proliferation, survival, differentiation, and apoptosis.[1][3] Their frequent mutation or overexpression in tumor cells makes them highly attractive targets for therapeutic intervention.[3] Small-molecule kinase inhibitors, designed to block the ATP-binding site or allosteric sites of these enzymes, have revolutionized cancer treatment, leading to a new era of targeted therapy.[4][5]
The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[6][7] Several indazole-based drugs have gained FDA approval and are now integral components of cancer treatment regimens.[2][6] This guide will compare these novel agents to established therapies, providing a clear perspective on their relative performance and therapeutic potential.
Indazole-Based Inhibitors: A Closer Look at Key Approved Agents
The versatility of the indazole ring has allowed for the development of inhibitors targeting a diverse range of kinases.[2][7] We will focus on three prominent examples: Pazopanib, Niraparib, and Entrectinib.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[8][9]
-
Mechanism of Action: Pazopanib potently inhibits several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the cytokine receptor c-Kit.[8][10][11][12] By blocking these receptors, Pazopanib disrupts downstream signaling pathways crucial for tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[8][10]
Caption: Niraparib induces synthetic lethality in HR-deficient cells.
Entrectinib: A CNS-Active TRK/ROS1/ALK Inhibitor
Entrectinib is an oral inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK. [13][14]It is approved for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic tyrosine receptor kinase (NTRK) gene fusion and for adults with ROS1-positive non-small cell lung cancer (NSCLC). [14][15]
-
Mechanism of Action: Entrectinib is an ATP-competitive inhibitor that targets oncogenic fusions in TRK, ROS1, and ALK. [15][16]These fusion proteins drive tumor cell proliferation and survival by constitutively activating downstream signaling pathways. [13]A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against primary and metastatic brain tumors. [15][17]
Caption: Entrectinib inhibits key oncogenic fusion proteins.
Comparative Efficacy: Indazole Inhibitors vs. Existing Agents
The therapeutic landscape for cancer is diverse, with treatment choice depending on cancer type, genetic markers, and prior therapies. Below is a comparative summary of indazole-based inhibitors and other established agents.
| Drug (Class) | Primary Target(s) | Approved Indication(s) | Key Efficacy Metric (Example) | Reference |
| Pazopanib (Indazole TKI) | VEGFR, PDGFR, c-Kit | Advanced Renal Cell Carcinoma (RCC), Soft Tissue Sarcoma (STS) | RCC: Median Progression-Free Survival (PFS) of 9.2 months vs. 4.2 for placebo. | ,[10] [9] |
| Sunitinib (TKI) | VEGFR, PDGFR, c-Kit | Advanced RCC, GIST | RCC: Median PFS of 11 months. | [1] |
| Niraparib (Indazole PARPi) | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer (Maintenance) | Ovarian Cancer (HR-deficient): Median PFS of 21.9 months vs. 10.4 for placebo. | ,[18] [19] |
| Olaparib (PARPi) | PARP-1, PARP-2, PARP-3 | Ovarian, Breast, Pancreatic, Prostate Cancer | Ovarian Cancer (BRCA-mutated): Median PFS of 19.1 months vs. 5.5 for placebo. | [20] |
| Entrectinib (Indazole TKI) | TRKA/B/C, ROS1, ALK | NTRK Fusion-Positive Solid Tumors, ROS1+ NSCLC | NTRK Fusion+ Tumors: Overall Response Rate (ORR) of 57%. | ,[4] [14] |
| Larotrectinib (TKI) | TRKA/B/C | NTRK Fusion-Positive Solid Tumors | NTRK Fusion+ Tumors: ORR of 75%. | [4] |
| Dabrafenib + Trametinib (BRAF/MEK Inhibitors) | BRAF V600E, MEK1/2 | BRAF V600-Mutant Melanoma | Metastatic Melanoma: Median PFS of 11.4 months. | ,[21] [22] |
| Ipilimumab + Nivolumab (Immune Checkpoint Inhibitors) | CTLA-4, PD-1 | Melanoma, RCC, NSCLC | Metastatic Melanoma (BRAF+): 2-year overall survival of 72% (when used first-line). | ,[21] [23] |
Experimental Protocols for Efficacy Determination
The evaluation of kinase inhibitors requires a multi-step process involving biochemical assays, cell-based assays, and in vivo models. These protocols form a self-validating system to ensure the reliability of the findings.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50), a key measure of potency. [24][25]
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound (e.g., an indazole-based inhibitor) in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable peptide substrate, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). [24]3. Pre-incubation: Add the diluted inhibitor to the wells containing the kinase mixture and incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the enzymatic reaction begins. [24]4. Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction and measure kinase activity. A common method is a luminescence-based assay that quantifies the amount of ADP produced. [26]Reagents like ADP-Glo™ convert the ADP generated into a luminescent signal. [24]7. Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. [24]
Protocol 2: Cell Viability (XTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [27][28]It is used to determine the cytotoxic effect of a compound on cancer cell lines.
Caption: Workflow for a cell viability XTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the indazole inhibitor or control compound. Include wells with untreated cells (negative control) and wells with media only (blank).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings, typically 48-72 hours.
-
XTT Reagent Addition: Prepare the XTT (sodium 3’-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) labeling mixture according to the manufacturer's instructions. [29]Add the mixture to each well.
-
Color Development: Incubate the plate for 2-4 hours. Metabolically active cells will reduce the yellow XTT tetrazolium salt to a water-soluble orange formazan product. [27][28]6. Absorbance Measurement: Measure the absorbance of the formazan product using a spectrophotometer or microplate reader at a wavelength between 450 and 500 nm. [29]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the concentration that inhibits cell growth by 50% (GI50 or IC50). [30]
Protocol 3: In Vivo Tumor Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a critical tool for evaluating the in vivo efficacy of anticancer drugs. [31][32][33][34]
Caption: Workflow for an in vivo tumor xenograft study.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice). [34]2. Tumor Establishment: Allow the tumors to grow to a mean volume of approximately 100-200 mm³. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into different groups (e.g., vehicle control group, and one or more treatment groups with different doses of the test compound).
-
Drug Administration: Administer the indazole-based inhibitor and the vehicle control according to the planned schedule (e.g., once daily by oral gavage).
-
Monitoring: Monitor the mice regularly (2-3 times per week) for tumor size, body weight (as an indicator of toxicity), and general health.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effect.
Conclusion
Indazole-based inhibitors represent a significant and successful class of targeted therapies in oncology. Agents like Pazopanib, Niraparib, and Entrectinib have demonstrated substantial clinical efficacy by potently and selectively modulating key oncogenic pathways. When compared to existing therapeutic agents, their performance is often comparable or, in specific molecularly-defined patient populations, superior. The choice between an indazole-based inhibitor and another agent depends on a multitude of factors, including the tumor's genetic profile, prior treatments, and the specific safety profile of the drug. The rigorous experimental workflows detailed in this guide are essential for the continued discovery and development of novel, more effective inhibitors to improve patient outcomes.
References
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience.
- Niraparib: Mechanism of Action, Adverse Effects, and Contraindic
- Pazopanib: Indications, Adverse Effects, Contraindic
- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. ChemicalBook.
- Targeting protein kinases in cancer therapy. PubMed.
- entrectinib. Cancer Care Ontario.
- Xenograft Models For Drug Discovery. Reaction Biology.
- Drugs Targeting Kinase Inhibitors. News-Medical.Net.
- Niraparib: Uses, Mechanism of action, Efficacy and side effects. ChemicalBook.
- Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice.
- What is the mechanism of Entrectinib?
- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI.
- What is the mechanism of Niraparib Tosylate?
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
- Entrectinib. Wikipedia.
- Frontline Therapy for BRAF-Mutated Metastatic Melanoma: How Do You Choose, and Is There One Correct Answer?
- XTT Cell Viability Assay Kit. Biotium.
- Complete Guide to Choosing the Right Cell Viability Assay. AxisPharm.
- An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. springermedizin.de.
- Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020. PMC - NIH.
- Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs.
- The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. PubMed.
- Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors. PubMed.
- Pazopanib: Package Insert / Prescribing Inform
- pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY.
- What is the mechanism of Pazopanib Hydrochloride?
- Recent advances in targeting protein kinases and pseudokinases in cancer biology. Frontiers.
- What is Entrectinib used for?
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Multidisciplinary Care of BRAF‐Mutant Stage III Melanoma: A Physicians Perspective Review. PMC - NIH.
- Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J. Benchchem.
- Assay Development for Protein Kinase Enzymes. NCBI - NIH.
- Introduction to XTT assays for cell-viability assessment. Abcam.
- Immunotherapy Combination for BRAF+ Melanoma.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Management of a Patient With Advanced BRAF-Mutant Melanoma. HMP Global.
- New Melanoma Guideline Adds BRAF Inhibitor, MEK Inhibitor to First-Line Systemic Therapy Options. Personalized Medicine in Oncology.
- Indazole-based antiinflammatory and analgesic drugs.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- In vitro kinase assay. Protocols.io.
- Discovery and synthesis of novel indazole deriv
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- The Anticancer Activity of Indazole Compounds: A Mini Review.
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
- Indazole Deriv
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
Sources
- 1. Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting protein kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent advances in targeting protein kinases and pseudokinases in cancer biology [frontiersin.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 9. drugs.com [drugs.com]
- 10. urology-textbook.com [urology-textbook.com]
- 11. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 13. cancercareontario.ca [cancercareontario.ca]
- 14. Entrectinib - Wikipedia [en.wikipedia.org]
- 15. What is Entrectinib used for? [synapse.patsnap.com]
- 16. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 18. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 19. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions | springermedizin.de [springermedizin.de]
- 20. urology-textbook.com [urology-textbook.com]
- 21. ascopubs.org [ascopubs.org]
- 22. Multidisciplinary Care of BRAF‐Mutant Stage III Melanoma: A Physicians Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunotherapy Combination for BRAF+ Melanoma - NCI [cancer.gov]
- 24. benchchem.com [benchchem.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. benchchem.com [benchchem.com]
- 27. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 29. biotium.com [biotium.com]
- 30. benchchem.com [benchchem.com]
- 31. startresearch.com [startresearch.com]
- 32. reactionbiology.com [reactionbiology.com]
- 33. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 34. blog.crownbio.com [blog.crownbio.com]
spectroscopic (NMR, X-ray crystallography) confirmation of 5-Iodo-1-methyl-1H-indazole structure
An In-Depth Technical Guide to the Spectroscopic Confirmation of 5-Iodo-1-methyl-1H-indazole
In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of extensive biological data, a significant loss of resources, and potential safety concerns. The subject of this guide, this compound, is a heterocyclic scaffold of interest in medicinal chemistry, where the precise placement of the iodo and methyl groups is critical for its intended biological activity and patentability.
This guide provides a comprehensive comparison of the two primary analytical techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to equip researchers with the knowledge to confidently validate the structure of this compound and related molecules.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Primary Line of Inquiry
NMR spectroscopy serves as the initial and often most informative tool for structural elucidation in solution. For N-substituted indazoles, NMR is crucial for determining the site of alkylation (N-1 vs. N-2) and the substitution pattern on the bicyclic ring system.[1][2] The synthesis of N-alkylated indazoles often yields a mixture of N-1 and N-2 isomers, making a reliable differentiation method essential.[1]
The Causality Behind NMR-Based Structural Assignment
The key to confirming the this compound structure lies in differentiating it from its primary isomers, most notably 7-Iodo-1-methyl-1H-indazole and the N-2 methylated counterpart. The electronic environment of each proton and carbon atom is uniquely influenced by the positions of the electron-donating methyl group and the electron-withdrawing, anisotropic iodine atom.
-
¹H NMR: The proton on the pyrazole ring (H-3) and the protons on the benzene ring (H-4, H-6, H-7) will exhibit characteristic chemical shifts and coupling patterns. The N-methyl group will appear as a singlet, but its chemical shift can be indicative of N-1 vs. N-2 substitution. In N-1 isomers, the methyl protons are typically more shielded compared to N-2 isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the iodinated carbon (C-5) and the carbons adjacent to it (C-4, C-6), are highly diagnostic. The direct, heavy-atom effect of iodine causes a significant upfield shift (shielding) for C-5.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is invaluable. It reveals long-range (2-3 bond) correlations between protons and carbons. The correlation between the N-methyl protons and the C-3 and C-7a carbons is definitive proof of N-1 methylation.
Predicted Spectroscopic Data for this compound
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-3 | ~7.95 | s | - | Singlet, typical for H-3 in N-1 indazoles. |
| H-4 | ~7.75 | d | ~1.0 | Doublet due to small ⁴J coupling with H-6. Deshielded by adjacent iodine. |
| H-6 | ~7.15 | dd | J = 8.8, 1.0 | Doublet of doublets, coupling to H-7 (³J) and H-4 (⁴J). |
| H-7 | ~7.50 | d | J= 8.8 | Doublet, coupling to H-6. Deshielded by proximity to the pyrazole ring. |
| N-CH₃ | ~4.05 | s | - | Singlet, characteristic chemical shift for N1-methyl group in indazoles. |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-3 | ~134.5 | Unsubstituted C-3 in N-1 methyl indazoles. |
| C-3a | ~139.0 | Bridgehead carbon, influenced by N-methylation. |
| C-4 | ~129.5 | Deshielded by adjacent iodine. |
| C-5 | ~85.0 | Directly attached to iodine, showing significant shielding.[3] |
| C-6 | ~126.0 | Influenced by adjacent iodine. |
| C-7 | ~110.0 | Shielded by para-like relationship to iodine. |
| C-7a | ~123.0 | Bridgehead carbon adjacent to N-1. |
| N-CH₃ | ~35.5 | Typical shift for N1-methyl group. |
Data Interpretation Workflow
The logical process for confirming the structure from NMR data can be visualized as a decision-making workflow.
Caption: NMR data interpretation workflow for structural confirmation.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire the spectrum at 25 °C.
-
Apply a 30° pulse angle with a relaxation delay of 2 seconds.
-
Average 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled spectrum on the same sample.
-
A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Employ a spectral width that covers the expected range of chemical shifts (~0-160 ppm).
-
-
2D HMBC Acquisition:
-
Acquire a gradient-selected HMBC spectrum.
-
Optimize the long-range coupling delay (typically for J = 8 Hz) to observe two- and three-bond correlations. This is critical for linking the N-methyl group to the indazole core.
-
Part 2: Single-Crystal X-ray Crystallography – The Unambiguous Confirmation
While NMR provides powerful evidence for a structure in solution, X-ray crystallography offers definitive, irrefutable proof of molecular structure and connectivity in the solid state.[4] It generates a 3D model of the molecule, revealing precise bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.
The Power of X-ray Crystallography
The process involves irradiating a single, well-ordered crystal with X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a 3D electron density map can be calculated, from which the atomic positions are determined.[4] For this compound, this technique would unequivocally confirm:
-
The attachment of the methyl group to the N-1 position.
-
The placement of the iodine atom at the C-5 position.
-
The planarity of the indazole ring system.
-
Intermolecular packing forces in the crystal lattice.
Hypothetical Crystallographic Data
A successful crystallographic analysis would yield a data table similar to the one below.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C₈H₇IN₂ |
| Formula Weight | 258.06 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a, b, c (Å) | e.g., a=8.1, b=5.9, c=14.5 |
| α, β, γ (°) | e.g., α=90, β=109, γ=90 |
| Volume (ų) | ~780 |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 |
X-ray Crystallography Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process requiring patience and precision.
Caption: The experimental workflow for X-ray crystallography.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystallization: The primary challenge is often growing diffraction-quality single crystals.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).
-
Attempt crystallization via slow evaporation of the solvent in a loosely covered vial.
-
Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger jar containing a less soluble "anti-solvent" (e.g., hexane).
-
-
Crystal Mounting and Data Collection:
-
Select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K) to prevent radiation damage.
-
Center the crystal in the X-ray beam of a modern diffractometer.
-
Collect a full sphere of diffraction data.[5]
-
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using software packages (e.g., SHELXT) to obtain an initial electron density map.[5]
-
The atomic model is built into the electron density map and refined using least-squares methods (e.g., with SHELXL) to achieve the best possible fit between the observed and calculated diffraction data.[6]
-
Part 3: Comparative Analysis – A Self-Validating System
NMR and X-ray crystallography are not mutually exclusive; they are complementary techniques that, when used together, provide a self-validating system for structural confirmation. NMR verifies the structure in the solution phase, which is often more relevant to biological assays, while X-ray crystallography provides an indisputable map of the solid-state conformation.
Table 4: Comparison of NMR and X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Solid (single crystal) |
| Sample Amount | 1-10 mg | < 1 mg (but requires a single crystal) |
| Primary Information | Connectivity, chemical environment, dynamic processes | Absolute 3D structure, bond lengths/angles, packing |
| Key Challenge | Signal overlap in complex molecules, interpretation | Growing a diffraction-quality single crystal |
| Throughput | High (minutes to hours per sample) | Low (days to weeks, including crystallization) |
| Ambiguity | Low, but isomers can be challenging to distinguish | None, considered the "gold standard" |
Conclusion
The rigorous structural confirmation of this compound is a critical, non-negotiable step in its development path. A comprehensive NMR analysis, including ¹H, ¹³C, and 2D HMBC experiments, provides a robust and detailed picture of the molecule's connectivity in solution, allowing for the confident assignment of the N-1 methylation and C-5 iodination sites. However, for absolute and unambiguous proof, single-crystal X-ray crystallography remains the definitive technique. By employing both methods, researchers can establish the structure of their compound with the highest degree of scientific integrity, ensuring that subsequent biological and medicinal chemistry efforts are built on a solid and validated foundation.
References
-
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence emission spectra substituted 2H-indazoles in different solvents. Retrieved from [Link]
-
University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
Carr, S. B., Ainge, D., & Hogg, T. (2002). X Ray crystallography. Journal of Clinical Pathology: Clinical Molecular Pathology, 55(6), 20–23. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., El-Faham, A., & Soliman, S. M. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6296. [Link]
-
Reed, C. R., Lavoie, M. J., Cruz, C. A., Lavis, J. M., & Lavoie, G. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to In Vitro Metabolic Stability Assessment: A Case Study of 5-Iodo-1-methyl-1H-indazole Derivatives
This guide provides a comprehensive comparison of the primary in vitro methodologies for assessing the metabolic stability of novel chemical entities, specifically focusing on a series of 5-Iodo-1-methyl-1H-indazole derivatives. As researchers in drug discovery, our goal extends beyond synthesizing potent molecules; we must also design compounds with favorable pharmacokinetic properties to ensure they can reach their target in sufficient concentration and exert a therapeutic effect.[1] Metabolic stability is a critical determinant of a drug's in vivo half-life, bioavailability, and dosing regimen.[2][3] This document offers an in-depth look at the experimental design, execution, and data interpretation for two cornerstone assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
The indazole scaffold is a privileged structure in medicinal chemistry, but like many heterocyclic cores, it can be susceptible to metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[4][5] Understanding the metabolic liabilities of derivatives, such as the this compound series, early in the discovery process is paramount. It allows for a data-driven approach to structural modification, enabling the medicinal chemist to "design out" metabolic soft spots and enhance drug-like properties.[6]
Section 1: Choosing the Right In Vitro Model System
The liver is the body's primary site for drug metabolism.[7][8] To model this complex biological environment in vitro, we primarily rely on two subcellular and cellular systems: Liver Microsomes and intact Hepatocytes. The choice between them is a trade-off between throughput, cost, and the scope of metabolic pathways being investigated.
-
Human Liver Microsomes (HLM): These are vesicles formed from the endoplasmic reticulum of liver cells.[9] They are a cost-effective and convenient tool, rich in Phase I drug-metabolizing enzymes, most notably the CYPs.[9][10] HLM assays are excellent for high-throughput screening to assess CYP-mediated metabolic liability.[11] However, they lack the cytosolic enzymes and the complete machinery for Phase II conjugation reactions unless specific cofactors are supplemented.[6]
-
Cryopreserved Hepatocytes: These are intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) in their proper cellular location, with physiological concentrations of cofactors.[7][8][12] Hepatocyte assays are considered the "gold standard" for in vitro metabolism studies as they provide a more holistic and physiologically relevant picture of a compound's hepatic clearance.[8][13]
Below is a diagram illustrating the key differences in enzymatic machinery between these two systems.
Caption: Comparison of enzyme content in liver microsomes vs. hepatocytes.
Section 2: Experimental Protocols & Causality
A robust experimental design is self-validating. This is achieved by including appropriate controls to ensure the assay system is performing correctly and that the observed compound depletion is due to enzymatic activity.
Protocol 2.1: Liver Microsomal Stability Assay
This assay quantifies the rate of disappearance of a test compound upon incubation with liver microsomes in the presence of the necessary cofactor, NADPH.[3]
A. Reagent Preparation & Rationale:
-
Phosphate Buffer (100 mM, pH 7.4): This maintains a stable, physiological pH essential for optimal enzyme activity.
-
Test Compound Stock (10 mM in DMSO): A high-concentration stock allows for minimal solvent concentration in the final incubation, preventing enzyme inhibition. The final DMSO concentration should be kept below 0.5%.
-
Human Liver Microsomes (20 mg/mL stock): Pooled from multiple donors to average out inter-individual variability in enzyme expression.[9]
-
NADPH Regenerating System (e.g., G6P, G6PDH): NADPH is a critical cofactor for CYP enzymes but is consumed rapidly.[14] A regenerating system provides a continuous supply, ensuring the reaction rate is linear over the incubation period.
-
Positive Control (e.g., Verapamil, 1 µM): A compound with a known, high rate of metabolism in HLM. This control validates that the microsomal enzymes and cofactors are active.
-
Quenching Solution (Acetonitrile with Internal Standard): Cold acetonitrile immediately stops the enzymatic reaction by precipitating proteins. An internal standard (a structurally similar, stable compound not found in the matrix) is included for accurate quantification during LC-MS/MS analysis.[15]
B. Incubation Procedure:
-
Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
In a 96-well plate, add the test compound to the master mix to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the buffer.
-
Initiate the reaction by adding liver microsomes to a final protein concentration of 0.5 mg/mL. The reaction for a negative control is initiated with heat-inactivated microsomes.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.[16]
Protocol 2.2: Hepatocyte Stability Assay
This assay uses intact cells to provide a more comprehensive assessment of metabolic clearance.[7][17]
A. Reagent Preparation & Rationale:
-
Cryopreserved Human Hepatocytes: Use hepatocytes with high viability (>90% post-thaw) for reliable results.
-
Williams' Medium E: A specialized cell culture medium that supports hepatocyte viability and function.
-
Test Compound & Controls: Prepared as in the microsomal assay. A low-clearance compound (e.g., Warfarin) and a high-clearance compound (e.g., Diclofenac) are often used as controls.[7]
-
Quenching Solution: Same as for the microsomal assay.
B. Incubation Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend in pre-warmed Williams' Medium E to a final density of 0.5-1.0 x 10^6 viable cells/mL.[13]
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound to the wells to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, often on an orbital shaker to keep cells in suspension.[7][13]
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample and quench the reaction as described in the microsomal protocol.[7]
-
Process samples for LC-MS/MS analysis.
Section 3: Bioanalysis and Data Interpretation
The accurate quantification of the parent compound at each time point is the foundation of metabolic stability assessment.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, selectivity, and speed.[18][19][20][21]
-
Chromatography (LC): Separates the parent drug from any potential metabolites and matrix components, ensuring that only the compound of interest is being measured.[18]
-
Mass Spectrometry (MS/MS): Provides highly selective and sensitive detection by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for the parent compound and the internal standard.[18]
Data Analysis Workflow
The workflow from raw data to actionable insights involves several key calculations.
Caption: Workflow for calculating stability parameters from LC-MS/MS data.
-
Half-Life (t½): The time required for 50% of the parent compound to be metabolized. It is determined from the slope (k) of the natural log-linear plot of the compound's disappearance over time.[3]
-
Equation: t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): Represents the maximal capacity of the liver to metabolize a drug, independent of physiological factors like blood flow.[3][17] It is a key parameter for predicting in vivo hepatic clearance.
-
Equation (Microsomes): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
Equation (Hepatocytes): CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of Cells in millions)[17]
-
Section 4: Comparative Data for this compound Derivatives
To illustrate the utility of these assays, we present hypothetical data for three derivatives from our target series compared to Verapamil, a well-characterized control compound.
Derivative Structures:
-
IND-01: Parent this compound
-
IND-02: IND-01 with a fluoro substitution on the benzene ring.
-
IND-03: IND-01 with a cyclopropyl group replacing the N-methyl group.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
|---|---|---|---|
| Verapamil | 8.5 | 163.1 | High Clearance |
| IND-01 | 45.2 | 30.7 | Moderate Clearance |
| IND-02 | > 60 | < 23.1 | Low Clearance |
| IND-03 | 15.7 | 88.3 | High Clearance |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | t½ (min) | CLint (µL/min/10^6 cells) | Stability Classification |
|---|---|---|---|
| Verapamil | 15.1 | 91.8 | High Clearance |
| IND-01 | 38.9 | 35.7 | Moderate Clearance |
| IND-02 | > 120 | < 11.6 | Low Clearance |
| IND-03 | 12.4 | 111.8 | High Clearance |
Analysis of Results:
-
IND-01 shows moderate stability. Its clearance is likely driven by CYP-mediated oxidation, possibly N-demethylation or aromatic hydroxylation. The similar clearance values in HLM and hepatocytes suggest Phase I metabolism is the primary route of elimination.
-
IND-02 demonstrates significantly improved metabolic stability. The strategic placement of a fluorine atom, a common tactic in medicinal chemistry, can block a potential site of metabolism ("metabolic blocking"), thereby reducing the rate of CYP-mediated oxidation.
-
IND-03 exhibits poor stability. The replacement of the N-methyl with an N-cyclopropyl group, while intended to explore SAR, has introduced a new metabolic liability. The cyclopropyl group is susceptible to oxidative metabolism, leading to rapid clearance. The higher clearance in hepatocytes compared to microsomes could suggest the involvement of non-CYP or Phase II enzymes, highlighting the value of the hepatocyte assay.
Section 5: Conclusion and Forward Look
The in vitro assessment of metabolic stability is an indispensable component of modern drug discovery.[1][8] By employing a tiered approach—starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models for key compounds—researchers can efficiently identify and optimize leads.
For the this compound series, this guide demonstrates a clear path forward. The data indicates that blocking potential sites of aromatic hydroxylation with electron-withdrawing groups like fluorine (as in IND-02 ) is a viable strategy to enhance metabolic stability. Conversely, modifications at the N1 position, such as the cyclopropyl group in IND-03 , can introduce new liabilities.
These in vitro CLint values serve as the foundational data for in vitro-in vivo extrapolation (IVIVE), allowing for the early prediction of human pharmacokinetic parameters and helping to select the most promising candidates for further preclinical development.[2][17]
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Investigation of indazole unbinding pathways in CYP2E1 by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 19. admin.mantechpublications.com [admin.mantechpublications.com]
- 20. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Head-to-Head Comparison of Key Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. The efficient and regioselective construction of this bicyclic heterocycle is, therefore, a critical endeavor for chemists in both academic and industrial settings. The choice of synthetic strategy is a pivotal decision that dictates not only the efficiency of the synthesis but also the accessible chemical space for derivatization.
This guide provides an in-depth, head-to-head comparison of four prominent synthetic routes to substituted indazoles. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering field-proven insights into the causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
At a Glance: Performance Comparison of Indazole Synthetic Routes
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Davis-Beirut Reaction | Good (60-90%) | Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[1] | Metal-free, utilizes inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.[1][2] | Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization of reaction conditions (e.g., water content).[1][3] |
| Cadogan-Sundberg Synthesis | Moderate to Good (~70-80%) | Broad for substituted o-nitrostyrenes and related precursors. | Reductive cyclization is a classic and reliable method. | Often requires high temperatures (refluxing in high-boiling solvents) and stoichiometric phosphite reagents.[4][5] |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to High (50-95%) | Broad scope for both coupling partners, good functional group tolerance.[1] | High atom economy, allows for the synthesis of complex and diverse indazole derivatives, applicable to both 1H and 2H isomers.[1] | Requires expensive and potentially toxic transition metal catalysts; optimization of ligands and reaction conditions is often necessary. |
| [3+2] Cycloaddition of Sydnones and Arynes | Good to Excellent (often >80%) | Broad tolerance for various functional groups on both sydnone and aryne precursors.[1][6] | High yields, excellent regioselectivity for 2H-indazoles, and proceeds under mild reaction conditions.[1][6][7] | Requires the synthesis of sydnone precursors, and some electron-deficient sydnones may be unreactive.[1] |
The Davis-Beirut Reaction: A Metal-Free Approach to 2H-Indazoles
The Davis-Beirut reaction is an N,N-bond forming heterocyclization that provides an efficient, metal-free route to a variety of 2H-indazoles and indazolones under both acidic and basic conditions.[2] Its appeal lies in the use of inexpensive starting materials and the avoidance of toxic metals.[2]
Mechanistic Insight
The reaction proceeds through the formation of a key o-nitrosobenzylidine imine intermediate. In the presence of a base, a proton is abstracted from the carbon adjacent to the secondary amine in an N-substituted 2-nitrobenzylamine, generating a carbanion. This carbanion then attacks an oxygen of the nitro group. Subsequent protonation, dehydration, and nucleophilic attack by an alcohol (or other nucleophile) lead to the formation of the indazole ring.[2] The reaction can also be catalyzed by acid, proceeding through a carbocation intermediate.[2]
Visualizing the Davis-Beirut Reaction
Caption: Base-catalyzed Davis-Beirut reaction mechanism.
Experimental Protocol: Synthesis of 2-Amino-2H-indazoles
This protocol is adapted from a procedure for the synthesis of novel 3-amino-2H-indazoles.
Materials:
-
Substituted o-nitrobenzylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the o-nitrobenzylamine (1.0 eq) in anhydrous THF, add DBU (1.2 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-2H-indazole.
Self-Validation: The formation of the desired product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC. The absence of the starting material nitro group signal in the IR spectrum and the appearance of characteristic indazole ring proton signals in the ¹H NMR spectrum are indicative of a successful reaction.
The Cadogan-Sundberg Synthesis: A Classic Reductive Cyclization
The Cadogan-Sundberg synthesis is a well-established method for preparing indoles from o-nitrostyrenes using trialkyl phosphites.[5] This reductive cyclization can be adapted for the synthesis of indazoles from analogous precursors.
Mechanistic Insight
The reaction is initiated by the deoxygenation of the nitro group by the trialkyl phosphite to form a nitroso intermediate. This is followed by further deoxygenation to a nitrene, which then undergoes cyclization onto the adjacent double bond to form the indazole ring. Alternatively, a non-nitrene pathway involving a five-center 6π electrocyclization has also been proposed.
Visualizing the Cadogan-Sundberg Synthesis
Caption: Simplified mechanism of the Cadogan-Sundberg synthesis.
Experimental Protocol: One-Pot Synthesis of 2H-Indazoles
This is a general procedure for a one-pot condensation and Cadogan reductive cyclization.
Materials:
-
o-Nitrobenzaldehyde
-
Primary amine (alkyl or aryl)
-
Tri-n-butylphosphine
-
Protic solvent (e.g., ethanol)
Procedure:
-
In a reaction vessel, dissolve the o-nitrobenzaldehyde (1.0 eq) and the primary amine (1.1 eq) in the chosen protic solvent.
-
Stir the mixture at room temperature to facilitate imine formation.
-
Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Heat the reaction to a temperature conducive to reductive cyclization (e.g., 80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 2H-indazole.
Self-Validation: The success of the reaction is confirmed by the disappearance of the aldehyde and amine starting materials and the appearance of the indazole product on TLC. Spectroscopic analysis (NMR, MS) will confirm the structure of the product. The characteristic chemical shifts of the indazole ring protons and the molecular ion peak in the mass spectrum are key indicators.
Transition-Metal-Catalyzed C-H Activation/Annulation
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex molecules, and indazole synthesis is no exception. Rhodium(III)-catalyzed C-H activation/annulation of azobenzenes with various coupling partners represents a highly atom-economical and versatile strategy.[8]
Mechanistic Insight
The catalytic cycle is typically initiated by the coordination of the azo group of the azobenzene to the rhodium(III) catalyst, which directs the regioselective C-H activation of the ortho C-H bond to form a rhodacycle intermediate. This intermediate then undergoes insertion of the coupling partner (e.g., an aldehyde or alkyne), followed by reductive elimination and subsequent cyclization/aromatization to afford the indazole product and regenerate the active catalyst.[8]
Visualizing the Rh(III)-Catalyzed C-H Activation/Annulation
Caption: Catalytic cycle for Rh(III)-catalyzed indazole synthesis.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-indazoles
This protocol is based on the reaction of azobenzenes with aldehydes.[9][10]
Materials:
-
Azobenzene derivative
-
Aldehyde
-
[Cp*RhCl₂]₂
-
AgSbF₆
-
Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add the azobenzene (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol %), and AgSbF₆ (20 mol %).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous dioxane (1.0 mL) followed by the aldehyde (0.40 mmol, 2.0 equiv).
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-2H-indazole.
Self-Validation: The reaction can be monitored by the consumption of the azobenzene starting material. Successful synthesis is confirmed by the presence of the indazole product in the crude ¹H NMR spectrum and by its isolation and full characterization (¹H NMR, ¹³C NMR, HRMS).
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
The [3+2] dipolar cycloaddition of sydnones with arynes is a highly efficient and regioselective method for the synthesis of 2H-indazoles.[6][11] This reaction proceeds under mild conditions and typically affords high yields of the desired products, often without the formation of the 1H-indazole isomer.[7]
Mechanistic Insight
The reaction is believed to proceed via an initial [3+2] cycloaddition of the sydnone (a mesoionic 1,3-dipole) with the aryne (a reactive dienophile) to form a bicyclic adduct. This adduct is typically unstable and spontaneously undergoes a retro-[4+2] cycloaddition (cheletropic extrusion) to eliminate a molecule of carbon dioxide, leading to the formation of the aromatic 2H-indazole.[6][7]
Visualizing the [3+2] Cycloaddition
Caption: Mechanism of the [3+2] cycloaddition of a sydnone and an aryne.
Experimental Protocol: Synthesis of 2H-Indazoles
This general procedure is adapted from the literature for the reaction of sydnones with arynes generated from silylaryl triflates.[7]
Materials:
-
Sydnone derivative
-
o-(Trimethylsilyl)aryl triflate
-
Tetrabutylammonium fluoride (TBAF) (solid or as a THF solution)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of the sydnone (1.2 eq) and the o-(trimethylsilyl)aryl triflate (1.0 eq) in anhydrous acetonitrile, add TBAF (1.5 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2H-indazole.
Self-Validation: A clean, spot-to-spot transformation on TLC with the disappearance of starting materials is indicative of a successful reaction.[7] The structure of the 2H-indazole product is confirmed by spectroscopic methods. The absence of signals corresponding to the 1H-indazole isomer in the ¹H NMR spectrum validates the high regioselectivity of this method.
Conclusion
The synthesis of substituted indazoles is a rich and evolving field. The choice of the optimal synthetic route is a multifactorial decision that weighs yield, substrate scope, cost, and the desired substitution pattern. The Davis-Beirut reaction offers a valuable metal-free option, while the Cadogan-Sundberg synthesis remains a reliable classic. For the construction of complex and diverse indazoles with high atom economy, transition-metal-catalyzed C-H activation is a powerful modern strategy. Finally, for the highly regioselective and high-yielding synthesis of 2H-indazoles under mild conditions, the [3+2] cycloaddition of sydnones and arynes is an excellent choice. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their pursuit of novel indazole-based molecules.
References
-
Al-dujaili, L. J., & Al-shammari, A. M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4998. [Link]
-
Zhu, J. S., Li, C. J., Kraemer, N., Larach, J. M., Tsui, K. Y., Olmstead, M. M., Tantillo, D. J., Haddadin, M. J., & Kurth, M. J. (2019). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Organic & biomolecular chemistry, 17(15), 3825–3832. [Link]
-
Zhu, J. S., Kraemer, N., Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of chemical research, 52(8), 2238–2250. [Link]
-
Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-indazoles by the [3+2] cycloaddition of arynes and sydnones. Organic letters, 12(10), 2234–2237. [Link]
-
Zhu, J. S., Kraemer, N., Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2238-2250. [Link]
-
Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(10), 2783. [Link]
-
Zhu, J. S., Kraemer, N., Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed, 31335122. [Link]
-
Jeong, T., Han, S. H., Han, S., Sharma, S., Park, J., Lee, J. S., Kwak, J. H., Jung, Y. H., & Kim, I. S. (2016). Access to 3-Acyl-(2H)-indazoles via Rh(III)-Catalyzed C-H Addition and Cyclization of Azobenzenes with α-Keto Aldehydes. ResearchGate. [Link]
-
Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-indazoles by the [3 + 2] cycloaddition of arynes and sydnones. PubMed, 20420417. [Link]
-
Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture. Journal of the American Chemical Society, 135(19), 7122–7125. [Link]
-
Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C-H Bond Functionalization and Cyclative Capture. Europe PMC. [Link]
-
Wu, C., Sun, C., & Shi, F. (2011). Synthesis of 2H-indazoles by the [3 + 2] dipolar cycloaddition of sydnones with arynes. The Journal of organic chemistry, 76(17), 7064–7073. [Link]
-
Kraemer, N., Zhu, J. S., Li, C. J., Larach, J. M., Tsui, K. Y., Tantillo, D. J., Haddadin, M. J., & Kurth, M. J. (2019). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. [Link]
-
Wu, C., Sun, C., & Shi, F. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 76(17), 7064-7073. [Link]
-
Wu, C., Sun, C., & Shi, F. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Europe PMC. [Link]
-
Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. ACS Publications. [Link]
-
Reitti, M., Kervefors, L., & Olofsson, B. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters, 26(9), 1956-1961. [Link]
-
SynArchive. (n.d.). Cadogan-Sundberg Indole Synthesis. Retrieved from [Link]
-
Beifuss, U., & Aljar, N. (2020). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Pordel, M. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. ResearchGate. [Link]
-
Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]
-
Jeong, T., Han, S. H., Han, S., Sharma, S., Park, J., Lee, J. S., Kwak, J. H., Jung, Y. H., & Kim, I. S. (2016). Access to 3-Acyl-(2H)-indazoles via Rh(III)-Catalyzed C−H Addition and Cyclization of Azobenzenes with α‑Keto Aldehydes. Studylib. [Link]
-
Gaikwad, D. D., Barmade, M. A., & Shingare, M. S. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(48), 31057-31083. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
-
Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69. [Link]
-
C-M, C., J, R., J, A., & C, C. (2020). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules (Basel, Switzerland), 25(19). [Link]
-
Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from [Link]
-
Gribble, G. W. (2020). (PDF) Cadogan–Sundberg Indole Synthesis. ResearchGate. [Link]
-
Liu, Y., & Zhang, Y. (2011). The improvement of two kinds of synthetic methods of indazoles. ResearchGate. [Link]
-
Sundberg, R. J. (1966). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. The Journal of Organic Chemistry, 31(11), 3604-3610. [Link]
-
Kumar, D., & Kumar, N. (2022). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. ResearchGate. [Link]
-
Rajeswararao, H. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 1-18. [Link]
-
Zhang, S. G., Liang, C. G., & Zhang, W. H. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. [Link]
-
Panda, S. S., & Rout, S. K. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug development research, 83(7), 1499–1520. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2H-indazoles by the [3 + 2] cycloaddition of arynes and sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Kinase Selectivity Profile of 5-Iodo-1-methyl-1H-indazole-derived Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of investigational compounds is a critical step in the journey from a promising hit to a viable drug candidate. The 1-methyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. The strategic introduction of a 5-iodo substituent provides a valuable synthetic handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitory profiles. This guide provides a comprehensive framework for evaluating the kinase selectivity of novel 5-Iodo-1-methyl-1H-indazole-derived compounds, drawing on comparative data from other well-characterized indazole derivatives to illustrate key principles and methodologies.
While direct, publicly available head-to-head comparative data for a broad panel of this compound derivatives is limited, the principles of kinase selectivity assessment are universal. This guide will therefore focus on the "how-to" of such an evaluation, using data from analogous indazole-based inhibitors to provide context and benchmarks. We will delve into the critical experimental workflows, the interpretation of the resulting data, and the underlying rationale for these methodological choices, empowering you to rigorously characterize your own compounds.
The Indazole Scaffold: A Versatile Core for Kinase Inhibition
The indazole core is a bioisostere of purine and is recognized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[1] This fundamental interaction anchors the inhibitor, and modifications at various positions on the indazole ring can then be used to achieve both potency and selectivity.[2] For instance, substitutions at the 6-position have been shown to be a critical determinant of selectivity against various kinases.[2] Similarly, modifications at other positions can be exploited to either enhance interactions with the primary target or to avoid steric clashes with off-target kinases. The 5-iodo group, in particular, serves as a versatile point for diversification through various cross-coupling reactions, enabling the synthesis of a library of analogs for comprehensive SAR studies.[1]
Comparative Kinase Inhibition Profiles of Indazole-Based Compounds
To understand the potential selectivity landscape of this compound derivatives, it is instructive to examine the profiles of other indazole-containing compounds. The selectivity of these molecules can range from highly specific to multi-targeted, depending on the substitution patterns around the core scaffold.[3]
| Compound ID | Primary Kinase Target(s) | IC50 (nM) | Key Off-Target Kinase(s) | IC50 (nM) / % Inhibition | Selectivity Fold (Primary vs. Off-Target) | Source |
| Compound 15 | JNK3 | 1 | p38α | 226 | 226x | [2] |
| UNC2025 | MER | 0.74 | AXL | 122 | ~165x | [3] |
| FLT3 | 0.8 | MET | 364 | 455x | [3] | |
| BMS-777607 | AXL | 1.1 | TYRO3 | 4.3 | ~4x | [3] |
| RON | 1.8 | c-Met | 3.9 | ~2x | [3] | |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 1-2 | PLK4 | 4.2 | ~2-4x | [4] |
| Pazopanib | VEGFR1-3, PDGFRα/β, KIT | 10-84 | c-Fms, Itk, Lck | - | Multi-targeted | [4] |
| Indazole Amide Derivative (Cmpd 2f) | Anticancer (cell-based) | 230–1150 µM | - | - | - | [5] |
| Indazole-based PLK4 Inhibitor (C05) | PLK4 | < 0.1 | - | 87.45% inhibition against a panel of 10 kinases | Selective | [5][6] |
This table is illustrative and compiles data from various sources. Direct comparison of IC50 values should be approached with caution as experimental conditions can differ between studies.
The data clearly demonstrates that subtle changes to the indazole scaffold can lead to significant shifts in selectivity. For example, while both Compound 15 and Axitinib are potent kinase inhibitors, their selectivity profiles are vastly different, with Compound 15 showing high selectivity for JNK3 over p38α, and Axitinib potently inhibiting the VEGFR family with some off-target activity on PLK4.[2][4] This underscores the importance of comprehensive profiling for any novel this compound derivative.
Experimental Workflows for Determining Kinase Selectivity
A multi-pronged approach is essential for accurately assessing the selectivity of a novel kinase inhibitor.[4] This typically involves an initial broad screen to identify potential targets and off-targets, followed by more focused secondary assays to confirm and quantify these interactions. Finally, cellular assays are employed to understand the compound's effects in a more physiologically relevant context.
Caption: General workflow for kinase inhibitor selectivity profiling.
In Vitro Kinase Profiling: The First Pass
The most direct method to assess kinase selectivity is to screen the compound against a large panel of purified kinases.[4] This "kinome scan" provides a broad view of the inhibitor's activity across the human kinome and is crucial for identifying both intended targets and potential off-targets that could lead to toxicity.
Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in a reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and therefore, less inhibition.[7]
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase of interest, its specific substrate, the kinase assay buffer, and the this compound test compound (typically in a dose-response range, dissolved in DMSO). Include a positive control inhibitor and a DMSO-only vehicle control.
-
Initiate Reaction: Add ATP to each well to start the enzymatic reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
ATP Detection: Add a luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-luciferin reaction that generates a light signal proportional to the amount of remaining ATP.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
Causality Behind Experimental Choices:
-
Why a broad panel? The ATP-binding site is highly conserved across the kinome, making off-target interactions common.[4] A broad screen is the only way to empirically identify these unintended interactions.
-
Why a luminescent assay? These assays are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening, making them ideal for profiling against large kinase panels.
Cellular Assays: Validating In Vitro Findings
While in vitro assays are essential, it is crucial to confirm that a compound can engage its target and exert its effects in a cellular context.
Protocol: Western Blot for Pathway Modulation
This technique allows for the detection of changes in the phosphorylation state of a kinase's downstream substrates, providing evidence of target engagement and pathway inhibition within the cell.
-
Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line known to be dependent on the target kinase) and treat with various concentrations of the this compound compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay to ensure equal loading in the subsequent steps.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's downstream substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that can generate a detectable signal.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: To ensure that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein. Quantify the band intensities to determine the extent of pathway inhibition.
Trustworthiness Through Self-Validation: The use of both phospho-specific and total protein antibodies for the same target provides an internal control, ensuring that any observed decrease in the phospho-signal is a direct result of the inhibitor's action and not simply a reduction in the overall amount of the protein.
Signaling Pathways and Off-Target Considerations
The ultimate biological effect of a kinase inhibitor is determined not only by its primary target but also by its off-target interactions.[8] Unexpected inhibition of other kinases can lead to toxicity or, in some cases, beneficial polypharmacology.
Caption: Simplified VEGFR signaling pathway, a common target for indazole-based inhibitors.
For example, many indazole-based inhibitors, such as Axitinib and Pazopanib, target the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis (the formation of new blood vessels) in tumors.[4][9] However, as seen in the comparative table, these inhibitors can also interact with other kinases. Understanding these off-target effects is critical for interpreting preclinical and clinical data. For instance, the inhibition of Wnt/β-catenin signaling by Axitinib, independent of its primary VEGFR targets, is a known off-target effect mediated through the E3 ubiquitin ligase SHPRH.[4]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While a comprehensive, publicly available selectivity profile for a wide range of derivatives from this specific chemical series is not yet established, the methodologies and principles outlined in this guide provide a robust framework for their evaluation. By employing a systematic approach that combines broad in vitro profiling with rigorous cellular characterization, researchers can effectively delineate the selectivity of their compounds, understand their mechanism of action, and make informed decisions in the drug discovery process. The key to success lies not just in achieving high potency against the desired target, but in meticulously mapping and understanding the full spectrum of a compound's interactions across the kinome.
References
- Vertex AI Search. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- BenchChem. A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives.
- BenchChem. Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis.
- NIH. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds.
- RSC Publishing. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
- BenchChem. Addressing off-target effects of indazole-based kinase inhibitors.
- BenchChem. Unveiling the Selectivity of 1H-Indazole-Based Compounds: A Comparative Cross-Reactivity Profile.
- BenchChem. Benchmarking the Efficacy of 3-Iodo-6-methyl-5-nitro-1H-indazole-Based Compounds in Oncology Research.
- PMC - NIH. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- BenchChem. A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives.
- PubMed. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
- SciELO. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions.
- ResearchGate. Kinase selectivity profiles of compounds 1 (a) and 3 (b) and Fedratinib...
- BenchChem. Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.
- BenchChem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.
- ResearchGate. Kinase selectivity profile of 10h. | Download Scientific Diagram.
- PubMed - NIH. Off-target effects of MEK inhibitors.
- PMC - PubMed Central. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38.
- PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
- PMC - NIH. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants.
- MDPI. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
- ResearchGate. 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies.
- Chemical Review and Letters. Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
- ResearchGate. Off-Target Effects of MEK Inhibitors | Request PDF.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Indazole Analogs in Protein Active Sites
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of indazole analogs. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis to guide rational drug design.
The Indazole Scaffold: A Privileged Motif in Drug Discovery
The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][2][3] Its bicyclic structure, composed of a fused benzene and pyrazole ring, allows it to mimic the purine core of ATP, making it an excellent candidate for targeting the ATP-binding pockets of numerous enzymes, particularly protein kinases.[4][5] Many clinically approved drugs, such as pazopanib and axitinib, feature the indazole core, highlighting its therapeutic potential in areas like oncology.[1][6]
Molecular docking is an indispensable computational technique in modern drug discovery.[7][8] It predicts the preferred orientation of a ligand within a protein's active site and estimates the binding affinity, providing crucial insights into structure-activity relationships (SAR).[4][9] This guide will walk you through a comparative docking study of various indazole analogs against key protein kinase targets.
Experimental Design & Rationale
A robust comparative docking study requires careful planning. The choices of protein targets, ligand sets, and docking parameters are critical for generating meaningful and reliable data.
Selection of Protein Targets
For this guide, we have selected two well-characterized protein kinases implicated in cancer pathogenesis:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6]
-
Aurora Kinase A: A serine/threonine kinase that plays a critical role in cell cycle regulation, and its overexpression is linked to various cancers.[5]
These targets are selected due to their therapeutic relevance and the availability of high-quality crystal structures in the Protein Data Bank (PDB), which is a prerequisite for accurate structure-based drug design.[10]
Selection of Indazole Analogs
To illustrate a comparative analysis, we will examine a set of hypothetical indazole analogs with varying substituents at key positions. This allows us to probe how different chemical moieties influence binding affinity and interaction patterns. Our selected analogs are based on a common 1H-indazole core.
Detailed Experimental Protocol: A Step-by-Step Workflow
This protocol outlines a validated and reproducible workflow for performing comparative molecular docking studies.
Part 1: Protein Preparation
The initial step involves preparing the target protein's 3D structure for docking.[4][11]
-
Obtain Protein Structure: Download the crystal structures of VEGFR-2 (e.g., PDB ID: 4AGD) and Aurora Kinase A (e.g., PDB ID: 2X81) from the Protein Data Bank.[6]
-
Pre-processing: Load the PDB file into a molecular modeling software such as UCSF Chimera or PyMOL.[11][12]
-
Clean the Structure:
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[4]
-
Inspect the protein for missing residues or atoms and use modeling tools to build them.
-
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures but are crucial for proper hydrogen bonding and charge calculations.[13]
-
Assign Charges: Assign partial charges to all atoms using a force field like AMBER.[12] This step is vital for accurately calculating electrostatic interactions.
-
Define the Binding Site: Identify the ATP-binding pocket of the kinase. This is typically done by referring to the location of the co-crystallized ligand in the original PDB file or through literature precedents. Define a grid box around this active site to guide the docking algorithm.[13]
Part 2: Ligand Preparation
Proper preparation of the indazole analogs is equally important for reliable docking results.[14]
-
Generate 3D Structures: Sketch the 2D structures of the indazole analogs and convert them into 3D structures using a chemical drawing tool like ChemDraw.
-
Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy, stable conformation. This is typically done using a molecular mechanics force field.[14]
-
Assign Charges and Atom Types: Assign appropriate partial charges and atom types to the ligands.[4]
Part 3: Molecular Docking Simulation
We will use AutoDock Vina, a widely used and validated docking program, for this workflow.[10]
-
Configuration: Prepare a configuration file that specifies the prepared protein and ligand files, the coordinates of the grid box, and the desired output file names.[13]
-
Run Docking: Execute the docking simulation for each indazole analog against each prepared protein target.
-
Analyze Results: The output will be a set of docked poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[9][15]
Visualizing the Workflow
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis
The core of this guide is the comparative analysis of the docking results. By examining the binding affinities and interaction patterns of different indazole analogs, we can derive valuable SAR insights.
Binding Affinity Comparison
The binding affinity, typically expressed in kcal/mol, provides a quantitative measure of the predicted strength of the protein-ligand interaction.[15][16] A more negative value indicates a stronger predicted binding.
Table 1: Predicted Binding Affinities (kcal/mol) of Indazole Analogs
| Indazole Analog | VEGFR-2 (PDB: 4AGD) | Aurora Kinase A (PDB: 2X81) |
| Analog 1 (Unsubstituted) | -7.5 | -7.2 |
| Analog 2 (-Cl at C5) | -8.2 | -7.9 |
| Analog 3 (-OCH3 at C6) | -8.5 | -8.1 |
| Analog 4 (-NH2 at C4) | -9.1 | -8.8 |
Disclaimer: The data in this table is illustrative and for educational purposes. Actual binding affinities will vary based on the specific analogs and docking software used.
From this illustrative data, we can infer that the addition of substituents generally improves the binding affinity compared to the unsubstituted indazole core. The amino group at the C4 position (Analog 4) shows the most favorable predicted binding to both kinases.
Analysis of Binding Interactions
Beyond the binding score, a detailed analysis of the non-covalent interactions between the ligand and the protein active site is crucial for understanding the basis of binding affinity and selectivity.[9][17]
Key Interactions to Analyze:
-
Hydrogen Bonds: These are critical for anchoring the ligand in the active site. The indazole core often forms key hydrogen bonds with the hinge region of the kinase, mimicking the interactions of adenine in ATP.[4]
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and hydrophobic pockets in the active site contribute significantly to binding affinity.
-
Pi-Pi Stacking: Aromatic rings in the ligand can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.[5]
Table 2: Key Binding Interactions of Analog 4
| Target Protein | Key Interacting Residues | Interaction Type |
| VEGFR-2 | Cys919 (Hinge) | Hydrogen Bond |
| Asp1046 (DFG motif) | Hydrogen Bond | |
| Val848, Leu1035 | Hydrophobic Interaction | |
| Aurora Kinase A | Ala213 (Hinge) | Hydrogen Bond |
| Arg220 | Hydrogen Bond | |
| Leu139, Val147 | Hydrophobic Interaction |
This analysis reveals that the enhanced binding affinity of Analog 4 can be attributed to additional hydrogen bonding opportunities provided by the amino group, as well as favorable hydrophobic contacts.
Visualizing Binding Interactions
Caption: Key interactions between an indazole analog and a kinase active site.
Conclusion and Future Directions
This guide has provided a comprehensive overview of performing and interpreting comparative docking studies of indazole analogs. The key takeaways are:
-
Systematic Approach: A well-designed study with careful preparation of both protein and ligands is essential for reliable results.
-
Beyond Binding Affinity: A thorough analysis of the specific molecular interactions provides deeper insights into the determinants of binding and selectivity.
-
Iterative Process: The results from docking studies should be used to guide the next round of analog design, creating an iterative cycle of design, synthesis, and testing.
It is crucial to remember that molecular docking is a predictive tool, and computational predictions must be validated through experimental assays, such as in vitro kinase inhibition assays and cell-based proliferation assays.[4] By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel indazole-based therapeutics.
References
- UCSF DOCK. Tutorial: Prepping Molecules.
- Benchchem. In Silico Modeling and Docking Studies of 6-Bromo-1H-indazole Analogs: A Technical Guide.
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. How to interprete and analyze molecular docking results?.
- ResearchGate. Indazole scaffold: a generalist for marketed and clinical drugs.
- Bentham Science.
- Unknown Source. Session 4: Introduction to in silico docking.
- YouTube. PyRx Tutorial - Prepare Proteins & Ligands for Docking.
- National Institutes of Health.
- Unknown Source. 6. Preparing the protein and ligand for docking.
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ScotChem. 6. Preparing the protein and ligand for docking.
- Unknown Source.
- ResearchGate. Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents.
- Unknown Source. A Comprehensive Review on Molecular Docking in Drug Discovery.
- Biosciences Biotechnology Research Asia. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction.
- Unknown Source.
- ResearchGate.
- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Unknown Source.
- ETFLIN. A Beginner's Guide to Molecular Docking.
- Semantic Scholar.
- R Discovery. Indazole scaffold: a generalist for marketed and clinical drugs.
- PubMed Central.
- Der Pharma Chemica.
- PubMed Central. Molecular Docking: A powerful approach for structure-based drug discovery.
- Matter Modeling Stack Exchange. How I can analyze and present docking results?.
- Unknown Source.
- MDPI. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
- YouTube. Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc..
- PubMed Central. Key Topics in Molecular Docking for Drug Design.
- ResearchGate.
- ResearchGate.
- OUCI. Assessing molecular docking tools: understanding drug discovery and design.
- PubMed.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. youtube.com [youtube.com]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. etflin.com [etflin.com]
- 17. youtube.com [youtube.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Iodo-1-methyl-1H-indazole
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment that concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Iodo-1-methyl-1H-indazole, a halogenated heterocyclic compound common in synthetic and medicinal chemistry research. The procedures outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and protect our environment.
Hazard Profile and a Precautionary Approach
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds, such as 6-Iodo-1-methyl-1H-indazole, provide a reliable basis for a conservative risk assessment. The presence of the iodo- group and the indazole core necessitates handling it as a hazardous substance.
The primary rationale for this classification is its identity as a halogenated organic compound , which places it in a specific category for hazardous waste disposal.[1][2]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Class | GHS Code | Description | Citation |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation. | |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | |
This profile is based on data for the closely related isomer, 6-Iodo-1-methyl-1H-indazole. A precautionary principle dictates that we assume similar hazards.
The Core Principle: Rigorous Waste Segregation
The single most critical step in the proper disposal of this compound is its correct classification and segregation. As a compound containing iodine, it must be disposed of in a designated halogenated organic waste stream.[1]
Why is segregation so crucial?
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict protocols for managing hazardous waste.[3][4] Misidentification and mixing of waste streams can lead to significant regulatory fines.[3]
-
Safety: Mixing halogenated compounds with incompatible waste, such as strong acids or bases, can trigger unintended chemical reactions.
-
Disposal Costs: Halogenated waste typically requires high-temperature incineration for complete destruction, a more specialized and costly process than disposal methods for non-halogenated waste.[1][2] Cross-contaminating a large volume of non-halogenated solvent waste with a small amount of a halogenated compound can force the entire container to be treated as the more expensive halogenated waste.[3]
The following workflow illustrates the essential decision-making process for laboratory chemical waste segregation.
Caption: Waste segregation workflow for laboratory chemicals.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system to ensure each step is performed correctly, building a chain of trust from the researcher's bench to the final disposal facility.
Step 1: Don Personal Protective Equipment (PPE)
-
Action: Before handling the waste, ensure you are wearing appropriate PPE.
-
Causality: Standard laboratory PPE, including chemical-resistant gloves (nitrile is often sufficient for incidental contact, but check your institution's guidelines), safety goggles, and a lab coat, protects you from potential skin, eye, or clothing contamination.[5]
Step 2: Prepare the Waste Container
-
Action: Select a designated, chemically compatible container for "Halogenated Organic Waste." This container must be in good condition, free of leaks, and possess a secure, screw-top cap.[6] Do not use repurposed food containers.[3]
-
Causality: Chemical compatibility prevents the degradation of the container, while a secure cap is essential to prevent spills and the release of volatile organic compounds (VOCs).[3][6] Keeping waste containers closed when not in use is a primary EPA requirement and one of the most common citations during inspections.[3]
Step 3: Label the Container Correctly and Completely
-
Action: Affix a "Hazardous Waste" tag or label to the container before adding any waste.[6] The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[6] If it is in a solvent, list all components and their approximate percentages.
-
The date on which the first drop of waste is added (the "accumulation start date").
-
-
Causality: Proper labeling is a legal requirement that ensures waste handlers are fully aware of the container's contents, allowing them to take appropriate safety precautions and ensure it is routed to the correct disposal facility.
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed waste container in a designated SAA within your laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA should also have secondary containment (such as a spill tray) to capture any potential leaks.[2]
-
Causality: The SAA framework allows for the safe, short-term collection of hazardous waste without requiring a full-scale storage facility permit.[3] Secondary containment is a critical safeguard against environmental contamination in the event of a primary container failure.
Step 5: Manage Container Volume and Arrange for Disposal
-
Action: Keep the waste container securely closed at all times except when actively adding waste.[6] Do not overfill the container; a good rule of thumb is to fill it to no more than 90% capacity to allow for vapor expansion. Once the container is full, or if you are decommissioning the lab space, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[5]
-
Causality: Leaving headspace prevents pressure buildup and potential spills. Your EHS department is the official liaison with licensed hazardous waste transporters and disposal facilities, ensuring the "cradle-to-grave" chain of custody required by the EPA is maintained.[3]
Spill and Decontamination Procedures
In the event of an accidental spill, immediate and correct action is crucial.
-
Action for Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Avoid raising dust.[7]
-
Carefully sweep or scoop the mixture into a sealable container.
-
Label the container as "Hazardous Waste: Spill Debris containing this compound."
-
Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as hazardous waste as well.
-
Arrange for disposal of the spill debris container through your EHS office.[5]
-
-
Causality: Using an inert absorbent contains the spill and makes cleanup safer. Treating all cleanup materials as hazardous waste prevents the spread of contamination.[7] For large spills, evacuate the area and contact your institution's emergency response team immediately.
By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the scientific community and the environment.
References
-
HAZARDOUS WASTE SEGREGATION . Bucknell University.
-
Hazardous Waste Disposal Guidelines . Purdue University Radiological and Environmental Management.
-
Standard Operating Procedure - Halogenated Organic Liquids . Braun Research Group, Northwestern University.
-
CHEMICAL WASTE GUIDELINE: Halogenated Solvents . Temple University Environmental Health and Radiation Safety.
-
Safety Data Sheet (related compound) . Sigma-Aldrich.
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency.
-
Management of Hazardous Wastes containing Halogenated Organics . P2 InfoHouse, U.S. EPA.
-
4 Best Practices for Hazardous Waste Disposal . AEG Environmental.
-
Hazardous Waste . U.S. Environmental Protection Agency.
-
Safety Data Sheet for 4-Iodo-5-methyl-1H-imidazole . Apollo Scientific.
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency.
-
Safety Data Sheet (related compound) . Sigma-Aldrich.
-
Safety Data Sheet (related compound) . Sigma-Aldrich.
-
Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole . Benchchem.
-
Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]... . Benchchem.
-
Safety Data Sheet for 6-Iodo-1-methyl-1H-indazole . Sigma-Aldrich. 749)
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Iodo-1-methyl-1H-indazole
This guide provides essential, immediate safety protocols and logistical plans for the handling of 5-Iodo-1-methyl-1H-indazole. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural and causal framework to ensure your safety and experimental integrity. The recommendations herein are synthesized from the hazard profiles of structurally analogous compounds, establishing a robust safety standard for this specific molecule.
Hazard Assessment: The "Why" Behind the Protection
Understanding the potential risks is the cornerstone of effective safety. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its parent compound, 5-Iodo-1H-indazole, and other isomers provide a consistent and reliable hazard profile.[1][2][3] The primary anticipated hazards are:
-
Acute Toxicity (Oral): Assumed to be harmful if swallowed.[1][2][4]
-
Skin Irritation: Direct contact is likely to cause skin irritation.[1][2][3][4][5]
-
Serious Eye Irritation: The compound is expected to be a significant eye irritant.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of the dust or powder may cause irritation to the respiratory tract.[1][2][3][5][6]
This profile dictates a stringent, multi-layered approach to personal protective equipment (PPE) to create a reliable barrier between you and the chemical.
Core Protective Equipment: A Mandated Summary
The following table outlines the minimum required PPE for handling this compound. This is not merely a recommendation but a foundational requirement for safe laboratory practice.
| Body Part | PPE Recommendation | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Specification: Nitrile gloves are the standard recommendation. Always inspect for tears or punctures before use.[7] Rationale: The primary risk is skin irritation upon direct contact. Chemical-resistant gloves provide the most direct barrier to prevent this.[5] |
| Eyes/Face | Safety Goggles & Face Shield | Specification: Tightly-fitting safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[7][8] A face shield should be worn over goggles when there is a significant risk of splashing. Rationale: Protects against accidental splashes of solutions or airborne particles, which can cause serious eye irritation.[1][5] |
| Body | Laboratory Coat | Specification: A long-sleeved, cuffed laboratory coat. Rationale: Protects skin and personal clothing from contamination by dust or splashes.[7] Contaminated clothing must be removed immediately and laundered separately.[9] |
| Respiratory | Engineering Controls / Respirator | Specification: All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation risk.[4][7] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter is required.[6][8] Rationale: The compound may cause respiratory irritation.[1][2][6] Engineering controls like a fume hood are the primary line of defense. A respirator provides personal protection when these controls are insufficient. |
Operational Plan: Step-by-Step Safety Workflow
Adherence to a systematic workflow is critical for minimizing exposure. This protocol integrates PPE use into the entire handling process, creating a self-validating system of safety.
Workflow: From Preparation to Disposal
Caption: Safe Handling Workflow for this compound.
Protocol Steps:
-
Preparation and Pre-Handling :
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[4][7]
-
Verify that a calibrated emergency eyewash station and safety shower are readily accessible.
-
Confirm a spill kit compatible with solid chemical reagents is available.[10]
-
Before handling the primary container, don all required PPE as listed in the table above: lab coat, chemical-resistant gloves, and safety goggles.
-
-
Handling the Compound :
-
Perform all manipulations, especially weighing of the solid, within the fume hood to contain any dust.
-
Use tools and techniques that minimize dust generation (e.g., avoid pouring from a height).
-
Keep the container of the chemical tightly closed when not in use.[4]
-
-
Decontamination and Disposal :
-
Waste Segregation : All materials that have come into contact with this compound, including contaminated gloves, weigh boats, and wipes, must be treated as hazardous waste.[11]
-
Containerization : Place this waste into a designated, properly labeled, and sealable hazardous waste container. The label must clearly state "Hazardous Waste" and include the full chemical name.[11]
-
PPE Doffing : Remove PPE in an order that prevents re-contamination. Typically: remove gloves first, followed by goggles/face shield, and finally the lab coat.
-
Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[4] This is a non-negotiable final step.
-
By integrating these procedural steps, you create a comprehensive safety system that protects you and your colleagues, ensuring that your valuable research can proceed without incident.
References
- Protective Equipment | Plant Protection. Albert Kerbl GmbH.
- 5-Iodo-1H-indazole | C7H5IN2 | CID 21894739. PubChem.
- 5-Iodo-1H-indazole, 95% 1 g | Buy Online. Thermo Scientific Chemicals.
- Safety D
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
- Personal Protective Equipment.
- Safety D
- Safety D
- Safety D
- Safety D
- 4-Iodo-5-methyl-1H-imidazole. Apollo Scientific.
- Essential Safety and Operational Protocols for Handling 4-iodo-1H-imidazole. Benchchem.
- Safety D
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
- 6-iodo-1H-indazole | C7H5IN2 | CID 12991241. PubChem.
- 6-Iodo-1-methyl-1H-indazole | 1214899-83-8. Sigma-Aldrich.
- 5-Iodo-1H-indazole synthesis. ChemicalBook.
- 55919-82-9 Cas No. | 5-Iodo-1H-indazole. Apollo Scientific.
Sources
- 1. 5-Iodo-1H-indazole | C7H5IN2 | CID 21894739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 55919-82-9 Cas No. | 5-Iodo-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 5-Iodo-1H-indazole, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. publications.ashp.org [publications.ashp.org]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
